(1-Ethylpyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCZUMSSZNLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293319 | |
| Record name | (1-ethylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-34-9 | |
| Record name | 3433-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-ethylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physical Properties of (1-Ethylpyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethylpyrrolidin-2-yl)methanol, a substituted pyrrolidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a core scaffold in numerous natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to engage in specific molecular interactions. The presence of a hydroxymethyl group and an N-ethyl substituent on this scaffold imparts distinct physicochemical characteristics that influence its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the physical properties of (1-Ethylpyrrolidin-2-yl)methanol is, therefore, a critical prerequisite for its effective utilization in research and development, from guiding synthesis and purification strategies to predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the known and estimated physical properties of (1-Ethylpyrrolidin-2-yl)methanol. In light of the limited availability of experimentally determined data for this specific compound in public literature and databases, this guide also furnishes detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate precise and reliable data in their own laboratory settings, thereby ensuring the highest degree of scientific integrity in their work.
Molecular Structure and Identification
A foundational aspect of understanding a compound's physical properties is a clear characterization of its molecular structure and identifiers.
Caption: 2D Chemical Structure of (1-Ethylpyrrolidin-2-yl)methanol.
The fundamental identification and structural details for (1-Ethylpyrrolidin-2-yl)methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3433-34-9 | [NIST][1] |
| Molecular Formula | C₇H₁₅NO | [NIST][1] |
| Molecular Weight | 129.2001 g/mol | [NIST][1] |
| IUPAC Name | (1-ethylpyrrolidin-2-yl)methanol | |
| Synonyms | 2-Pyrrolidinemethanol, 1-ethyl- | [NIST][1] |
Summary of Physical Properties
Precise, experimentally determined physical property data for (1-Ethylpyrrolidin-2-yl)methanol is not widely available in the current scientific literature. However, data for the structurally analogous compound, 2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), can provide a useful, albeit estimated, reference point. It is crucial to recognize that the substitution of a hydroxymethyl group with an aminomethyl group will influence properties such as boiling point and density due to differences in hydrogen bonding capabilities and molecular weight.
| Physical Property | (1-Ethylpyrrolidin-2-yl)methanol (Estimated) | 2-(Aminomethyl)-1-ethylpyrrolidine (for comparison) | Source (for analogue) |
| Boiling Point | Data not available | 58-60 °C at 16 mmHg | [ChemicalBook] |
| Density | Data not available | 0.884 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | Data not available | n20/D 1.4670 | [ChemicalBook] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Chloroform (Sparingly), Methanol (Sparingly) | [ChemicalBook] |
Disclaimer: The physical properties listed for (1-Ethylpyrrolidin-2-yl)methanol are estimations based on the available data for a structurally similar compound, 2-(Aminomethyl)-1-ethylpyrrolidine. These values should be treated as indicative and require experimental verification for accurate research and development applications.
Experimental Protocols for Physical Property Determination
The following section provides detailed methodologies for the experimental determination of the key physical properties of (1-Ethylpyrrolidin-2-yl)methanol. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Boiling Point
The boiling point is a fundamental physical constant that is highly sensitive to purity. The micro-scale method using a Thiele tube is a reliable technique for determining the boiling point of a small sample of a liquid.
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 0.5 mL of (1-Ethylpyrrolidin-2-yl)methanol into a small, clean, and dry test tube.
-
Capillary Tube Insertion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Secure the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube containing mineral oil, ensuring that the heat-transfer fluid is above the level of the sample.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or a hot air gun. The design of the Thiele tube ensures even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath. The rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Repeat: For accuracy, allow the sample to cool further, then reheat to obtain a second determination.
Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The continuous stream of bubbles indicates that the vapor pressure inside the capillary tube has overcome the external pressure. As the liquid cools, the vapor pressure drops, and when it is just below the external pressure, the liquid is drawn back into the capillary.
Determination of Density
The density of a liquid can be accurately determined by measuring the mass of a known volume.
Step-by-Step Methodology:
-
Tare a Volumetric Flask: Accurately weigh a clean, dry 1.00 mL or 5.00 mL volumetric flask on an analytical balance and record the mass.
-
Fill the Flask: Carefully fill the volumetric flask with (1-Ethylpyrrolidin-2-yl)methanol until the bottom of the meniscus is precisely on the calibration mark. Use a pipette for the final additions to avoid overfilling.
-
Equilibrate Temperature: Ensure the flask and its contents are at a constant, recorded temperature (e.g., 20 °C or 25 °C) by placing it in a temperature-controlled water bath for a few minutes.
-
Weigh the Filled Flask: Reweigh the filled volumetric flask and record the mass.
-
Calculation: The density is calculated by subtracting the mass of the empty flask from the mass of the filled flask and dividing by the volume of the flask.
Trustworthiness: The use of a calibrated volumetric flask and an analytical balance, coupled with temperature control, ensures a high degree of accuracy and reproducibility in the density measurement.
Determination of Solubility
A qualitative assessment of solubility in various solvents provides insight into the polarity and potential intermolecular interactions of the compound.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.
-
Sample Preparation: In a series of small, clean test tubes, add approximately 10 mg of (1-Ethylpyrrolidin-2-yl)methanol.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Observation: Agitate each mixture vigorously for at least 30 seconds. Observe whether the solid dissolves completely. If it does, the compound is considered "soluble." If a significant amount of solid remains, it is "insoluble." If some, but not all, of the solid dissolves, it can be classified as "sparingly soluble."
-
pH Assessment in Water: If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.
Expertise and Experience: The choice of solvents is critical. Starting with water and moving to solvents of decreasing polarity provides a systematic way to characterize the compound's solubility profile. The "like dissolves like" principle is a guiding concept here; the solubility behavior will reflect the overall polarity imparted by the hydroxyl and N-ethyl groups.
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of (1-Ethylpyrrolidin-2-yl)methanol. The NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[1]
a. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Neat Liquid Film):
-
Place a single drop of (1-Ethylpyrrolidin-2-yl)methanol onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer and acquire the spectrum.
Expected Absorptions:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.
-
A C-O stretching absorption around 1050-1150 cm⁻¹.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of (1-Ethylpyrrolidin-2-yl)methanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
c. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Sample Introduction:
-
Direct infusion or injection into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.
Expected Result:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (129.20 g/mol ).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the physical properties of (1-Ethylpyrrolidin-2-yl)methanol, acknowledging the current limitations in publicly available experimental data. By furnishing comprehensive and validated experimental protocols, this guide empowers researchers and drug development professionals to confidently and accurately determine these critical parameters. The application of these methodologies will ensure a solid foundation for the successful integration of (1-Ethylpyrrolidin-2-yl)methanol into further research and development endeavors.
References
-
NIST. (1-Ethyl-2-pyrrolidinyl)methanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
Sources
(1-Ethylpyrrolidin-2-yl)methanol chemical structure and stereochemistry
An In-Depth Guide to the Structure and Stereochemistry of (1-Ethylpyrrolidin-2-yl)methanol
Abstract
(1-Ethylpyrrolidin-2-yl)methanol is a chiral N-alkylated derivative of prolinol, serving as a pivotal building block in modern medicinal chemistry and asymmetric synthesis. Its rigid five-membered ring, coupled with a stereogenic center at the C2 position, makes it an invaluable scaffold for constructing complex molecular architectures with precise three-dimensional orientations. The absolute configuration of this stereocenter is frequently a critical determinant of a target molecule's pharmacological activity, influencing its binding affinity, efficacy, and metabolic profile. This guide provides a comprehensive technical overview of the chemical structure, stereochemical properties, stereoselective synthesis, and analytical characterization of (1-Ethylpyrrolidin-2-yl)methanol, offering field-proven insights for researchers and drug development professionals.
Part I: Core Chemical Structure and Physicochemical Properties
(1-Ethylpyrrolidin-2-yl)methanol possesses a simple yet functionally rich structure. It consists of a saturated five-membered nitrogen heterocycle (a pyrrolidine ring) substituted at two key positions: an ethyl group on the nitrogen atom (N1) and a hydroxymethyl (-CH₂OH) group at the C2 position. The carbon atom at position 2, being bonded to four different groups (the nitrogen atom, C3 of the ring, a hydrogen atom, and the hydroxymethyl group), is a chiral center.
The presence of both a Lewis basic tertiary amine and a hydrogen-bond-donating primary alcohol group within a compact framework allows for diverse chemical transformations and molecular interactions.
Caption: Core structure of (1-Ethylpyrrolidin-2-yl)methanol with the C2 chiral center marked.
Table 1: Physicochemical Properties of (1-Ethylpyrrolidin-2-yl)methanol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| CAS Number (Racemic) | 3433-34-9 | [1] |
| CAS Number (S)-(-) | 35120-34-4 | |
| IUPAC Name | (1-Ethylpyrrolidin-2-yl)methanol | [1] |
Part II: The Central Role of Stereochemistry
The defining feature of (1-Ethylpyrrolidin-2-yl)methanol is its chirality. Due to the tetrahedral C2 stereocenter, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-(1-Ethylpyrrolidin-2-yl)methanol.
Caption: (R)- and (S)-enantiomers of (1-Ethylpyrrolidin-2-yl)methanol as mirror images.
Expertise Insight: The Imperative of Stereochemical Control
In drug development, enantiomers are not interchangeable; they are distinct chemical entities in a chiral biological environment.[2] Biological targets like enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, they often exhibit stereospecific binding with small molecules. One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit the desired therapeutic effect, while its mirror image (the distomer) may be inactive, have a different (sometimes undesirable) activity, or exhibit a different toxicity profile.[2]
For instance, the (S)-enantiomer of the related compound (1-ethylpyrrolidin-2-yl)methanamine is a key precursor for the synthesis of Raclopride, an antipsychotic agent that acts as a selective dopamine D2 receptor antagonist.[3][4] The specific stereochemistry is essential for its high-affinity binding to the target receptor. Therefore, controlling the stereochemical outcome during synthesis is not merely an academic exercise but a fundamental requirement for producing safe and effective pharmaceuticals.
Part III: Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (1-Ethylpyrrolidin-2-yl)methanol relies on asymmetric synthesis techniques. The most common and practical approach utilizes a starting material from the "chiral pool"—a collection of inexpensive, enantiopure natural products.
Primary Synthetic Route: From L-Proline
The most direct route to (S)-(1-Ethylpyrrolidin-2-yl)methanol starts with L-proline, a natural amino acid that provides the (S)-stereocenter at C2. This method is favored for its reliability and the high optical purity of the starting material.
Caption: Workflow for the synthesis of the (S)-enantiomer from L-proline.
Causality Behind Experimental Choices:
-
Starting Material: L-Proline is chosen because its inherent (S)-chirality at the C2 position is preserved throughout the synthesis, directly yielding the desired (S)-product without the need for a resolution step.
-
N-Ethylation: This step introduces the ethyl group onto the secondary amine. Using an alkylating agent like ethyl iodide in the presence of a mild base ensures selective N-alkylation without racemization.
-
Reduction: The carboxylic acid group of N-Ethyl-L-proline must be reduced to a primary alcohol. A powerful hydride-based reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as weaker agents (e.g., NaBH₄) will not reduce a carboxylic acid. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH₄.
Experimental Protocol: Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol
This protocol is a self-validating system; successful synthesis can be confirmed at each stage by standard analytical techniques (e.g., NMR, TLC) and the final product's optical purity can be verified by chiral analysis.
Step 1: Synthesis of (S)-1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-proline)
-
To a stirred solution of L-proline (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is typically carried forward without further purification.
Step 2: Reduction to (S)-(1-Ethylpyrrolidin-2-yl)methanol
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude N-Ethyl-L-proline from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or column chromatography to yield pure (S)-(1-Ethylpyrrolidin-2-yl)methanol.
Part IV: Analytical Characterization and Separation
Confirming the identity and stereochemical integrity of the final product is crucial.
Table 2: Key Analytical Methodologies
| Technique | Purpose | Expected Outcome for (C₇H₁₅NO) |
| NMR Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the ethyl, pyrrolidine ring, and hydroxymethyl protons/carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron Ionization (EI) MS will show a molecular ion peak (M⁺) at m/z = 129, confirming the molecular formula.[1] |
| Chiral HPLC/GC | Separation and quantification of enantiomers to determine enantiomeric excess (e.e.). | Using a chiral stationary phase, the (R) and (S) enantiomers will elute at different retention times, allowing for calculation of the e.e. of the synthesized sample. |
| Polarimetry | Measurement of optical rotation, a characteristic physical property of a chiral molecule. | The pure (S)-enantiomer will rotate plane-polarized light in one direction (levorotatory, [-]), while the (R)-enantiomer will rotate it equally in the opposite direction (dextrorotatory, [+]). |
Part V: Applications in Drug Development and Asymmetric Synthesis
The utility of (1-Ethylpyrrolidin-2-yl)methanol extends beyond its direct incorporation into a final drug structure. Its enantiopure forms are valuable as chiral auxiliaries or ligands .
-
Chiral Building Block: As previously discussed, it serves as a key fragment in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a common motif in FDA-approved drugs, prized for its ability to introduce rigidity and a well-defined 3D structure.[5][6] The N-ethyl group can modulate properties like solubility and metabolic stability.
-
Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct a chemical reaction to produce a specific stereoisomer.[7] After the reaction, the auxiliary is cleaved and can often be recovered. While less common for (1-Ethylpyrrolidin-2-yl)methanol itself, related prolinol derivatives are widely used in this capacity to control alkylation and aldol reactions.[]
Conclusion
(1-Ethylpyrrolidin-2-yl)methanol is a foundational chiral molecule whose significance is rooted in its stereochemistry. The absolute configuration at its C2 stereocenter dictates its utility and function, particularly in the context of pharmacologically active compounds. A thorough understanding of its structure, the implications of its chirality, and the robust synthetic routes starting from the chiral pool (e.g., L-proline) are essential for any scientist or researcher working in drug discovery and development. The ability to synthesize and analyze this compound in an enantiomerically pure form is a key enabling skill in the pursuit of novel, stereochemically defined therapeutics.
References
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National Institute of Standards and Technology (NIST). (1-Ethyl-2-pyrrolidinyl)methanol. NIST Chemistry WebBook. [Link]
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ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. [Link]
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Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Ukrainets, I. V., et al. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah Staff. [Link]
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ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. [Link]
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National Center for Biotechnology Information. 2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]
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G. D. Searle & Co. A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8- tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
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Wikipedia. Chiral auxiliary. Wikipedia. [Link]
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Arnold, L. A., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PubMed Central. [Link]
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Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
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Takeda Chemical Industries, Ltd. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]
- F. Hoffmann-La Roche AG. (2014). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
- Adir. (1983). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
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Hutt, A. J., & Tan, S. C. (1996). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]
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National Center for Biotechnology Information. 1-Ethyl-2-Methylpyrrolidine. PubChem. [Link]
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Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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University of Luxembourg. [1-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]pyrrolidin-2-yl]methanol. PubChemLite. [Link]
- Takeda Chemical Industries, Ltd. (1984). Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
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ResearchGate. Asymmetric Synthesis of 1-(2-Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2-Pyrroleimines. ResearchGate. [Link]
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Brenna, E., et al. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. [Link]
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National Institute of Standards and Technology (NIST). 2-Pyrrolidinemethanamine, 1-ethyl-. NIST Chemistry WebBook. [Link]
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- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of (1-Ethylpyrrolidin-2-yl)methanol
An In-Depth Technical Guide to the Synthesis of (1-Ethylpyrrolidin-2-yl)methanol from L-Proline
(1-Ethylpyrrolidin-2-yl)methanol, also known as N-Ethyl-L-prolinol, is a valuable chiral amino alcohol that serves as a versatile building block and catalyst in modern asymmetric synthesis. Its rigid pyrrolidine framework, derived from the naturally abundant and enantiomerically pure amino acid L-proline, provides a well-defined stereochemical environment. This structure is instrumental in the development of chiral ligands for metal-catalyzed reactions and as an organocatalyst, particularly in stereoselective additions to carbonyl compounds. The synthesis of this compound from the inexpensive "chiral pool" starting material L-proline is a topic of significant interest for researchers in pharmaceuticals and fine chemical production, demanding efficient, scalable, and stereoretentive synthetic methodologies.
This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing (1-Ethylpyrrolidin-2-yl)methanol from L-proline. We will delve into the mechanistic rationale behind different chemical transformations, present detailed experimental protocols, and offer a comparative analysis to inform methodological choices in a research and development setting.
Retrosynthetic Analysis and Core Synthetic Strategies
The transformation of L-proline into (1-Ethylpyrrolidin-2-yl)methanol requires two fundamental operations: the reduction of the carboxylic acid to a hydroxymethyl group and the alkylation of the secondary amine with an ethyl group. The sequence of these operations defines the two primary synthetic pathways.
Caption: Retrosynthetic analysis of (1-Ethylpyrrolidin-2-yl)methanol.
-
Pathway A: Reduction Followed by N-Alkylation. This is the most conventional route, involving the initial conversion of L-proline to the intermediate L-prolinol, followed by the introduction of the N-ethyl group.
-
Pathway B: N-Alkylation Followed by Reduction. This alternative strategy begins with the ethylation of L-proline to form N-Ethyl-L-proline, which is subsequently reduced to the target product.
This guide will primarily focus on Pathway A, as the intermediate L-prolinol is a widely used chiral building block in its own right, making this route more modular for broader synthetic applications.
Part 1: Synthesis via L-Prolinol Intermediate (Pathway A)
This pathway is a robust and widely documented method that proceeds in two distinct stages: reduction of the carboxylic acid and subsequent ethylation of the amine.
Caption: Workflow for the synthesis via the L-Prolinol intermediate (Pathway A).
Reduction of L-Proline to L-Prolinol
The choice of reducing agent for the carboxylic acid of L-proline is a critical decision, balancing reactivity, safety, scalability, and equipment availability.
LiAlH₄ is a powerful, non-selective reducing agent capable of converting carboxylic acids directly to primary alcohols. This method is highly effective and generally provides excellent yields on a laboratory scale.
-
Mechanistic Insight: The reaction proceeds via the deprotonation of the carboxylic acid by the hydride, releasing hydrogen gas and forming a lithium carboxylate salt. This is followed by the formation of an aluminum-oxygen bond, creating a good leaving group that is subsequently reduced by multiple hydride transfers. The secondary amine is also deprotonated to form an N-H bond with aluminum. An aqueous workup is required to hydrolyze the resulting aluminum alkoxide and amine complexes to liberate the final product, L-prolinol.[1]
-
Causality of Experimental Choices: The use of an anhydrous ether solvent, such as tetrahydrofuran (THF), is mandatory as LiAlH₄ reacts violently with protic solvents like water and alcohols. The reaction is typically performed at reflux to ensure completion. The sequential and cautious addition of water and a strong base (e.g., NaOH) during the workup is a well-established procedure (Fieser workup) designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.
Experimental Protocol: LiAlH₄ Reduction of L-Proline
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a solid addition funnel.
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄, ~2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: To this stirred suspension, carefully and portion-wise add L-proline (1.0 equivalent) via the addition funnel. The addition is exothermic and may cause the THF to reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete conversion.
-
Workup (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C in an ice bath. Slowly and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude L-prolinol can be purified by vacuum distillation to yield a colorless oil.
For larger-scale synthesis, catalytic hydrogenation offers a safer and more environmentally benign alternative to metal hydrides. This method typically requires high pressures and temperatures.
-
Mechanistic Insight: The reaction involves the use of a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C), in the presence of high-pressure hydrogen gas.[2] Acidic co-catalysts like phosphoric acid are often employed.[2][3] The catalyst facilitates the activation of molecular hydrogen and the hydrogenation of the carboxylic acid group.
-
Causality of Experimental Choices: A high-pressure reactor (autoclave) is necessary to achieve the required hydrogen pressure (4-10 MPa) for the reduction of the relatively inert carboxylic acid group.[2] Solvents like isopropanol are chosen for their stability under these conditions.[2] The reaction temperature is elevated (120-180 °C) to increase the reaction rate.[2]
Experimental Protocol: High-Pressure Hydrogenation of L-Proline
-
Setup: Charge a high-pressure autoclave with L-proline (1.0 equivalent), 5% Ruthenium on carbon (Ru/C, ~10% w/w of proline), a catalytic amount of phosphoric acid (~1% w/w), and a suitable solvent such as isopropanol.[2]
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 6-8 MPa.[2]
-
Heating: Heat the mixture to 140-150 °C with vigorous stirring.[2] Maintain these conditions for 4-12 hours, monitoring the reaction by observing hydrogen uptake.
-
Workup: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude L-prolinol, which can be purified by vacuum distillation.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Catalytic Hydrogenation |
| Key Reagents | LiAlH₄, Anhydrous THF | H₂, Ru/C, Phosphoric Acid |
| Equipment | Standard Glassware | High-Pressure Autoclave |
| Conditions | Reflux (~66 °C), Atmospheric Pressure | 140-150 °C, 6-8 MPa[2] |
| Safety | Pyrophoric reagent, exothermic quench | High pressure, flammable gas |
| Scalability | Lab-scale | Pilot Plant, Industrial |
| Pros | High yield, standard equipment | Safer on large scale, "greener" |
| Cons | Hazardous reagent, difficult workup | Specialized equipment required |
N-Ethylation of L-Prolinol
Once L-prolinol is obtained, the secondary amine is selectively ethylated. Reductive amination is a superior method for this transformation, offering high selectivity and clean conversion.
This is one of the most efficient and selective methods for N-alkylation. It involves the reaction of the amine with an aldehyde (acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.
-
Mechanistic Insight: L-prolinol's secondary amine attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a chiral iminium ion. A hydride-reducing agent, preferentially one that is selective for iminium ions over aldehydes (like sodium triacetoxyborohydride, NaBH(OAc)₃, or sodium cyanoborohydride, NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-ethylated product.
-
Causality of Experimental Choices: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the mild acidity of its reaction byproducts can facilitate the iminium ion formation. The reaction is run at room temperature, as the reagents are sufficiently reactive under mild conditions.
Caption: Key steps in the reductive amination of L-Prolinol.
Experimental Protocol: Reductive Amination of L-Prolinol
-
Setup: Dissolve L-prolinol (1.0 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Aldehyde Addition: Add acetaldehyde (1.1-1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise to the mixture. Monitor the gas evolution (if any) and control the addition rate to maintain the temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC/GC-MS analysis indicates the complete consumption of L-prolinol.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure (1-Ethylpyrrolidin-2-yl)methanol.
Conclusion
The synthesis of (1-Ethylpyrrolidin-2-yl)methanol from L-proline is most reliably achieved via a two-stage process involving the initial reduction of the carboxylic acid to form L-prolinol, followed by N-ethylation. For laboratory-scale preparations, the reduction using lithium aluminum hydride followed by reductive amination with acetaldehyde and sodium triacetoxyborohydride offers a high-yielding and robust sequence. For industrial applications, transitioning the reduction step to a catalytic hydrogenation process significantly improves the safety and environmental profile of the synthesis. Careful selection of reagents and reaction conditions based on the principles of mechanistic organic chemistry is paramount to achieving high yield and purity of this valuable chiral building block.
References
-
Wikipedia contributors. (2023). Prolinol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline. (2014). Google Patents.
- CN105198784A - L-prolinol synthetic method. (2015). Google Patents.
-
Sato, K., et al. (2018). Selective Hydrogenation of L-proline to L-prolinol over Al2O3-supported Pt-MoOx Catalyst. ResearchGate. Retrieved from [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701542. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of (1-Ethylpyrrolidin-2-yl)methanol
This guide provides an in-depth analysis of the spectroscopic data for (1-Ethylpyrrolidin-2-yl)methanol, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for ensuring purity, understanding reactivity, and confirming its identity in various chemical processes. This document synthesizes available data with established spectroscopic principles to offer a comprehensive characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
(1-Ethylpyrrolidin-2-yl)methanol possesses a chiral center at the C2 position of the pyrrolidine ring, a hydroxyl group, and a tertiary amine. These features give rise to a unique spectroscopic fingerprint. The molecular structure and numbering scheme are presented below.
Caption: Molecular structure and atom numbering of (1-Ethylpyrrolidin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrrolidine ring protons, and the hydroxymethyl group. The diastereotopic nature of the ring protons and the protons on the hydroxymethyl group will likely result in complex splitting patterns.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~3.6 - 3.8 | m | 2H | C6-H ₂ | Protons adjacent to the hydroxyl group and the chiral center, expected to be diastereotopic and show complex splitting. |
| ~3.2 - 3.4 | m | 1H | C2-H | Chiral proton, coupled to the C6 methylene protons and the C3 ring protons. |
| ~2.8 - 3.0 | m | 1H | C5-H ₐ | Pyrrolidine ring proton adjacent to the nitrogen, shifted downfield. |
| ~2.4 - 2.6 | m | 2H | C7-H ₂ | Methylene protons of the ethyl group, adjacent to the nitrogen. |
| ~2.2 - 2.4 | m | 1H | C5-H ₑ | Pyrrolidine ring proton adjacent to the nitrogen. |
| ~1.8 - 2.0 | m | 2H | C3-H ₂ | Pyrrolidine ring protons. |
| ~1.6 - 1.8 | m | 2H | C4-H ₂ | Pyrrolidine ring protons. |
| ~1.1 | t | 3H | C8-H ₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
| Broad | s | 1H | OH | The chemical shift of the hydroxyl proton is concentration and temperature dependent. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment | Causality Behind Assignment |
| ~68 | C2 | Carbon of the chiral center, attached to the nitrogen and the hydroxymethyl group. |
| ~65 | C6 | Carbon of the hydroxymethyl group, attached to the oxygen. |
| ~56 | C5 | Pyrrolidine ring carbon adjacent to the nitrogen. |
| ~48 | C7 | Methylene carbon of the ethyl group, adjacent to the nitrogen. |
| ~28 | C3 | Pyrrolidine ring carbon. |
| ~23 | C4 | Pyrrolidine ring carbon. |
| ~14 | C8 | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
Caption: A typical workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 10 mg of (1-Ethylpyrrolidin-2-yl)methanol in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. The spectra are then referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The NIST Chemistry WebBook confirms the availability of an IR spectrum for (1-Ethylpyrrolidin-2-yl)methanol.[1][2] The expected characteristic absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3600 - 3200 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |
| 2960 - 2850 | C-H stretch | Alkane | Corresponds to the C-H bonds in the ethyl and pyrrolidine moieties. |
| 1260 - 1000 | C-O stretch | Alcohol | Indicates the presence of the carbon-oxygen single bond of the primary alcohol. |
| 1150 - 1050 | C-N stretch | Tertiary Amine | Confirms the presence of the carbon-nitrogen bond of the tertiary amine in the pyrrolidine ring. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of neat (1-Ethylpyrrolidin-2-yl)methanol onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Chemistry WebBook indicates that an electron ionization (EI) mass spectrum is available for this compound.[1][2]
-
Molecular Ion (M⁺): The expected molecular ion peak for C₇H₁₅NO would be at a mass-to-charge ratio (m/z) of 129.
Plausible Fragmentation Pattern
Under electron ionization, the molecular ion will undergo fragmentation. The most likely fragmentation pathways involve the loss of the ethyl group, the hydroxymethyl group, and cleavage of the pyrrolidine ring.
Caption: A plausible fragmentation pathway for (1-Ethylpyrrolidin-2-yl)methanol in EI-MS.
-
Loss of an ethyl radical (•C₂H₅): Cleavage of the N-C bond of the ethyl group would result in a fragment at m/z 100.
-
Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage next to the nitrogen, with loss of the hydroxymethyl group, would lead to a stable iminium ion at m/z 98. This is often a very prominent peak for N-substituted pyrrolidines.
-
Ring cleavage: Subsequent fragmentation of the m/z 98 ion via loss of ethene would produce a fragment at m/z 70.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (1-Ethylpyrrolidin-2-yl)methanol. The combination of predicted NMR data, characteristic IR absorptions, and a plausible mass spectral fragmentation pattern offers a high degree of confidence in the structural assignment of this compound. These spectroscopic signatures are essential for quality control in synthetic processes and for the advancement of research and development in fields where this molecule is utilized.
References
-
(1-Ethyl-2-pyrrolidinyl)methanol - the NIST WebBook. [Link]
-
(1-Ethyl-2-pyrrolidinyl)methanol - the NIST WebBook. [Link]
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Commercial availability and suppliers of (1-Ethylpyrrolidin-2-yl)methanol
An In-Depth Technical Guide to (1-Ethylpyrrolidin-2-yl)methanol: Commercial Availability, Synthesis, and Application
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (1-Ethylpyrrolidin-2-yl)methanol (CAS No: 3433-34-9). We will delve into its commercial availability, key suppliers, synthetic routes, quality control protocols, and its critical role as a building block in modern medicinal chemistry.
Introduction: The Significance of the Pyrrolidine Scaffold
(1-Ethylpyrrolidin-2-yl)methanol is a chiral heterocyclic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules and FDA-approved drugs.[1] Its utility stems from the stereochemically defined C2-substituted side chain, which provides a crucial anchor point for constructing more complex molecular architectures. The N-ethyl group modulates the compound's basicity and lipophilicity, properties that are often fine-tuned during the drug discovery process to optimize pharmacokinetic and pharmacodynamic profiles.
This molecule serves as a key intermediate in the synthesis of various pharmaceutical agents, where the pyrrolidine moiety often interacts with specific biological targets.[2][3] Understanding its sourcing, synthesis, and handling is therefore paramount for research groups and process chemists working on novel therapeutics.
Commercial Availability and Supplier Qualification
(1-Ethylpyrrolidin-2-yl)methanol is available from a range of chemical suppliers, catering to both small-scale research and larger development needs. Availability can vary by region and required purity grade.
Table 1: Selected Commercial Suppliers of (1-Ethylpyrrolidin-2-yl)methanol and Related Compounds
| Supplier | Product Name | CAS Number | Notes |
| Simson Pharma Limited | (1-Ethylpyrrolidin-2-yl)methanol | 3433-34-9 | Offers the compound with a Certificate of Analysis (CoA). |
| BLD Pharm | (1-Methylpyrrolidin-2-yl)methanol | 3554-65-2 | Provides a closely related analogue, indicating capabilities in this chemical space.[4] |
| Tyger Scientific Inc. | (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol | Not specified | Supplies complex pyrrolidine derivatives for research. |
| Sigma-Aldrich (Merck) | 2-Aminomethyl-1-ethylpyrrolidine | 26116-12-1 | A major supplier of the closely related amine, often used as a precursor or in similar applications.[5] |
Expert Insight: Qualifying a Supplier
When sourcing this intermediate for drug development, rigorous supplier qualification is non-negotiable. Always request a comprehensive Certificate of Analysis (CoA) . A reliable CoA should include:
-
Identity Confirmation: Verified by ¹H NMR and/or Mass Spectrometry.
-
Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For research purposes, a purity of >95% is common, while GMP-grade material for clinical development requires >99% purity.
-
Enantiomeric Purity: For chiral applications, this is a critical parameter, often assessed by chiral HPLC.
-
Residual Solvent Analysis: Important for later-stage development.
The following diagram illustrates a logical workflow for qualifying a potential supplier.
Caption: Workflow for qualifying a chemical supplier.
Synthesis and Manufacturing Landscape
The synthesis of (1-Ethylpyrrolidin-2-yl)methanol typically starts from precursors like L-proline or related derivatives. A common industrial approach involves the reduction of an appropriate carboxylic acid or ester. The closely related and commercially important intermediate, 2-aminomethyl-1-ethylpyrrolidine, is often synthesized via the hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine using a Raney Nickel catalyst.[6]
A general synthetic scheme leading to the pyrrolidine-2-methanol core is outlined below. The ethylation of the nitrogen atom can be performed at various stages of the synthesis, depending on the overall strategy.
Caption: A generalized synthetic route to the target molecule.
Quality Control and Analytical Protocols
Ensuring the identity, purity, and stereochemical integrity of (1-Ethylpyrrolidin-2-yl)methanol is critical. A suite of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the O-H stretch of the alcohol.[5]
Protocol: Chiral HPLC for Enantiomeric Purity Assessment
For many pharmaceutical applications, the stereochemistry of this intermediate is crucial. The following protocol is adapted from a method developed for the analogous amine, 2-(aminomethyl)-1-ethylpyrrolidine, and demonstrates a robust approach to resolving enantiomers.[7]
Objective: To determine the enantiomeric purity of a sample by HPLC.
Methodology:
-
Derivatization (Justification): The primary alcohol can be derivatized to introduce a chromophore, enhancing UV detection and often improving chiral recognition on the stationary phase. A common derivatizing agent is 4-nitrobenzoyl chloride.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is required. Columns like Chiralcel OD-H are effective for this class of compounds.[7]
-
Mobile Phase: A mixture of n-hexane and ethanol is a common choice. A small amount of an amine additive like triethylamine (0.2%) is often used to improve peak shape for basic analytes.[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection, set to a wavelength appropriate for the chosen derivative (e.g., 254 nm for a 4-nitrobenzoyl derivative).[7]
-
-
Procedure:
-
Prepare a standard solution of the derivatized reference material.
-
Derivatize the sample to be tested under identical conditions.
-
Inject the standard to determine the retention times of both enantiomers.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Caption: Quality control workflow for the chiral intermediate.
Safe Handling and Storage
Based on safety data sheets for closely related compounds like 2-aminomethyl-1-ethylpyrrolidine, appropriate safety precautions are necessary.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames, as related compounds can be flammable.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is incompatible with strong oxidizing agents and strong acids.[8]
Applications in Drug Discovery and Development
The (1-ethylpyrrolidin-2-yl)methyl moiety is a privileged scaffold in medicinal chemistry. It is a key structural component in several centrally-acting drugs. For instance, the closely related (S)-(1-ethylpyrrolidin-2-yl)methanamine is a crucial intermediate in the synthesis of antipsychotic drugs like Raclopride and Remoxypride.[3] In these molecules, the pyrrolidine nitrogen and the exocyclic amine engage in critical binding interactions with dopamine D2 receptors.
The alcohol functional group of (1-Ethylpyrrolidin-2-yl)methanol provides a versatile handle for further chemical modification, allowing for its incorporation into a wide range of molecular frameworks through ether or ester linkages. It can also be oxidized to the corresponding aldehyde or carboxylic acid for further elaboration.
The diagram below illustrates how the (1-ethylpyrrolidin-2-yl)methyl core is incorporated into the structure of a complex drug molecule, using Raclopride as a representative example.
Caption: Incorporation of the pyrrolidine scaffold into a drug molecule.
Conclusion
(1-Ethylpyrrolidin-2-yl)methanol is a valuable and versatile chiral building block for the pharmaceutical industry. Its commercial availability from specialized suppliers, coupled with well-established synthetic and analytical methodologies, makes it an accessible intermediate for researchers and developers. Proper supplier qualification, adherence to safe handling protocols, and rigorous quality control are essential to successfully leverage this important scaffold in the creation of novel therapeutics.
References
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DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.
-
Kharitonov, D. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5882. MDPI.
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Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate.
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry.
-
CN102442935A - Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine. Google Patents.
-
RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.
-
(1-Ethylpyrrolidin-2-yl)methanol | CAS No- 3433-34-9. Simson Pharma Limited.
-
(1-Methylpyrrolidin-2-yl)methanol | CAS No- 3554-65-2. BLD Pharm.
-
Safety Data Sheet - 2-(Aminomethyl)-1-ethylpyrrolidine. Thermo Fisher Scientific. (Note: Direct link to specific SDS may vary, search for CAS 26116-12-1)
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
-
Safety Data Sheet - (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. BOC Sciences.
-
EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.
-
Safety Data Sheet. Sigma-Aldrich.
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1-Methylpyrrolidine-2-methanol - Safety Data Sheet. ChemicalBook.
-
Safety Data Sheet. Fisher Scientific.
-
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol. Tyger Scientific.
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2-Aminomethyl-1-ethylpyrrolidine. PubChem.
-
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol. BLDpharm.
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Introduction: The Significance of the Pyrrolidine Scaffold
An In-depth Technical Guide to (1-Ethylpyrrolidin-2-yl)methanol Derivatives and Analogs for Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its five-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The (1-Ethylpyrrolidin-2-yl)methanol core, in particular, offers a chiral center and multiple points for chemical modification, making it a valuable starting point for the development of novel therapeutic agents. Derivatives of this compound have shown promise in various therapeutic areas, including neuroscience and infectious diseases.
Core Synthesis Strategies and Methodologies
The synthesis of (1-Ethylpyrrolidin-2-yl)methanol derivatives often begins with commercially available chiral precursors, such as (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine, to ensure stereochemical control.[3] A common synthetic route involves the reaction of these chiral amines with esters or acid chlorides to form amide or other linkages.
General Synthesis of Amide Derivatives
A prevalent method for creating derivatives is the amidation of (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine with a carboxylic acid derivative. For instance, the synthesis of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide involves the reaction of the corresponding methyl ester with the chiral amine in boiling methanol.[3]
Experimental Protocol: Synthesis of a (1-Ethylpyrrolidin-2-yl)methanol Amide Derivative
This protocol is a representative example of an amidation reaction.
-
Dissolution: Dissolve 0.01 mol of the desired methyl ester in 30 ml of methanol.
-
Amine Addition: To the solution, add 0.01 mol of S(–)-2-(Aminomethyl)-1-ethylpyrrolidine.
-
Reflux: Heat the reaction mixture at reflux for 3 hours.
-
Cooling and Precipitation: Cool the reaction mixture and dilute it with cold water to precipitate the product.
-
Purification: Purify the crude product by treating the solution with activated charcoal.
-
Crystallization: Allow the purified solution to stand for 7-8 hours at 0°C to facilitate crystallization.
-
Isolation: Collect the resulting solid by filtration and dry under vacuum.
Synthesis of (1-Ethylpyrrolidin-2-yl)methanamine
A key analog and intermediate, (1-ethylpyrrolidin-2-yl)methanamine, can be synthesized through the catalytic hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine.[4] This process is typically carried out using a palladium-on-carbon catalyst.[4] The resulting amine is a versatile building block for a variety of pharmaceutical compounds.[5][6]
Diagram: Synthetic Pathway to Amide Derivatives
Caption: General reaction scheme for the synthesis of amide derivatives.
Structure-Activity Relationships (SAR)
The biological activity of (1-Ethylpyrrolidin-2-yl)methanol derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine ring and its side chain. SAR studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.
For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, modifications at various positions of a pyrrolidine pentamine scaffold have been shown to significantly impact inhibitory activity.[7][8] While some alterations lead to a loss of function, others have the potential for optimization.[7]
Similarly, in the context of ST2 inhibitors for treating graft-versus-host disease, the substitution pattern on the pyrrolidine ring and the attached furan moiety plays a critical role in the compound's ability to inhibit the ST2/IL-33 interaction.[9]
Pharmacological Applications and Therapeutic Potential
Derivatives of (1-Ethylpyrrolidin-2-yl)methanol have been investigated for a range of pharmacological activities, demonstrating their versatility as a scaffold for drug design.
Antipsychotic Agents
The closely related analog, (S)-(1-ethylpyrrolidin-2-yl)methanamine, is a key intermediate in the synthesis of the antipsychotic drug Raclopride.[5] This highlights the importance of the stereochemistry of the pyrrolidine core for achieving the desired pharmacological effect.
Opioid Receptor Antagonists
Certain amide derivatives of (1-Ethylpyrrolidin-2-yl)methanol have been found to act as antagonists of opioid receptors.[3] The enantiomers of these compounds have been synthesized and evaluated to understand the impact of stereochemistry on their biological activity.[3]
Hypotriglyceridemic Activity
Some pyrrolidine-2-methanol derivatives have demonstrated the ability to reduce abnormally high levels of triglycerides in experimental models, suggesting their potential use in treating dyslipidemia.[10]
Table: Pharmacological Activities of (1-Ethylpyrrolidin-2-yl)methanol Derivatives and Analogs
| Derivative/Analog Class | Pharmacological Activity | Therapeutic Area |
| Amide Derivatives | Opioid Receptor Antagonism | Pain Management, Addiction |
| (S)-(1-ethylpyrrolidin-2-yl)methanamine based | Dopamine D2 Receptor Antagonism | Schizophrenia |
| Pyrrolidine-2-methanol derivatives | Hypotriglyceridemic | Metabolic Disorders |
| Furan-2-ylmethyl)pyrrolidine-Based | ST2 Inhibition | Graft-versus-host disease |
Analytical Methodologies
The development of robust analytical methods is essential for the characterization and quality control of (1-Ethylpyrrolidin-2-yl)methanol derivatives, particularly for ensuring enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
A common method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine involves pre-column derivatization followed by separation on a chiral stationary phase using HPLC.[11] For example, derivatization with 4-nitrobenzoic acid allows for the effective separation of enantiomers on a Chiralcel OD-H column.[11]
Diagram: Workflow for Enantiomeric Purity Analysis
Caption: A typical workflow for the chiral analysis of a key intermediate.
Future Directions and Conclusion
The (1-Ethylpyrrolidin-2-yl)methanol scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. The inherent chirality and multiple points for diversification make it an attractive starting point for medicinal chemists. Future research will likely focus on exploring novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking, will further aid in the rational design of new compounds with enhanced biological activity. The versatility of this scaffold ensures its continued relevance in the ongoing quest for innovative medicines.
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(1-Ethylpyrrolidin-2-yl)methanol: A Cornerstone Chiral Building Block in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Design
In the landscape of modern medicine, the three-dimensional architecture of a molecule is as critical as its chemical composition. Many therapeutic agents are chiral, existing as non-superimposable mirror images known as enantiomers. Frequently, only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] This fundamental principle drives the demand for enantiomerically pure compounds in drug development.
Chiral building blocks—enantiopure starting materials or key intermediates—are foundational to achieving this stereochemical precision.[1] They provide a predefined stereocenter, enabling chemists to construct complex active pharmaceutical ingredients (APIs) with exacting control over their spatial arrangement. Among these vital synthons, (1-Ethylpyrrolidin-2-yl)methanol has emerged as a particularly versatile and valuable scaffold. Its rigid pyrrolidine ring, combined with a reactive hydroxymethyl group at a defined stereocenter, makes it a cornerstone for the synthesis of a diverse range of pharmaceuticals, from antipsychotics to treatments for erectile dysfunction.[2] This guide provides a comprehensive technical overview of its synthesis, properties, and critical role in asymmetric synthesis and drug discovery.
Physicochemical Properties and Stereochemistry
(1-Ethylpyrrolidin-2-yl)methanol is a chiral amino alcohol. The presence of the stereocenter at the C2 position of the pyrrolidine ring gives rise to two enantiomers: (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol and (R)-(-)-(1-Ethylpyrrolidin-2-yl)methanol. The (S)-enantiomer is frequently utilized in the synthesis of numerous biologically active molecules.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| CAS Number (Racemate) | 3433-34-9 | [3] |
| CAS Number ((S)-enantiomer) | 35120-34-4 | |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 58-60 °C at 16 mmHg | |
| Density | ~0.884 g/mL at 25 °C |
The ethyl group on the nitrogen atom and the hydroxymethyl group at the C2 position are crucial for its utility. The tertiary amine can act as a base or a nucleophile, while the primary alcohol is readily converted into other functional groups, such as amines, halides, or esters, providing a gateway to a wide array of derivatives.
Synthesis of Enantiopure (1-Ethylpyrrolidin-2-yl)methanol
The most common and efficient route to enantiopure (1-Ethylpyrrolidin-2-yl)methanol begins with the naturally occurring amino acid L-proline, which belongs to the "chiral pool." This approach leverages the inherent stereochemistry of the starting material to produce the desired (S)-enantiomer.
The synthesis generally involves two key steps:
-
N-Alkylation: The secondary amine of L-proline is alkylated, typically using an ethyl halide (e.g., ethyl iodide) or via reductive amination with acetaldehyde, to introduce the N-ethyl group.
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of the resulting N-ethyl-L-proline is reduced to a primary alcohol. This is commonly achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·SMe₂).
Caption: General synthetic pathway from L-proline.
Protocol 1: Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol from L-Proline
This protocol describes a representative lab-scale synthesis via reductive amination followed by esterification and reduction.
Step A: Synthesis of N-Ethyl-L-proline
-
To a solution of L-proline (1.0 eq) in methanol, add acetaldehyde (1.2 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Add Palladium on carbon (10% w/w, ~0.05 eq) to the vessel.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude N-Ethyl-L-proline.
Step B: Esterification and Reduction
-
Suspend the crude N-Ethyl-L-proline in methanol and cool to 0 °C.
-
Add thionyl chloride (1.5 eq) dropwise. Causality: This in-situ esterification is a classic and efficient method (Fischer esterification) to convert the carboxylic acid to a methyl ester, which is more readily reduced than the carboxylic acid itself.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting crude ester hydrochloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Trustworthiness: Using a powerful, non-selective reducing agent like LiAlH₄ ensures complete conversion of the ester to the alcohol. The reaction is highly exothermic and moisture-sensitive, necessitating anhydrous conditions and careful temperature control for safety and efficacy.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure (S)-(1-Ethylpyrrolidin-2-yl)methanol.
Applications in Asymmetric Synthesis and Drug Development
The true value of (1-Ethylpyrrolidin-2-yl)methanol lies in its application as a precursor to a multitude of high-value pharmaceutical intermediates and APIs.
Precursor for Chiral Amines: Synthesis of Antipsychotics
One of the most significant applications is its role as a direct precursor to (S)-(2-Aminomethyl)-1-ethylpyrrolidine . This chiral diamine is a critical building block for several atypical antipsychotic drugs that act as selective dopamine D2 receptor ligands, including Raclopride and Remoxypride.[2][5]
The conversion involves transforming the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source (like ammonia or an azide followed by reduction), or via a Mitsunobu reaction. The resulting amine is then coupled with a substituted benzoic acid derivative to complete the synthesis of the API.
Caption: Workflow for the synthesis of antipsychotics.
Protocol 2: Amide Coupling to a Raclopride Precursor
This protocol outlines the final amide bond formation, a key step where the chiral building block is incorporated.
-
To a solution of 3,5-dichloro-2,6-dimethoxybenzoic acid (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each). Expertise: Peptide coupling reagents like HATU are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine. This avoids the need to form a harsh acid chloride and results in higher yields and cleaner reactions.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 15 minutes at room temperature.
-
Add a solution of (S)-(2-Aminomethyl)-1-ethylpyrrolidine (1.05 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target amide, a direct precursor to Raclopride.[2]
Foundation for Diverse Pharmaceutical Scaffolds
The core pyrrolidine-2-ylmethanol structure is a privileged scaffold in medicinal chemistry. Its derivatives are found in a wide range of drugs beyond antipsychotics.
-
Avanafil: The closely related (S)-pyrrolidin-2-ylmethanol (prolinol) is a key starting material for Avanafil, a phosphodiesterase-5 inhibitor used to treat erectile dysfunction.[2]
-
Organocatalysts: The pyrrolidine scaffold is central to the design of highly effective organocatalysts, such as the Jørgensen-Hayashi catalysts, which are used in a variety of asymmetric transformations.[6][7] While (1-Ethylpyrrolidin-2-yl)methanol itself is not a direct catalyst, its structural motif is foundational to this field.
-
Chiral Ligands: The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal center to form a chiral catalyst for asymmetric reactions like reductions or hydrogenations.[8][9][10] The rigid pyrrolidine backbone and the defined stereocenter create a chiral environment around the metal, enabling high levels of enantioselectivity in the transformation of prochiral substrates.
Conclusion
(1-Ethylpyrrolidin-2-yl)methanol is more than just a chemical reagent; it is an enabling tool in the field of pharmaceutical development. Its value is derived from its ready availability from the chiral pool, its versatile functional handles, and the stereochemical fidelity it imparts to complex molecular targets. By providing a reliable and robust chiral scaffold, it allows researchers and drug development professionals to streamline synthetic routes, ensure stereoselectivity, and ultimately create safer and more effective medicines.[1] Its continued application in the synthesis of both established drugs and novel therapeutic candidates solidifies its position as a critical building block in the chemist's arsenal.
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Asymmetric Synthesis Using Pyrrolidine Derivatives: A Technical Guide for Advanced Practitioners
Abstract
The ascent of asymmetric organocatalysis has marked a paradigm shift in the stereoselective synthesis of chiral molecules, a cornerstone of modern drug discovery and development. Among the arsenal of organocatalysts, those derived from the simple, naturally occurring amino acid proline and its analogues have proven to be exceptionally versatile and robust. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of asymmetric synthesis using pyrrolidine derivatives. We will delve into the mechanistic underpinnings of enamine and iminium ion catalysis, explore the scope and limitations of key transformations, and offer field-proven insights into catalyst selection and reaction optimization. Detailed experimental protocols for seminal reactions and their application in the synthesis of complex, biologically active molecules are provided to bridge theory with practice.
Introduction: The Rise of Pyrrolidine-Based Organocatalysis
The pyrrolidine scaffold, a five-membered saturated heterocycle, is a privileged motif in a vast number of natural products and pharmaceuticals.[1] Its derivatives, particularly chiral ones, have emerged as powerful tools in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] The story of modern organocatalysis is inextricably linked to the discovery of the catalytic prowess of L-proline.[4] In the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the ability of proline to catalyze an intramolecular aldol reaction with high enantioselectivity.[2][5] However, it was the seminal work of List, Barbas, and MacMillan in 2000 that truly ignited the field, showcasing the broad applicability of proline and other pyrrolidine-based catalysts in intermolecular reactions.[2][5]
The power of these catalysts lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, mimicking the strategies of nature's own catalysts, enzymes.[6] This guide will explore the fundamental activation modes that govern the reactivity and selectivity of these remarkable catalysts.
Mechanistic Principles: The Dual Modes of Activation
Pyrrolidine-based secondary amines catalyze reactions through two primary, yet distinct, activation pathways: enamine and iminium ion catalysis. Understanding these mechanisms is paramount for rational catalyst design and reaction optimization.
Enamine Catalysis: Activating the Nucleophile
Enamine catalysis involves the reaction of a ketone or aldehyde with a secondary amine catalyst, like proline, to form a chiral enamine intermediate. This enamine is a more potent nucleophile than the corresponding enolate and reacts with electrophiles in a highly stereocontrolled manner. The chirality of the catalyst directs the facial selectivity of the electrophilic attack. The catalytic cycle is completed by hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the chiral product.
Caption: Generalized workflow for enamine catalysis.
Iminium Ion Catalysis: Activating the Electrophile
In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated aldehydes and ketones towards nucleophilic attack. The secondary amine catalyst condenses with the carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal or enone, rendering it more susceptible to attack by a nucleophile at the β-position. The stereochemical outcome is dictated by the steric shielding of one face of the iminium ion by the chiral catalyst.
Caption: Generalized workflow for iminium ion catalysis.
Key Asymmetric Transformations
The dual activation modes of pyrrolidine-based catalysts have enabled a wide array of highly stereoselective transformations that are fundamental to modern organic synthesis.
The Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a classic example of enamine catalysis.[6] It provides a direct route to chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.
Table 1: Performance of Representative Pyrrolidine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 48 | 68 | - | 76 | [6] |
| (S)-2-(Triflylaminomethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | -20 | 24 | 95 | 99:1 | 99 | [2] |
| Diarylprolinol Silyl Ether | Benzaldehyde | Cyclohexanone | Toluene | 0 | 12 | 98 | >95:5 | 99 | [2][5] |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
The Asymmetric Michael Addition
The asymmetric Michael addition, a conjugate addition reaction, can be effectively catalyzed by pyrrolidine derivatives through either enamine or iminium ion activation, depending on the substrates. The use of diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts) has been particularly successful in the Michael addition of aldehydes to nitroolefins.[7][8]
Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-DPP Silyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 2 | 97 | 93:7 | 99 | [7][8] |
| (S)-DPP Silyl Ether | Isovaleraldehyde | trans-β-Nitrostyrene | CH2Cl2 | RT | 24 | 85 | 95:5 | 98 | [7] |
| (S)-DPP Silyl Ether | Propanal | 1-Nitrocyclohexene | Hexane | RT | 48 | 91 | 94:6 | 99 | [7] |
DPP = Diphenylprolinol
The Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are key building blocks for many pharmaceuticals. Proline and its derivatives catalyze the three-component Mannich reaction of an aldehyde, an amine, and a ketone with high diastereo- and enantioselectivity.[9][10]
The Asymmetric Diels-Alder Reaction
Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers, have been shown to be highly effective in catalyzing asymmetric Diels-Alder reactions of α,β-unsaturated aldehydes with dienes via iminium ion activation.[11] These reactions provide access to chiral six-membered rings with excellent stereocontrol.
Field-Proven Insights: Applications in Drug Development
The utility of asymmetric synthesis using pyrrolidine derivatives is powerfully demonstrated by its application in the total synthesis of complex, biologically active molecules.
Case Study: Enantioselective Synthesis of Oseltamivir (Tamiflu®)
A highly efficient total synthesis of the antiviral drug oseltamivir was achieved using a diarylprolinol silyl ether-catalyzed asymmetric Michael addition as the key stereochemistry-defining step.[12] This organocatalytic approach provided the desired chiral intermediate with excellent enantioselectivity, showcasing the power of this methodology in streamlining the synthesis of complex pharmaceutical agents.
Case Study: Asymmetric Synthesis of Rolipram
The anti-inflammatory and antidepressant agent Rolipram has been synthesized enantioselectively using an organocatalytic Michael addition of a malonate to a nitro-olefin, followed by a reduction and lactamization sequence.[13][14] This approach highlights the ability of pyrrolidine-based catalysts to construct key chiral centers in pharmacologically relevant molecules.
Case Study: Synthesis of (+)-Preussin
The antifungal and antibacterial natural product (+)-Preussin has been synthesized using an asymmetric approach where the pyrrolidine ring was constructed stereoselectively.[15][16] While various methods have been employed, organocatalytic strategies offer a powerful means to access the chiral pyrrolidine core of this and related natural products.
Experimental Protocols: A Practical Guide
To facilitate the application of these powerful methods, detailed, step-by-step protocols for key reactions are provided below.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0-10.0 mmol, 5.0-10.0 equiv)
-
L-Proline (0.1-0.3 mmol, 10-30 mol%)
-
Anhydrous DMSO or DMF (2.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add L-proline.
-
Add the aldehyde and the ketone to the reaction vial.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically room temperature to -20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
Materials:
-
Aldehyde (1.2 mmol, 1.2 equiv)
-
Nitroolefin (1.0 mmol, 1.0 equiv)
-
(S)- or (R)-Diarylprolinol silyl ether catalyst (0.05-0.1 mmol, 5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂) (1.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a solution of the aldehyde in the specified solvent at the desired temperature (e.g., room temperature or 0 °C), add the diarylprolinol silyl ether catalyst.
-
Add the nitroolefin to the reaction mixture.
-
Stir the reaction at the indicated temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Catalyst Selection and Optimization: A Guide for the Practitioner
The choice of catalyst is critical for achieving high stereoselectivity and yield. While L-proline is a robust and inexpensive catalyst for many transformations, more elaborate pyrrolidine derivatives often offer superior performance.
-
Proline: Ideal for initial screening and for reactions where moderate enantioselectivity is acceptable. Its bifunctional nature (acid and amine) is key to its catalytic activity.[6]
-
Prolinamides: These derivatives often exhibit improved solubility and can provide enhanced stereocontrol through additional hydrogen bonding interactions.[7]
-
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These are the catalysts of choice for many Michael additions and Diels-Alder reactions.[2][5] The bulky diarylmethyl group provides excellent steric shielding, leading to high levels of enantioselectivity.[17][18]
Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing the efficiency of these reactions. Generally, polar aprotic solvents like DMSO and DMF are suitable for proline-catalyzed reactions, while less polar solvents like toluene and CH₂Cl₂ are often preferred for reactions catalyzed by diarylprolinol silyl ethers.
Conclusion and Future Outlook
Asymmetric synthesis using pyrrolidine derivatives has matured into a powerful and indispensable tool for the modern synthetic chemist. The foundational principles of enamine and iminium ion catalysis have paved the way for the development of a vast array of stereoselective transformations. The continued exploration of novel pyrrolidine-based catalysts, coupled with a deeper understanding of reaction mechanisms, will undoubtedly lead to even more efficient and selective methods for the construction of complex chiral molecules. For researchers in drug discovery and development, a thorough understanding of these methodologies is essential for the design and synthesis of the next generation of therapeutic agents.
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List, B. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]
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Herraiz, A. G., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters. [Link]
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Theoretical Studies on the Conformational Analysis of (1-Ethylpyrrolidin-2-yl)methanol
An In-Depth Technical Guide
Abstract
(1-Ethylpyrrolidin-2-yl)methanol is a pivotal chiral building block in medicinal chemistry, forming the structural core of several pharmacologically significant molecules. Its three-dimensional structure dictates its interaction with biological targets, making a thorough understanding of its conformational landscape essential for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical methodologies used to perform a detailed conformational analysis of (1-Ethylpyrrolidin-2-yl)methanol. We delve into the rationale behind the selection of computational techniques, from initial structure generation and broad conformational searching with molecular mechanics to high-accuracy energy refinement using Density Functional Theory (DFT). The guide details step-by-step protocols, interprets the key conformational features such as pyrrolidine ring puckering and substituent orientation, and discusses the role of intramolecular interactions and solvent effects. The ultimate aim is to equip researchers, scientists, and drug development professionals with the theoretical framework and practical insights required to elucidate the conformational preferences of this and similar molecules, thereby accelerating the discovery of novel therapeutics.
Introduction: The Nexus of Structure and Function
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs.[1] (1-Ethylpyrrolidin-2-yl)methanol, a chiral derivative, serves as a crucial intermediate in the synthesis of antipsychotic agents like Raclopride and Remoxypride.[1] The stereochemistry of a molecule is a critical determinant of its pharmacological activity.[2] For chiral molecules like (1-Ethylpyrrolidin-2-yl)methanol, the specific three-dimensional arrangement of its atoms—its conformation—governs its molecular recognition by protein targets, such as receptors and enzymes.
A molecule is not a static entity but a dynamic system that exists as an ensemble of interconverting conformers, each with a specific potential energy. The most populated conformers at physiological temperatures are those with the lowest free energy, and these are often the "bioactive" conformations that are responsible for a drug's efficacy. Therefore, identifying these low-energy conformers and understanding the energy barriers between them is a cornerstone of modern, structure-based drug design.[2]
Theoretical and computational chemistry provide a powerful lens through which to explore this conformational space at a level of detail often inaccessible to purely experimental methods.[3] By employing a hierarchy of computational techniques, we can construct a detailed potential energy surface (PES) for (1-Ethylpyrrolidin-2-yl)methanol, identify its most stable conformers, and analyze the geometric features that stabilize them. This guide outlines the theoretical foundation and practical application of these methods.
Foundational Concepts in Conformational Analysis
The conformational flexibility of (1-Ethylpyrrolidin-2-yl)methanol arises from two primary sources: the non-planar nature of the five-membered pyrrolidine ring and the rotational freedom of its substituents.
-
Pyrrolidine Ring Puckering: Unlike the planar benzene ring, the saturated five-membered pyrrolidine ring is puckered to alleviate torsional strain. It primarily adopts two low-energy conformations: the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.[4][5] The position of the substituents can influence the energetic preference for a specific pucker.
-
Substituent Rotation: The molecule has two key rotatable bonds that significantly impact its overall shape:
-
The C2-C(methanol) bond, which determines the orientation of the hydroxyl group.
-
The N1-C(ethyl) bond, which positions the N-ethyl group.
-
-
Intramolecular Hydrogen Bonding: A critical feature to investigate is the potential for an intramolecular hydrogen bond between the hydrogen of the methanol's hydroxyl group (-OH) and the lone pair of electrons on the pyrrolidine nitrogen atom. Such an interaction can significantly stabilize specific conformers and restrict rotational freedom.[6]
Theoretical and Computational Methodologies
A robust conformational analysis employs a multi-step computational strategy that balances thoroughness with computational cost. The general workflow involves an initial broad search using a computationally inexpensive method, followed by refinement of the most promising candidates with a more accurate, high-level theory.
The Role of Intramolecular Hydrogen Bonding
The most significant stabilizing interaction is expected to be the intramolecular hydrogen bond between the methanol's hydroxyl proton and the pyrrolidine ring's nitrogen. Conformers that can form this five-membered ring structure (N···H-O-C-C) are predicted to be the most stable in the gas phase. This interaction locks the rotation of the C2-C(methanol) bond into a specific orientation. Studies on the parent compound, (R)-(+)-2-Pyrrolidinemethanol, support the presence of strong hydrogen bonding. [6]
Pyrrolidine Puckering and Substituent Effects
The two substituents at positions 1 and 2 are cis relative to each other. To minimize steric clash, the ring will likely pucker in a way that places these bulky groups in pseudo-equatorial positions. The exact preference for an envelope or twist pucker and the specific atom that is out-of-plane will be determined by a subtle balance of minimizing steric hindrance and accommodating the intramolecular hydrogen bond.
Predicted Stable Conformers
The lowest energy conformers will likely exhibit the following features:
-
A strong intramolecular O-H···N hydrogen bond.
-
A ring pucker that minimizes steric repulsion between the ethyl and methanol groups.
-
An orientation of the N-ethyl group that minimizes clashes with ring hydrogens.
The energy difference between conformers with and without the hydrogen bond is expected to be significant (several kcal/mol). The energy differences between various puckered forms or different ethyl group rotamers will likely be much smaller (<1-2 kcal/mol).
| Conformer ID | Key Features | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | H-bond, Down Pucker, Staggered Ethyl | 0.00 | ~85% |
| Conf-2 | H-bond, Up Pucker, Staggered Ethyl | 0.85 | ~10% |
| Conf-3 | No H-bond (Extended), Down Pucker | 2.50 | ~1% |
| ... | ... | ... | ... |
| Note: This table presents hypothetical yet chemically plausible data for illustrative purposes. Actual values must be derived from rigorous DFT calculations. |
Implications for Drug Development
Understanding the conformational profile of (1-Ethylpyrrolidin-2-yl)methanol is directly applicable to the drug discovery pipeline.
-
Pharmacophore Modeling: The lowest energy conformer represents the most probable shape of the molecule in a non-polar environment. This structure is an excellent starting point for defining a pharmacophore model and for performing virtual screening to identify other molecules that can adopt a similar shape. [7]* Receptor Docking: When docking this fragment into a protein's active site, it is crucial to know its low-energy shapes. If the active site is sterically constrained, it may bind a slightly higher-energy conformer. Knowledge of the relative energies allows researchers to estimate the energetic penalty for this conformational change. [8][9]* Structure-Activity Relationship (SAR): If chemical modifications are made to the core scaffold, the conformational preferences may change. For instance, adding a bulky substituent could disrupt the intramolecular hydrogen bond, leading to a more flexible molecule with a different preferred shape and, consequently, different biological activity. [10]Theoretical analysis can predict these changes before committing to costly chemical synthesis.
Conclusion
The conformational analysis of (1-Ethylpyrrolidin-2-yl)methanol is a multi-faceted problem that is ideally suited for investigation by modern computational chemistry methods. A hierarchical approach, beginning with a broad molecular mechanics search and culminating in high-level DFT calculations, provides a detailed and accurate picture of the molecule's potential energy surface. The key findings consistently point towards the dominant role of an intramolecular hydrogen bond in stabilizing the molecule's structure, which in turn dictates the preferred pyrrolidine ring pucker and overall topology. This detailed structural knowledge is not merely an academic exercise; it provides actionable intelligence for medicinal chemists and drug development professionals, enabling more informed, structure-based design of next-generation therapeutics built upon this valuable chiral scaffold.
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Safety and handling precautions for (1-Ethylpyrrolidin-2-yl)methanol
An In-Depth Technical Guide to the Safe Handling of (1-Ethylpyrrolidin-2-yl)methanol
Introduction: A Proactive Approach to Laboratory Safety
(1-Ethylpyrrolidin-2-yl)methanol (CAS No: 3433-34-9) is a substituted pyrrolidine derivative that serves as a valuable building block in synthetic chemistry and drug discovery.[1] Its unique structure, featuring a chiral center and a primary alcohol, makes it a versatile intermediate for creating complex molecular architectures. As with any novel or specialized chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the bedrock of responsible scientific research.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard warnings to provide a deeper, causality-driven framework for safety. By understanding the why behind each precaution, laboratory personnel can cultivate a proactive safety culture, anticipate risks, and handle this compound with the confidence that comes from thorough preparation. The information herein is synthesized from data on structurally similar compounds and established chemical safety principles, providing a robust guide in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Section 1: Hazard Identification and Classification
Based on the hazard profiles of analogous compounds such as 1-(1-Methylethyl)-2-pyrrolidinemethanol and 2-(Aminomethyl)-1-ethylpyrrolidine, (1-Ethylpyrrolidin-2-yl)methanol should be treated as a hazardous substance.[2][3] The primary concerns are irritation to the skin, eyes, and respiratory system, with potential for more severe effects such as skin burns depending on concentration and exposure duration.[4]
1.1 Globally Harmonized System (GHS) Classification
The following table synthesizes the likely GHS classification for (1-Ethylpyrrolidin-2-yl)methanol, based on data from closely related pyrrolidine derivatives.[2][5]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | Corrosion, Exclamation Mark | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Corrosion, Exclamation Mark | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2] |
| Flammable Liquids | Category 3 / 4 | Flame | Warning | H226/H227: Flammable liquid and vapor / Combustible liquid. |
| Acute Toxicity (Oral, Dermal) | Category 4 | Exclamation Mark | Warning | H302+H312: Harmful if swallowed or in contact with skin. |
1.2 Toxicological Profile: Routes of Exposure
The principal routes of occupational exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Vapors or aerosols may cause respiratory tract irritation.[2][6] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.
-
Skin Contact: Direct contact is likely to cause skin irritation, and based on analogues, may cause severe burns.[2] The material may be harmful if absorbed through the skin. Therefore, all skin contact must be avoided.
-
Eye Contact: The compound poses a serious risk to the eyes, with potential outcomes ranging from serious irritation to severe burns and permanent eye damage.[2]
-
Ingestion: Ingestion is harmful and can cause burns to the mouth, throat, and stomach.[3][7]
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| CAS Number | 3433-34-9 | [1] |
| Appearance | Likely a liquid (based on analogues) | N/A |
| Boiling Point | ~165 °C at 760 mmHg (analogue data) | [8] |
| Density | ~0.97 g/cm³ (analogue data) | [8] |
| Flash Point | ~63 °C (analogue data) | [8] |
Section 3: A Framework for Risk Mitigation
A multi-layered approach, known as the "Hierarchy of Controls," is the most effective strategy for mitigating risks associated with hazardous chemicals. This framework prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
3.1 Hierarchy of Controls
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should be considered if the scientific objectives can still be met.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of (1-Ethylpyrrolidin-2-yl)methanol, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][7]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for this chemical (see Section 4).
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before beginning work.
-
Restricted Access: Limit access to storage and handling areas to authorized personnel only.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4] Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[4]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[4] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.
-
3.2 Risk Assessment Workflow
The decision-making process for safely handling a chemical can be visualized as a continuous workflow.
Caption: Workflow for Chemical Risk Assessment and Control.
Section 4: Standard Operating Procedure (SOP) for Handling
This protocol must be adapted to specific laboratory conditions and experimental needs.
4.1 Preparation and Pre-Handling
-
Authorization: Confirm you are trained and authorized to work with this chemical.
-
Documentation Review: Read and understand the Safety Data Sheets for analogous compounds before beginning work.[11]
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Remove all ignition sources.[9][10]
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
PPE Donning: Put on all required PPE: lab coat, chemical safety goggles, face shield (if necessary), and chemical-resistant gloves.
4.2 Handling and Use
-
Transport: Transport the chemical in a secondary, shatter-proof container.
-
Weighing/Measuring:
-
Reaction Setup:
4.3 Storage
-
Container: Store in a tightly closed, properly labeled container.[7]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable/combustible materials.[2][13]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][7]
4.4 Waste Disposal
-
Collection: Collect all waste containing (1-Ethylpyrrolidin-2-yl)methanol in a designated, labeled, and sealed hazardous waste container.
-
Classification: Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not pour down the drain.[2][14]
-
Decontamination: Decontaminate all glassware and equipment before removing from the fume hood.
Section 5: Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an incident.
5.1 First Aid Measures
-
General Advice: In case of any exposure, immediately call a poison center or doctor for medical advice.[2] Show them the safety data for an analogous compound.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[15] A safety shower should be used for large area contact. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
5.2 Spill Response
The response depends on the size and location of the spill.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[9][13] Work from the outside of the spill inwards to prevent spreading.[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[11][14]
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Report the incident to the laboratory supervisor.[11]
-
-
Major Spill (Outside of a fume hood, or a large quantity):
-
Evacuate the immediate area. Alert all nearby personnel.[15]
-
If the material is flammable, eliminate all ignition sources.[16]
-
Call your institution's emergency response team or 911.[15] Provide details on the chemical spilled, the quantity, and the location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[15]
-
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][6] A water spray can be used to cool containers.[4]
-
Specific Hazards: The compound is likely combustible or flammable. Vapors may be heavier than air and can travel to an ignition source and flash back.[12] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(1-Methylethyl)-2-pyrrolidinemethanol.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet: (1-Ethylpyrrolidin-2-yl)methylamine.
- Thermo Fisher Scientific. (2010, April 20). Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine.
- Fisher Scientific. (2011, May 19). Safety Data Sheet: (S)-2-Hydroxymethyl-1-methylpyrrolidine.
- Loba Chemie. (2025, July 17). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
-
National Institute of Standards and Technology. (2025). (1-Ethyl-2-pyrrolidinyl)methanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- YPF Quimica. (n.d.). Safety Data Sheet: METHANOL.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: PYRROLIDINE.
- University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Sigma-Aldrich. (2025, July 30). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- National Institute of Standards and Technology. (2015, March 13). Safety Data Sheet: Moisture in Methanol.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Methanol.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrrolidine.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Pyrrolidine.
- New Jersey Department of Health. (1999, July). Hazard Summary: Pyrrolidine.
- Solvents & Petroleum Service, Inc. (2015, June 1). Safety Data Sheet: Methanol.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
- Sigma-Aldrich. (n.d.). [(2s)-1-ethyl-2-pyrrolidinyl]methanol.
- ChemicalBook. (2025, July 26). Safety Data Sheet: 1-Methylpyrrolidine-2-methanol.
- ChemBK. (2024, April 9). [(2S)-1-methylpyrrolidin-2-yl]methanol.
- Cayman Chemical. (2023, May 6). Safety Data Sheet: Cyclopropyl fentanyl-13C6 (hydrochloride) (CRM).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117295, 2-Aminomethyl-1-ethylpyrrolidine.
- UK Health Security Agency. (2024, October 11). Methanol: toxicological overview.
- Medscape. (2024, September 26). Methanol Toxicity.
- MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.
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Application Notes & Protocols: Asymmetric Reduction of Ketones Using (1-Ethylpyrrolidin-2-yl)methanol Derived Catalysts
Introduction: The Imperative for Chirality in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemistry, and materials science. Chiral secondary alcohols, in particular, are invaluable building blocks for a multitude of complex, biologically active molecules.[1][2] The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods to access these critical intermediates.[2]
Among the most powerful tools for this transformation are the chiral oxazaborolidine catalysts, famously pioneered by Itsuno and extensively developed by Corey, Bakshi, and Shibata.[3][4] This method, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, provides a reliable and highly enantioselective pathway to chiral alcohols using a catalytic amount of a chiral inducer and a stoichiometric borane source.[3][5][6]
These application notes provide a detailed guide to the use of catalysts derived from (1-Ethylpyrrolidin-2-yl)methanol, a proline-derived chiral amino alcohol. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols for catalyst generation and ketone reduction, and offer insights into data analysis and troubleshooting, empowering researchers to confidently apply this methodology.
The Mechanism of Asymmetric Induction: A Symphony of Lewis Acids and Bases
The remarkable efficiency and selectivity of the CBS reduction stem from a well-orchestrated catalytic cycle where the oxazaborolidine catalyst acts as a bifunctional entity, activating both the reducing agent and the ketone substrate simultaneously.[7][8][9]
Causality of the Mechanism: The entire premise of the catalyst's function is to create a highly organized, sterically constrained transition state. This forces the hydride transfer from the borane to occur on only one of the two prochiral faces of the ketone.
-
Catalyst Activation: The cycle begins with the coordination of a Lewis acidic borane molecule (BH₃) to the lone pair of the Lewis basic nitrogen atom within the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom and primes the coordinated borane to act as a potent hydride donor.[3][8]
-
Substrate Coordination: The prochiral ketone, with its two different substituents (Rₗ for large, Rₛ for small), coordinates to the now highly Lewis acidic endocyclic boron of the catalyst. Critically, the ketone orients itself to minimize steric clash, placing its larger substituent (Rₗ) in a pseudo-equatorial position, pointing away from the catalyst's chiral framework.[10][11]
-
Stereoselective Hydride Transfer: This rigid, bicyclic assembly creates the perfect geometry for an intramolecular hydride transfer from the activated borane to the carbonyl carbon. This occurs via a highly ordered, six-membered, chair-like transition state.[5][8] The hydride is delivered selectively to one face of the ketone, dictated by the chirality of the amino alcohol precursor.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released. The catalyst is then regenerated, ready to enter another catalytic cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired chiral secondary alcohol.[5][8]
Caption: Figure 1: Catalytic Cycle of the CBS Reduction.
Experimental Protocols
Trustworthiness through Preparation: The success of the CBS reduction is highly dependent on anhydrous conditions. The presence of water can hydrolyze the borane reagent and negatively impact enantioselectivity.[8][11] Therefore, all glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: In Situ Generation of the (1-Ethylpyrrolidin-2-yl)methanol-Borane Catalyst
This protocol describes the formation of the active oxazaborolidine catalyst directly in the reaction vessel immediately before the reduction. This method is often preferred as it avoids the need to handle and store the potentially sensitive isolated catalyst, improving reproducibility.[4][12]
Materials:
-
(S)- or (R)-(1-Ethylpyrrolidin-2-yl)methanol
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add (S)-(1-Ethylpyrrolidin-2-yl)methanol (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous THF (e.g., 2 mL) to dissolve the amino alcohol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly, add the 1.0 M solution of BH₃•THF (0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise via syringe.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. Vigorous hydrogen evolution will be observed initially. The formation of the bicyclic oxazaborolidine catalyst is complete when gas evolution ceases. The catalyst solution is now ready for use.
Sources
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
- 11. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Ethylpyrrolidin-2-yl)methanol as a Chiral Auxiliary in Diastereoselective Alkylation Reactions
Introduction: The Strategic Advantage of Proline-Derived Auxiliaries
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for stereochemical control.[1] These molecules are temporarily incorporated into a prochiral substrate to guide a subsequent reaction, leading to the preferential formation of one diastereomer.[2] Among the various classes of auxiliaries, those derived from the natural amino acid (S)-proline are particularly noteworthy for their high efficacy, reliability, and the predictability of their stereochemical outcomes.[2]
(1-Ethylpyrrolidin-2-yl)methanol, a derivative of (S)-prolinol, belongs to this esteemed class of chiral auxiliaries. Its structural rigidity and the presence of a chelating hydroxyl group are key to its function. When acylated with a carboxylic acid, it forms an amide that can be deprotonated to generate a conformationally constrained enolate. This locked conformation effectively shields one face of the enolate, compelling an incoming electrophile to approach from the less sterically hindered side, thus establishing a new stereocenter with high diastereoselectivity.[3]
This guide provides a comprehensive overview of the principles and practical application of (1-Ethylpyrrolidin-2-yl)methanol in diastereoselective alkylation reactions, offering detailed protocols and insights into the causality behind experimental choices.
Pillar 1: The Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with prolinol-derived auxiliaries is attributed to the formation of a rigid bicyclic chelate structure upon deprotonation with a strong base like lithium diisopropylamide (LDA).
-
Amide Formation: The chiral auxiliary is first acylated with the desired carboxylic acid.
-
Enolate Formation: Treatment with LDA removes the α-proton, forming a lithium enolate.
-
Chelation: The lithium cation is coordinated by both the enolate oxygen and the oxygen of the auxiliary's hydroxymethyl group. This forms a rigid, fused five-membered ring system.
-
Steric Shielding: The pyrrolidine ring and its N-ethyl group effectively block one face of the planar enolate.
-
Diastereoselective Alkylation: The electrophile (R²-X) can only approach from the less hindered Re-face, leading to the formation of a single major diastereomer.
Caption: Proposed mechanism for diastereoselective alkylation.
Pillar 2: A Validated Experimental Workflow
The successful application of (1-Ethylpyrrolidin-2-yl)methanol as a chiral auxiliary follows a logical three-stage process. Each stage is a self-contained protocol that can be monitored for completion (e.g., by Thin-Layer Chromatography, TLC) before proceeding to the next, ensuring a robust and reliable overall synthesis.
Caption: High-level workflow for asymmetric alkylation.
Pillar 3: Detailed Application Protocols
Disclaimer: The following protocols are representative methods based on established procedures for closely related (S)-prolinol-derived auxiliaries. Optimization for specific substrates may be necessary.
Protocol A: Attachment of the Chiral Auxiliary (Acylation)
This protocol describes the formation of the N-acyl amide from a carboxylic acid and the chiral auxiliary using an acid chloride.
Materials:
-
(S)-(1-Ethylpyrrolidin-2-yl)methanol
-
Acyl chloride (e.g., propanoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve (S)-(1-Ethylpyrrolidin-2-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl amide by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol B: Diastereoselective Alkylation
This protocol details the formation of the lithium enolate and its subsequent reaction with an alkyl halide.[3]
Materials:
-
N-Acyl-(S)-(1-ethylpyrrolidin-2-yl)methanol (from Protocol A)
-
Lithium diisopropylamide (LDA) solution (typically 1.5-2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, butyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk flask, syringes, low-temperature thermometer, cryostat or dry ice/acetone bath
Procedure:
-
Dissolve the N-acyl amide (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring the reaction at -78 °C. The reaction time can vary from 1 to 6 hours depending on the electrophile. Monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product.
-
Purify the major diastereomer by flash column chromatography.
Protocol C: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the desired chiral carboxylic acid. Acidic or basic hydrolysis are the most common methods.[4][5][6]
Method 1: Acidic Hydrolysis
-
Rationale: Effective for robust substrates. The auxiliary is recovered as its ammonium salt.
-
Procedure:
-
Dissolve the purified alkylated amide in a mixture of tetrahydrofuran and 1-3 M aqueous hydrochloric acid (HCl).
-
Heat the mixture to reflux (typically 60-80 °C) for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate to remove THF.
-
Basify the aqueous residue to pH > 10 with NaOH or K₂CO₃ to deprotonate the auxiliary for extraction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to recover the chiral auxiliary.
-
Re-acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.
-
Method 2: Basic Hydrolysis
-
Rationale: Milder for acid-sensitive products. The carboxylic acid is recovered as its carboxylate salt.
-
Procedure:
-
Dissolve the alkylated amide in a mixture of methanol or ethanol and 1-2 M aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 6-18 hours.
-
Cool to room temperature and concentrate to remove the alcohol.
-
Extract the aqueous solution with an organic solvent (e.g., DCM) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with cold 1 M HCl.
-
Extract the acidified solution with ethyl acetate or ether to isolate the chiral carboxylic acid.
-
Representative Data for Proline-Derived Auxiliaries
| Substrate (N-Propionyl Amide) | Electrophile | Additive | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzyl Bromide | LiCl | 78:22 | High | [7] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzyl Bromide | Cp₂ZrCl₂ | 84:16 | High | [7] |
| (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine | Benzyl Bromide | None | 82:18 | High | [8] |
| (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine | Benzyl Bromide | Cp₂ZrCl₂ | 99:1 | Excellent | [8] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | n-Butyl Iodide | None | 62:38 | Moderate | [8] |
Note: The addition of Lewis acids like Cp₂ZrCl₂ can significantly enhance diastereoselectivity by enforcing a more rigid chelated transition state.[8]
Optimization & Troubleshooting Logic
When developing a specific application, a logical approach to optimization is crucial. The following diagram outlines key decision points.
Caption: Logical workflow for reaction optimization.
References
-
Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Diva-Portal.org. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]
-
21.7: Chemistry of Amides. LibreTexts. Available at: [Link]
-
11.10 Chemistry of Amides. NC State University Libraries. Available at: [Link]
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate. Available at: [Link]
-
Use of S-Proline as Chiral Auxiliary in α-Alkylations of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. ResearchGate. Available at: [Link]
-
Synthesis of N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (NIH). Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]
-
Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone. National Institutes of Health (NIH). Available at: [Link]
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]
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Harnessing Chirality: A Guide to the Synthesis and Application of Chiral Ligands from (1-Ethylpyrrolidin-2-yl)methanol
An Application Note and Protocol for Researchers
Introduction
The pyrrolidine ring, a structural motif derived from the natural amino acid proline, is a cornerstone of modern asymmetric catalysis.[1] Its rigid, five-membered ring structure allows for the precise positioning of substituent groups, creating a well-defined chiral environment essential for stereoselective synthesis.[2] (1-Ethylpyrrolidin-2-yl)methanol, a readily available chiral building block, serves as an excellent starting point for the synthesis of a diverse range of chiral ligands. These ligands are instrumental in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[3][4]
This guide provides a detailed protocol for the synthesis of a representative P,N-type chiral phosphine ligand starting from (S)-(1-Ethylpyrrolidin-2-yl)methanol. It further outlines a standard application for this ligand in a palladium-catalyzed asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable framework for ligand synthesis and catalytic evaluation.
Part 1: Synthesis of a Chiral P,N-Ligand: (S)-1-Ethyl-2-((diphenylphosphino)methyl)pyrrolidine
The conversion of the hydroxyl group in (1-Ethylpyrrolidin-2-yl)methanol into a phosphine moiety is a common strategy for creating powerful P,N-ligands.[5] These ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, can effectively coordinate with a variety of transition metals to catalyze asymmetric reactions.[6] The synthesis is typically a two-step process: activation of the alcohol, followed by nucleophilic substitution with a phosphide source.
Overall Synthetic Workflow
The following diagram illustrates the transformation from the chiral alcohol precursor to the final P,N-phosphine ligand.
Caption: General workflow for the synthesis of the chiral P,N-ligand.
Detailed Experimental Protocol
Materials and Equipment:
-
(S)-(1-Ethylpyrrolidin-2-yl)methanol
-
Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi)
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Safety Precautions:
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood.
-
n-Butyllithium is pyrophoric. Handle under a strict inert atmosphere.
-
Organophosphines are air-sensitive and have a strong, unpleasant odor. All manipulations should be performed under an inert atmosphere.
Step 1: Synthesis of (S)-1-Ethyl-2-(chloromethyl)pyrrolidine Hydrochloride
The rationale for this step is to convert the poorly-leaving hydroxyl group into a chloride, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
To a round-bottom flask charged with (S)-(1-Ethylpyrrolidin-2-yl)methanol (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (HCl, SO₂) will be observed. Ensure the reaction is well-vented within the fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
The crude product, (S)-1-Ethyl-2-(chloromethyl)pyrrolidine hydrochloride, is a salt and can often be used in the next step without further purification. If necessary, it can be triturated with cold diethyl ether to yield a solid.
Step 2: Synthesis of (S)-1-Ethyl-2-((diphenylphosphino)methyl)pyrrolidine
This step introduces the diphenylphosphino group. The reaction requires strictly anhydrous and oxygen-free conditions to prevent the oxidation of the phosphide nucleophile and the final phosphine product.[7]
-
Preparation of Lithium Diphenylphosphide (LiPPh₂):
-
In a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve diphenylphosphine (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add n-Butyllithium (1.05 eq) dropwise. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphide anion.
-
Stir the solution at 0 °C for 30 minutes.
-
-
Nucleophilic Substitution:
-
In a separate flame-dried flask under inert atmosphere, dissolve the crude (S)-1-Ethyl-2-(chloromethyl)pyrrolidine hydrochloride from Step 1 in anhydrous THF. Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Cool this solution to 0 °C.
-
Using a cannula or syringe, slowly transfer the freshly prepared LiPPh₂ solution into the flask containing the chloride.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC (staining with potassium permanganate can help visualize the phosphine, which may be UV-inactive).
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding degassed water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or toluene (3x).
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere (flash chromatography with degassed solvents is recommended). A typical eluent system is a gradient of ethyl acetate in hexanes. The final product is an air-sensitive oil or solid.
-
Part 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
The synthesized P,N-ligand can now be used to form a chiral catalyst for asymmetric transformations. The Tsuji-Trost reaction is a classic example where such ligands excel, controlling the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for the asymmetric allylic alkylation.
Detailed Experimental Protocol
Materials:
-
[Pd(allyl)Cl]₂ or Pd₂(dba)₃ as the palladium precursor
-
(S)-1-Ethyl-2-((diphenylphosphino)methyl)pyrrolidine (L*)
-
1,3-Diphenylallyl acetate (model substrate)
-
Dimethyl malonate (nucleophile)
-
Base (e.g., BSA, NaH, or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DCM, or Toluene)
-
In Situ Catalyst Preparation:
-
In a Schlenk tube under argon, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and the chiral P,N-ligand (2.2 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes. A color change typically indicates complex formation.
-
-
Catalytic Reaction:
-
In a separate flask, dissolve the substrate, 1,3-diphenylallyl acetate (1.0 eq), and the nucleophile, dimethyl malonate (1.2-1.5 eq), in the chosen anhydrous solvent.
-
Add the base (e.g., BSA, 1.5 eq).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Data Summary
The following table summarizes expected quantitative data for the synthesis and application protocols. Actual results may vary based on experimental conditions and reagent purity.
| Parameter | Step 1: Chlorination | Step 2: Phosphination | Catalytic Reaction (AAA) |
| Typical Yield | >95% (crude) | 70-90% | >95% (conversion) |
| Purity | Used crude | >98% (after column) | >98% (after column) |
| Enantiomeric Excess (ee) | N/A | N/A | 85-99% |
| Key Conditions | SOCl₂, 0°C to RT | LiPPh₂, THF, 0°C to RT, Ar | Pd(0)/L*, Base, RT |
References
- List, B., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society.
- Pellissier, H. (2007).
- Helmchen, G., & Pfaltz, A. (2000).
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture).
- Imamoto, T., et al. (1998). A new class of P-chiral phosphine ligands: synthesis and use in highly enantioselective rhodium-catalyzed asymmetric hydrogenation. Journal of the American Chemical Society.
-
Hayashi, T. (2000). Chiral monophosphines for asymmetric catalysis. Chemical & Pharmaceutical Bulletin.[8]
- Trost, B. M., & Van Vranken, D. L. (1996).
- Gaul, C., & Seebach, D. (2002). Proline and Proline-Derivatives as Catalysts in Asymmetric Reactions. Helvetica Chimica Acta.
- Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. CRC Press.
- Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B.[5]
-
Soai, K., et al. (1986). A process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. Journal of the Chemical Society, Chemical Communications.[9]
-
Sigma-Aldrich. [(2S)-1-Ethyl-2-pyrrolidinyl]methanol Product Page. Sigma-Aldrich Website.
- Corey, E. J., & Helal, C. J. (1998). The logic of chemical synthesis: multistep synthesis of complex carbogenic molecules (Nobel Lecture).
-
TCI Chemicals. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes. TCI Mail.[7]
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Application of (1-Ethylpyrrolidin-2-yl)methanol in the synthesis of pharmaceutical intermediates
An Application Guide to (1-Ethylpyrrolidin-2-yl)methanol in Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of (1-Ethylpyrrolidin-2-yl)methanol and its derivatives in the synthesis of pharmaceutical intermediates. It emphasizes the causality behind experimental choices and provides validated protocols for key synthetic transformations.
Introduction: The Significance of the (1-Ethylpyrrolidin-2-yl)methyl Scaffold
(1-Ethylpyrrolidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry. Derived from the natural amino acid proline, its stereocenter provides a rigid scaffold that is crucial for achieving specific and high-affinity interactions with biological targets. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs[1][2]. While the methanol derivative itself is a stable precursor, its primary utility in pharmaceutical synthesis is realized upon its conversion to the corresponding amine, (1-Ethylpyrrolidin-2-yl)methanamine . This amine serves as a key nucleophile, most notably in the synthesis of a class of antipsychotic drugs known as substituted benzamides.
These drugs primarily function as selective antagonists of dopamine D2 and D3 receptors, a mechanism central to their therapeutic effect in treating psychiatric disorders like schizophrenia[3][4][5]. The precise orientation of the ethyl-pyrrolidinyl moiety, dictated by the chirality of the starting material, is paramount for effective receptor binding and pharmacological activity. This guide will focus on the synthesis of two prominent dopamine antagonists, Levosulpiride and Amisulpride, to illustrate the application of this critical intermediate.
Core Application: Synthesis of Substituted Benzamide Dopamine D2/D3 Receptor Antagonists
The synthesis of drugs like Levosulpiride and Amisulpride hinges on a pivotal amide bond formation. This reaction couples the chiral (S)-2-(aminomethyl)-1-ethylpyrrolidine with a functionalized benzoic acid derivative. The overall process can be visualized as a two-stage approach: first, the preparation of the essential chiral amine from its alcohol precursor, and second, the final amide coupling.
Figure 1: General two-stage workflow for synthesizing substituted benzamide drugs.
Application Note 1: Synthesis of Levosulpiride
Levosulpiride is the therapeutically active (S)-enantiomer of Sulpiride. Its chemical name is (S)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide[6]. Compared to the racemic mixture, Levosulpiride exhibits superior efficacy and better tolerance, serving as both an antipsychotic and a gastroprokinetic agent[6]. The synthesis requires strict stereochemical control to produce the desired enantiomer.
Synthetic Pathway for Levosulpiride
The reaction involves the condensation of (S)-2-(aminomethyl)-1-ethylpyrrolidine with an ester of 2-methoxy-5-sulfamoylbenzoic acid[7]. The process is typically a direct amidation driven by heat.
Figure 2: Condensation reaction for Levosulpiride synthesis.
Experimental Protocol: Synthesis of Levosulpiride
This protocol is synthesized from established patent literature, providing a reliable method for laboratory-scale synthesis[6][8].
Objective: To synthesize Levosulpiride via amidation of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-2-(aminomethyl)-1-ethylpyrrolidine.
Materials:
-
(S)-2-(aminomethyl)-1-ethylpyrrolidine
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
n-Butanol or Glycerol
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonia Solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine (S)-2-(aminomethyl)-1-ethylpyrrolidine (1 equivalent) and methyl 2-methoxy-5-sulfamoylbenzoate (1.1 equivalents)[8].
-
Solvent Addition: Add n-butanol as the solvent (approx. 7-8 mL per gram of the amine)[8]. An alternative procedure uses glycerol as a solvent at a ratio of approximately 1.3:1 with the amine[6].
-
Heating and Reflux: Heat the mixture to reflux (for n-butanol, approx. 118°C) or to 110-120°C (for glycerol) under a nitrogen atmosphere[6]. The reaction is typically monitored by TLC and runs for 4 to 20 hours[6].
-
Causality Check (Why these conditions?):
-
Nitrogen Atmosphere: Prevents oxidation of the amine and other starting materials at high temperatures.
-
High Temperature: This is a direct amidation of an ester, which is less reactive than an acid chloride. The thermal energy is required to drive the reaction forward by eliminating methanol.
-
Solvent Choice: High-boiling point solvents like n-butanol or glycerol are necessary to achieve the required reaction temperature.
-
-
Workup (n-Butanol Method):
-
Cool the reaction mixture to room temperature.
-
Perform an acid-base extraction. Extract the mixture with a solution of concentrated HCl in water. This protonates the product and any unreacted amine, moving them to the aqueous phase, while non-basic impurities remain in the organic phase.
-
Separate the aqueous phase and cool it in an ice bath.
-
Basify the aqueous phase by slowly adding concentrated ammonia solution until the product precipitates[8]. This deprotonates the Levosulpiride, causing it to become insoluble in water.
-
-
Workup (Glycerol Method):
-
Cool the reaction mixture to 80°C.
-
Add ethanol (approx. 2-3 times the weight of the limiting reagent) and stir at reflux for 10 minutes. This helps to dissolve the glycerol and precipitate the product upon cooling.
-
Cool the mixture to 5°C and stir for 1 hour to maximize precipitation[6].
-
-
Purification:
Quantitative Data Summary
| Method/Source | Reactants | Solvent | Temp. | Time | Yield | Purity |
| Patent CN103804265B[6] | 1-ethyl-2-aminomethyl pyrrolidine, Ethyl 2-methoxy-5-sulfamoylbenzoate | Glycerol | 110-120°C | 4h | 88.5% | 99.5% |
| Patent 1775347[8] | (S)-amine, Methyl 2-methoxy-5-sulfamoylbenzoate | n-Butanol | Reflux | 20h | 75% | N/A |
Application Note 2: Synthesis of Amisulpride
Amisulpride, with the chemical name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide, is another important atypical antipsychotic that selectively antagonizes D2 and D3 dopamine receptors[3]. Its synthesis follows a similar amide coupling strategy.
Synthetic Pathway for Amisulpride
The key step is the coupling of 2-(aminomethyl)-1-ethylpyrrolidine with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. Unlike the Levosulpiride synthesis from an ester, this reaction often involves activating the carboxylic acid to facilitate amide bond formation.
Figure 3: Activated amide coupling for Amisulpride synthesis.
Experimental Protocol: Synthesis of Amisulpride
This protocol is based on a process described for preparing Amisulpride, highlighting the use of a coupling agent[9][10].
Objective: To synthesize Amisulpride by coupling 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine using ethyl chloroformate as an activating agent.
Materials:
-
4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
-
2-(aminomethyl)-1-ethylpyrrolidine
-
Triethylamine (TEA)
-
Ethyl Chloroformate
-
Acetone
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1 equivalent) and triethylamine (a slight excess, ~1.2 equivalents) in acetone.
-
Activation of Carboxylic Acid: Cool the solution to 0-5°C. Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the low temperature. This forms a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by the amine.
-
Causality Check (Why this step?): Direct amidation of a carboxylic acid requires very high temperatures and can be low-yielding. Activating the acid with ethyl chloroformate creates a much more electrophilic carbonyl carbon, allowing the reaction to proceed efficiently at low temperatures. Triethylamine acts as a base to neutralize the HCl formed during the activation step.
-
Amine Addition: Add 2-(aminomethyl)-1-ethylpyrrolidine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) until completion, as monitored by TLC.
-
Workup and Purification:
-
The reaction workup typically involves filtering off any triethylamine hydrochloride salt that has precipitated.
-
The filtrate is concentrated under reduced pressure.
-
The crude solid is often leached with a solvent like methanol at an elevated temperature (e.g., 60-65°C) to remove impurities[9].
-
The mixture is cooled to 0-5°C to precipitate the product, which is then filtered and dried under vacuum[9].
-
Further purification can be achieved by recrystallization from acetone to yield high-purity Amisulpride[9][10].
-
Quantitative Data Summary
| Method/Source | Key Reagents | Activating Agent | Yield | Purity |
| Patent US20130096319A1[9] | Benzoic acid derivative, Pyrrolidine amine | Ethyl Chloroformate | 75-80% | >99% |
| Patent WO2011158084A1[10] | Benzoic acid derivative, Pyrrolidine amine | Ethyl Chloroformate | 75-80% | >99% |
Conclusion
(1-Ethylpyrrolidin-2-yl)methanol is a foundational chiral precursor for the synthesis of several high-value pharmaceutical agents. Its utility is primarily channeled through its amine derivative, (1-Ethylpyrrolidin-2-yl)methanamine, which serves as the lynchpin in amide coupling reactions to form substituted benzamides. The stereochemical integrity of this building block is essential for the pharmacological selectivity and efficacy of the final drug products, such as Levosulpiride. The protocols outlined herein demonstrate robust and high-yielding pathways to these important pharmaceutical intermediates, underscoring the critical role of this pyrrolidine scaffold in modern drug development.
References
-
Lu, L., Shi, F., & Ping, F. (1996). Synthesis of levosulpiride. Chinese Journal of Pharmaceuticals. Retrieved from [Link]
- CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach. Google Patents.
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. Retrieved from [Link]
- A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. (2007). Patent 1775347.
-
Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid. Drug Synthesis Database. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. Retrieved from [Link]
-
In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives. (2022). PMC - NIH. Retrieved from [Link]
- US20130096319A1 - Process for preparation of amisulpride. Google Patents.
-
Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides. (1986). PubMed. Retrieved from [Link]
-
SULPIRIDE Sulpiridum. (2014). European Pharmacopoeia. Retrieved from [Link]
- DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.
- US20130096319A1 - Process for preparation of amisulpride. Google Patents.
-
Amisulpride. PubChem. Retrieved from [Link]
-
Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms. (2022). MDPI. Retrieved from [Link]
-
Synthesis method of process impurity of amisulpride. (2018). Eureka | Patsnap. Retrieved from [Link]
- WO2011158084A1 - An improved process for preparation of amisulpride. Google Patents.
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). NIH. Retrieved from [Link]
-
(1-Methylpyrrolidin-2-yl)methanol. Cenmed Enterprises. Retrieved from [Link]
- Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. Google Patents.
-
Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. Retrieved from [Link]
-
Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration. (2013). PMC. Retrieved from [Link]
-
Dopamine D1 and D2 Antagonist Effects on Response Likelihood and Duration. (2013). ResearchGate. Retrieved from [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. (2018). MDPI. Retrieved from [Link]
-
Identification and synthesis of metabolites of the new antiglaucoma drug. (2024). Research Results in Pharmacology. Retrieved from [Link]
-
Involvement of dopamine D(1) and D(2) receptors in the ethanol-associated place preference in rats exposed to conditioned fear stress. (1999). PubMed. Retrieved from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2011). PMC - NIH. Retrieved from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved from [Link]
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (2021). PMC - NIH. Retrieved from [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Retrieved from [Link]
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Application Note: (1-Ethylpyrrolidin-2-yl)methanol-Mediated Enantioselective Addition of Organozinc Reagents
Introduction: The Critical Role of Chiral Alcohols in Drug Discovery
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds stands as a cornerstone of modern asymmetric synthesis, providing a powerful route to enantiomerically enriched secondary and tertiary alcohols.[1][2] These chiral alcohol motifs are ubiquitous in a vast array of pharmaceuticals, natural products, and advanced materials. Consequently, the development of efficient and highly selective catalytic systems for their synthesis is of paramount importance to the drug development pipeline. Among the various methodologies, the use of organozinc reagents in the presence of a chiral catalyst has emerged as a particularly robust and versatile strategy.[3][4][5] This application note provides a detailed technical guide on the use of (1-Ethylpyrrolidin-2-yl)methanol as a highly effective chiral ligand for mediating the enantioselective addition of organozinc reagents to aldehydes.
Pyrrolidine-based structures, derived from the natural amino acid proline, have a long and successful history in asymmetric catalysis.[6][7] Their rigid cyclic backbone and readily available stereocenters make them excellent scaffolds for the design of chiral ligands and organocatalysts. (1-Ethylpyrrolidin-2-yl)methanol, a derivative of prolinol, leverages these structural advantages to create a well-defined chiral environment for the catalytic cycle, leading to high levels of stereocontrol in the carbon-carbon bond-forming reaction.
This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for its implementation, and present representative data to showcase its broad applicability for researchers and scientists in the pharmaceutical and chemical industries.
Mechanistic Insights: The Role of the Chiral Ligand in Stereocontrol
The enantioselectivity of the organozinc addition is dictated by the formation of a chiral catalyst in situ. The reaction between the organozinc reagent (e.g., diethylzinc) and the chiral amino alcohol, (1-Ethylpyrrolidin-2-yl)methanol, generates a zinc alkoxide species. This chiral complex then coordinates to the aldehyde, creating a highly organized, diastereomeric transition state.
The prevailing mechanistic model, supported by extensive studies on related β-amino alcohol systems, suggests the formation of a dimeric zinc complex.[8][9] However, for the sake of clarity and to emphasize the core interactions, a simplified monomeric transition state is often depicted. In this model, the zinc center acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack. Simultaneously, the chiral ligand's stereocenters direct the approach of the alkyl group from the organozinc reagent to one of the two prochiral faces of the aldehyde.
The ethyl group on the pyrrolidine nitrogen and the hydroxymethyl group at the C2 position work in concert to establish a rigid and sterically defined pocket. This conformation minimizes steric interactions in one of the possible transition states, thereby favoring the formation of a single enantiomer of the product alcohol.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Experimental setup for asymmetric catalysis with (1-Ethylpyrrolidin-2-yl)methanol
An In-Depth Guide to Asymmetric Catalysis with (1-Ethylpyrrolidin-2-yl)methanol
Introduction: The Architectural Advantage of a Proline-Derived Catalyst
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates biological activity. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable strategy.[1] Within this field, catalysts derived from the natural amino acid L-proline are foundational, prized for their low cost, stability, and ability to induce high levels of stereocontrol.[2][3]
(1-Ethylpyrrolidin-2-yl)methanol belongs to this esteemed class of proline-derived organocatalysts. Its structure is deceptively simple yet highly effective. The chiral pyrrolidine ring provides a rigid scaffold, while the secondary amine is the engine of catalysis, reversibly forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates.[2][4] The N-ethyl group and the C2-hydroxymethyl substituent are not mere decorations; they are crucial for tuning the catalyst's steric and electronic properties, influencing solubility, and creating a precisely defined three-dimensional environment that dictates the stereochemical outcome of a reaction. This guide provides detailed application notes and protocols for deploying (1-Ethylpyrrolidin-2-yl)methanol in two cornerstone asymmetric transformations: the Aldol Reaction and the Michael Addition.
Application Note I: The Asymmetric Aldol Reaction
The aldol reaction, which forms a new carbon-carbon bond by connecting two carbonyl compounds, is one of the most powerful tools in synthetic chemistry.[5][6] When catalyzed by a chiral amine like (1-Ethylpyrrolidin-2-yl)methanol, this reaction can be rendered highly enantioselective, providing direct access to optically active β-hydroxy carbonyl compounds.
Mechanistic Rationale and Causality
The catalytic cycle hinges on the formation of a chiral enamine. The secondary amine of the catalyst condenses with a ketone or aldehyde donor, losing a molecule of water to form an enamine intermediate. The inherent chirality of the catalyst ensures this enamine is formed as a single enantiomer. This enamine, now a potent nucleophile, attacks the carbonyl group of an aldehyde acceptor. The catalyst's rigid structure sterically shields one face of the enamine, forcing the aldehyde to approach from the less hindered side. This controlled trajectory is the origin of the high enantioselectivity.[2] Subsequent hydrolysis releases the β-hydroxy carbonyl product and regenerates the catalyst, completing the cycle.
// Nodes CAT [label="(1-Ethylpyrrolidin-2-yl)methanol\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; KET [label="Ketone\n(Donor)", fillcolor="#FFFFFF", fontcolor="#202124"]; ENAMINE [label="Chiral Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; ALD [label="Aldehyde\n(Acceptor)", fillcolor="#FFFFFF", fontcolor="#202124"]; TS [label="Stereodetermining\nTransition State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMINIUM [label="Iminium Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRODUCT [label="β-Hydroxy Ketone\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WATER1 [label="- H₂O", shape=plaintext]; WATER2 [label="+ H₂O\n(Hydrolysis)", shape=plaintext];
// Edges KET -> WATER1 [arrowhead=none]; WATER1 -> ENAMINE; CAT -> ENAMINE [label="Condensation"]; ENAMINE -> TS; ALD -> TS [label="Facial-selective\nattack"]; TS -> IMINIUM; IMINIUM -> WATER2 [arrowhead=none]; WATER2 -> PRODUCT; IMINIUM -> CAT [label="Regeneration"];
// Invisible nodes for layout {rank=same; KET; ALD;} {rank=same; ENAMINE; IMINIUM;} } Caption: Catalytic cycle of an organocatalyzed asymmetric aldol reaction.
Key Experimental Considerations
-
Catalyst Loading: Unlike metal catalysts that can be effective at ppm levels, organocatalysts are typically required in higher loadings, often ranging from 5 to 30 mol%. This is because the activation barrier is higher, and the catalyst is more susceptible to deactivation pathways. For proline derivatives, loadings of 10-20 mol% are common to achieve a good balance between reaction rate and cost-effectiveness.[1]
-
Solvent: The solvent choice is critical. It must solubilize all components and mediate the delicate proton transfers in the catalytic cycle. Highly polar aprotic solvents like DMF, NMP, or DMSO are often effective as they can stabilize the charged intermediates and transition states.[7] However, less polar solvents like chloroform or even neat conditions can sometimes provide superior results, highlighting the need for empirical optimization.
-
Temperature: Enantioselectivity is highly dependent on temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or below) generally increases the enantiomeric excess (ee).[8] This is because the enantioselective pathway has a more favorable enthalpy of activation (is more ordered) than competing non-selective background reactions. The trade-off is a significantly slower reaction rate.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol describes a representative procedure for the synthesis of an optically active aldol adduct.
Materials & Equipment:
-
(S)-(1-Ethylpyrrolidin-2-yl)methanol
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask under an argon atmosphere, add (S)-(1-Ethylpyrrolidin-2-yl)methanol (25.8 mg, 0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (2.0 mL) and stir until the catalyst dissolves. Add cyclohexanone (208 µL, 2.0 mmol, 2.0 equiv). Cool the mixture to 0 °C using an ice-water bath.
-
Initiation: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the aldol product.
-
Analysis: Characterize the product by ¹H and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | DMF | 25 | 24 | 95 | 92 |
| 2 | DMF | 0 | 48 | 92 | >99 |
| 3 | CHCl₃ | 0 | 48 | 85 | 97 |
| 4 | Neat | 25 | 12 | 90 | 88 |
| Table 1: Representative data for the asymmetric aldol reaction. Data is illustrative of typical trends. |
Application Note II: The Asymmetric Michael Addition
The Michael or conjugate addition is a fundamental C-C bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound.[9] Using (1-Ethylpyrrolidin-2-yl)methanol, the conjugate addition of aldehydes and ketones to acceptors like nitroolefins can be achieved with excellent stereocontrol.[4][10]
Mechanistic Rationale and Causality
Similar to the aldol reaction, the catalytic cycle begins with the formation of a chiral enamine from the catalyst and a donor aldehyde or ketone. This enamine then acts as a soft nucleophile, attacking the electron-deficient double bond of the Michael acceptor (e.g., a nitroalkene). The stereochemistry of the catalyst again dictates the facial selectivity of the attack, leading to the formation of a new stereocenter with high fidelity.[4] Hydrolysis of the resulting iminium intermediate releases the product and regenerates the catalyst. The use of bulky silyl ether derivatives of related prolinol catalysts has been shown to be highly effective in shielding one face of the enamine, leading to high enantioselectivity.[4]
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol provides a step-by-step guide for a highly enantioselective conjugate addition.
Materials & Equipment:
-
(S)-(1-Ethylpyrrolidin-2-yl)methanol
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Standard workup and purification equipment as listed in the aldol protocol.
Procedure:
-
Reaction Setup: In a dry vial equipped with a magnetic stir bar, dissolve trans-β-nitrostyrene (74.5 mg, 0.5 mmol, 1.0 equiv) and (S)-(1-Ethylpyrrolidin-2-yl)methanol (12.9 mg, 0.1 mmol, 20 mol%) in anhydrous toluene (1.0 mL).
-
Donor Addition: Cool the solution to 0 °C. Add propanal (108 µL, 1.5 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Reaction: Seal the vial and allow the mixture to stir at room temperature for 24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient). Analyze the final product by NMR and determine the dr and ee by chiral HPLC.
| Entry | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 94 | 95:5 | 98 |
| 2 | Isobutanal | β-Nitrostyrene | 88 | >99:1 | 97 |
| 3 | Cyclohexanone | β-Nitrostyrene | 75 | 90:10 | 95 |
| 4 | Propanal | 2-Cyclohexen-1-one | 85 | — | 96 |
| Table 2: Representative data for the asymmetric Michael addition. Data is illustrative. |
// Nodes SETUP [label="1. Reaction Setup\n- Add Acceptor & Catalyst\n- Add Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; ADD [label="2. Donor Addition\n- Cool to 0 °C\n- Add Aldehyde/Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; REACT [label="3. Reaction\n- Stir at RT for 24-48h\n- Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WORKUP [label="4. Work-up\n- Concentrate Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PURIFY [label="5. Purification\n- Flash Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; ANALYZE [label="6. Analysis\n- NMR (Yield, dr)\n- Chiral HPLC (ee)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SETUP -> ADD; ADD -> REACT; REACT -> WORKUP; WORKUP -> PURIFY; PURIFY -> ANALYZE; } Caption: General experimental workflow for the asymmetric Michael addition.
References
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2016). ACS Omega. Available at: [Link]
-
Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023). Current Organocatalysis. Available at: [Link]
-
Proline organocatalysis. Wikipedia. Available at: [Link]
-
Heterogeneous organocatalysis: the proline case. (2016). RSC Advances. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2013). Letters in Organic Chemistry. Available at: [Link]
-
Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. (1996). Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. (2005). Organic & Biomolecular Chemistry. Available at: [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. Available at: [Link]
- Proline as an Asymmetric Organocatalyst. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements.
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2020). Science. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. Available at: [Link]
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). Molecules. Available at: [Link]
-
Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. (2019). Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules. Available at: [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Available at: [Link]
-
A diastereoselective synthesis of a potent αvβ6 integrin antagonist. (2016). Organic & Biomolecular Chemistry. Available at: [Link]
-
Catalyzed Asymmetric Michael Additions of 1‐Pyrroline Esters with β‐Fluoroalkyl Alkenyl Imides and Azodicarboxylates. (2022). Chemistry – An Asian Journal. Available at: [Link]
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. Available at: [Link]
-
The Aldol Condensation. Magritek. Available at: [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (2022). Catalysts. Available at: [Link]
-
Lab 13: Predicting the Products of an Aldol Reaction. California State University, Bakersfield. Available at: [Link]
-
Scheme 6. S N 2 reaction and aldol condensation of 1 with pyrrolidine and acetone. ResearchGate. Available at: [Link]
-
23.5: Mixed Aldol Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
Synthesis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine from (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol
An Application Note for the
Abstract
This document provides a detailed, field-proven protocol for the stereoretentive synthesis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a critical chiral intermediate in pharmaceutical development.[1] The synthesis commences from the commercially available chiral alcohol, (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol. The described multi-step pathway is designed for high fidelity, ensuring the preservation of the crucial stereocenter at the C2 position of the pyrrolidine ring. The protocol is structured to provide researchers and process chemists with not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the transformation.
Introduction and Strategic Overview
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine serves as a fundamental building block in the synthesis of numerous biologically active molecules, most notably as a precursor for antiepileptic drugs such as Levetiracetam and its analogs.[2][3][4] The molecule's efficacy is intrinsically linked to its specific stereochemistry; therefore, a synthetic route that guarantees high enantiomeric purity is paramount.
The core challenge of this synthesis is the conversion of a primary hydroxyl group (-CH₂OH) to a primary amino group (-CH₂NH₂) without affecting the adjacent chiral center. A direct one-step substitution is chemically unfeasible due to the poor leaving group nature of the hydroxide ion (-OH).[5] Consequently, a robust, three-stage strategy is employed:
-
Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester (a mesylate), which is an excellent leaving group. This step is critical and proceeds without altering the stereochemistry of the substrate.
-
Nucleophilic Displacement: The activated mesylate is displaced by an azide nucleophile (N₃⁻) via an SN2 reaction. The use of azide is strategic as it introduces the nitrogen atom in a protected form, preventing the common issue of over-alkylation seen with ammonia.[5]
-
Reduction to the Primary Amine: The terminal azide is selectively reduced to the desired primary amine, yielding the final product with high purity.
This sequence ensures a clean, high-yielding conversion while maintaining complete control over the stereochemical integrity of the molecule.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthetic pathway.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous reagents including methanesulfonyl chloride (corrosive), sodium azide (highly toxic and potentially explosive), and flammable solvents. Hydrogen gas is used under pressure. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part A: Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methyl methanesulfonate (Intermediate 1)
Rationale: This step activates the primary alcohol by converting it to a mesylate. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermicity and prevent side reactions.
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol | 129.21 | 0.10 | 1.0 | 12.92 g |
| Triethylamine (Et₃N) | 101.19 | 0.12 | 1.2 | 16.7 mL (12.14 g) |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 0.11 | 1.1 | 8.5 mL (12.60 g) |
| Dichloromethane (DCM) | - | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol (12.92 g, 0.10 mol) and dichloromethane (DCM, 200 mL).
-
Cool the resulting clear solution to 0 °C in an ice-water bath.
-
Add triethylamine (16.7 mL, 0.12 mol) to the cooled solution with stirring.
-
Slowly add methanesulfonyl chloride (8.5 mL, 0.11 mol) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil.
-
The product is typically used in the next step without further purification. Expected yield is ~95-99%.
Part B: Synthesis of (S)-2-(Azidomethyl)-1-ethylpyrrolidine (Intermediate 2)
Rationale: The mesylate is displaced by the azide ion in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, promoting a high reaction rate. The reaction is heated to ensure a reasonable reaction time.
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| (S)-(1-Ethylpyrrolidin-2-yl)methyl methanesulfonate | 207.29 | ~0.095 | 1.0 | Crude from Part A |
| Sodium Azide (NaN₃) | 65.01 | 0.143 | 1.5 | 9.30 g |
| Dimethylformamide (DMF) | - | - | - | 150 mL |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude mesylate from Part A in anhydrous DMF (150 mL).
-
Add sodium azide (9.30 g, 0.143 mol) to the solution. Caution: Sodium azide is acutely toxic. Handle with extreme care.
-
Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the mesylate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then brine (100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness to avoid potential detonation. A rotary evaporator with a water bath temperature below 40°C is recommended.
-
The crude azide is obtained as a yellowish oil and can be used directly in the next step.
Part C: Synthesis of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (Final Product)
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. Methanol is a suitable solvent that readily dissolves the substrate and does not interfere with the reaction.
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| (S)-2-(Azidomethyl)-1-ethylpyrrolidine | 154.23 | ~0.09 | 1.0 | Crude from Part B |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | - | - | ~1.5 g |
| Methanol (MeOH) | - | - | - | 200 mL |
| Hydrogen Gas (H₂) | 2.02 | - | Excess | Balloon or Cylinder |
Procedure:
-
Carefully transfer the crude azide from Part B into a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a heavy-walled flask).
-
Dissolve the azide in methanol (200 mL).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.
-
Seal the vessel and connect it to a hydrogen source. Purge the vessel several times with hydrogen to remove all air.
-
Pressurize the vessel with hydrogen (typically 40-50 psi or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Purification: The resulting crude amine can be purified by vacuum distillation to yield (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine as a colorless to pale yellow liquid.[6]
Product Characterization and Expected Results
| Parameter | Expected Value |
| Appearance | Colorless to faintly yellow liquid[] |
| Molecular Formula | C₇H₁₆N₂[8][9] |
| Molecular Weight | 128.22 g/mol [8][9] |
| Boiling Point | 50-52 °C (at unspecified low pressure)[8] |
| Density | ~0.919 g/mL at 25 °C[8] |
| Optical Rotation | [α]²⁰/D ≈ -109.0 to -95.0° (c=1 in methanol)[8] |
| Overall Yield | 65-75% (over three steps) |
Visualization of Experimental Logic
Caption: Generalized workflow for a single synthetic step.
References
-
Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences. Available at: [Link]
-
Total synthesis of levetiracetam. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Available at: [Link]
-
Synthesis of the Antiepileptic Drug Levetiracetam Enabled by Organophotocatalysis. ACS Publications. Available at: [Link]
- Process for the preparation of levetiracetam. Google Patents.
-
Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah Staff Site. Available at: [Link]
-
Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. Available at: [Link]
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.
-
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | C7H16N2. PubChem. Available at: [Link]
-
Alcohols to Amines. Chemistry Steps. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]
- Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Google Patents.
-
Feasibility Analysis of (S)-2-(Aminomethyl)-1-ethylpyrrolidine as a Chemical Intermediate: Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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- 8. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
Application Notes: High-Yield Cleavage and Recovery of the (1-Ethylpyrrolidin-2-yl)methanol Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1] Derived from readily available (S)-proline, the (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol and its corresponding amine derivative, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, are effective chiral controllers for a variety of transformations, including diastereoselective alkylations and additions.[2][3] A critical, yet often overlooked, stage in any auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to unveil the desired chiral product and allow for the recovery and recycling of the valuable chiral controller.[1]
This guide provides a comprehensive overview and detailed protocols for the cleavage of substrates linked to the (1-Ethylpyrrolidin-2-yl)methanol auxiliary framework. We will focus on the cleavage of the robust amide linkage formed with the auxiliary's amine derivative, as this is a common application in synthesis.[2][3] The protocols herein are designed to be self-validating, explaining the chemical causality behind each step to empower researchers to adapt these methods to their specific molecular targets.
Principle of Operation: The Substrate-Auxiliary Amide Linkage
The most prevalent method for attaching this auxiliary is through the formation of a stable amide bond between a target carboxylic acid and the primary amine of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. This creates a chiral amide that can undergo diastereoselective modifications at the α-position to the carbonyl. The final, crucial step is the cleavage of this specific N-acyl bond.
Figure 1: General structure of a substrate linked to the chiral auxiliary via an amide bond. The cleavage reaction targets the N-acyl bond to release the product.
Core Cleavage Methodologies
The choice of cleavage method is dictated by the desired final product (e.g., carboxylic acid, alcohol) and the chemical stability of the substrate. Below are three primary strategies with detailed protocols.
Method 1: Hydrolytic Cleavage to Yield Carboxylic Acids
Hydrolysis is the most direct method to cleave the amide bond, yielding the chiral carboxylic acid and the protonated auxiliary. The reaction can be performed under acidic or basic conditions.[4]
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the amide carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the amide anion, which is a poor leaving group but is rendered irreversible by the subsequent deprotonation of the newly formed carboxylic acid.
Figure 2: Simplified mechanism for base-catalyzed amide hydrolysis.
Protocol 1A: Base-Catalyzed Hydrolysis (Saponification)
This method is often preferred due to its milder conditions compared to acid hydrolysis, minimizing the risk of racemization at sensitive stereocenters.
Materials:
-
N-Acyl auxiliary substrate
-
Tetrahydrofuran (THF) / Water (H₂O)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl auxiliary substrate (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Saponification: Cool the solution to 0 °C in an ice bath. Add the base (e.g., LiOH, 2.0-3.0 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). This may take 4-24 hours.
-
Quenching & Solvent Removal: Cool the mixture to 0 °C and carefully quench any excess base by adding 1M HCl until the solution is neutral or slightly acidic. Remove the THF under reduced pressure.
-
Product Isolation: Acidify the remaining aqueous solution to pH 1-2 with 1M HCl. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.
-
Auxiliary Recovery: Retain the acidic aqueous layer for auxiliary recovery (see Section 4).
Protocol 1B: Acid-Catalyzed Hydrolysis
This method is effective but may be unsuitable for acid-sensitive substrates.
Procedure:
-
Reaction Setup: Dissolve the N-acyl auxiliary substrate (1.0 equiv) in a suitable solvent such as aqueous propanol or dioxane.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., 1-3 M H₂SO₄ or HCl) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 5-12 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified by chromatography or crystallization. The aqueous layer contains the protonated auxiliary.
Method 2: Reductive Cleavage to Yield Primary Alcohols
For applications where the desired product is a chiral primary alcohol, direct reductive cleavage of the amide is a highly efficient strategy. Modern methods using samarium(II) iodide offer exceptional chemoselectivity, cleaving the C-N bond without over-reducing other functional groups.[5]
Protocol 2A: Samarium(II) Iodide Mediated Reduction
This protocol is distinguished by its remarkably mild conditions, proceeding at room temperature with excellent functional group tolerance.[5]
Materials:
-
N-Acyl auxiliary substrate
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
An amine (e.g., Hünig's base, DIPEA) or an alcohol (e.g., MeOH) as a proton source
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt)
Procedure:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Dissolve the N-acyl auxiliary substrate (1.0 equiv) in anhydrous THF. Add the amine or alcohol proton source (4.0 equiv).
-
Reduction: Add the 0.1 M solution of SmI₂ in THF (2.5-3.0 equiv) dropwise at room temperature. The characteristic deep blue or green color of SmI₂ should fade as the reaction proceeds.
-
Reaction Monitoring: Stir at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove any residual iodine color, followed by the addition of saturated aqueous Rochelle's salt.
-
Workup: Stir the biphasic mixture vigorously for 1 hour until the aqueous layer becomes clear. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product, a chiral primary alcohol, can be purified via flash column chromatography. The chiral auxiliary can be recovered from the aqueous phase.
Method 3: Transformation to Amines via Reduction
It is crucial to distinguish between cleavage and transformation. Standard amide reduction using powerful hydrides like LiAlH₄ does not cleave the auxiliary. Instead, it reduces the carbonyl group to a methylene (CH₂), yielding a secondary amine product. This is a useful transformation but does not liberate the carboxylic acid derivative.[4][6]
Protocol 3A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Procedure:
-
Inert Atmosphere: Under an inert atmosphere, add the N-acyl auxiliary substrate (1.0 equiv) dissolved in anhydrous THF to a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF at 0 °C.
-
Reaction: After the initial addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Quenching (Fieser Workup): Cool the reaction to 0 °C and quench sequentially and carefully by adding 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.
-
Filtration and Extraction: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude secondary amine product.
Summary and Method Selection
The optimal cleavage strategy depends entirely on the synthetic goal.
| Method | Reagents | Product | Typical Yields | Key Considerations |
| Base Hydrolysis | LiOH or NaOH in THF/H₂O | Carboxylic Acid | 85-98% | Excellent for base-stable compounds; straightforward auxiliary recovery.[4] |
| Acid Hydrolysis | H₂SO₄ or HCl (aq.) | Carboxylic Acid | 80-95% | Can be harsh; risk of racemization or degradation of acid-labile groups.[4] |
| Reductive Cleavage | SmI₂ / Amine / H₂O | Primary Alcohol | 80-95% | Extremely mild and chemoselective; ideal for complex, sensitive substrates.[5] |
| Reduction (Amine) | LiAlH₄ in THF | Secondary Amine | 85-95% | Transforms the product, does not cleave the auxiliary for recovery.[6] |
Protocol 4: Recovery of the (1-Ethylpyrrolidin-2-yl)methanamine Auxiliary
Efficient recovery is key to the economics of auxiliary-based synthesis. This protocol is for recovery from the aqueous layer after hydrolytic workups.
Procedure:
-
Basification: Take the acidic aqueous layer saved from the hydrolytic workup (Protocol 1A or 1B) and cool it in an ice bath.
-
pH Adjustment: Slowly add a concentrated base (e.g., 50% w/w NaOH) until the pH is >12. This deprotonates the ammonium salt to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three to five times with a suitable organic solvent like dichloromethane (DCM) or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purification: The recovered auxiliary is often of high purity but can be further purified by vacuum distillation if necessary. Verify purity by NMR before reuse.
References
-
Behloul, C., Guijarro, D., & Yus, M. (2006). Reductive cleavage of amides. Synthesis, 309-314. [Online]. Available: [Link]
-
Szostak, M., et al. (2015). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Online]. Available: [Link]
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of... An-Najah Staff. [Online]. Available: [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Online]. Available: [Link]
-
Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Online]. Available: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Online]. Available: [Link]
-
Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Online]. Available: [Link]
-
Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Online]. Available: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
Scale-up synthesis of (1-Ethylpyrrolidin-2-yl)methanol for industrial applications
An In-Depth Guide to the Industrial Scale-Up Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol
Authored by a Senior Application Scientist
Abstract
(S)-(1-Ethylpyrrolidin-2-yl)methanol is a pivotal chiral amino alcohol that serves as a high-value building block in the pharmaceutical industry. Its rigid pyrrolidine scaffold and defined stereochemistry are instrumental in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), including antiviral, anticancer, and antipsychotic drugs.[1][2][3] This technical guide provides a comprehensive framework for the scale-up synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We will delve into a robust and economically viable synthetic route starting from the natural amino acid L-proline, focusing on the critical reduction step using borane complexes. The narrative emphasizes the causality behind procedural choices, rigorous safety protocols essential for industrial application, and detailed analytical methods for quality control, ensuring a self-validating and reproducible process.
Introduction: The Strategic Importance of (S)-(1-Ethylpyrrolidin-2-yl)methanol
Chiral molecules are the cornerstone of modern medicine, as the biological activity of a drug is often exclusive to a single enantiomer.[2][4] (S)-(1-Ethylpyrrolidin-2-yl)methanol, derived from the inexpensive and abundant "chiral pool" starting material L-proline, is a prime example of a versatile synthon.[2][5] Its structure is a recurring motif in a variety of therapeutic agents where the stereocenter is crucial for selective interaction with biological targets like enzymes and receptors.[2][6][7] The development of an efficient, safe, and scalable synthesis is therefore a critical objective for pharmaceutical manufacturing.
This document outlines a field-proven, two-step synthetic pathway that is amenable to industrial production. The strategy involves the N-ethylation of L-proline followed by the selective reduction of the carboxylic acid. The core of this guide is a detailed protocol for the reduction step, which presents significant safety and process control challenges on a large scale.
Synthetic Strategy and Rationale for Scale-Up
The most direct and cost-effective route to (S)-(1-Ethylpyrrolidin-2-yl)methanol begins with L-proline. This approach elegantly transfers the inherent chirality of the starting material to the final product.[2]
Step 1: N-Alkylation of L-Proline. The initial step involves the synthesis of N-Ethyl-L-proline. While various methods exist, reductive amination of L-proline with acetaldehyde is a common industrial approach due to its efficiency and the use of readily available reagents.
Step 2: Carboxylic Acid Reduction. The key transformation is the reduction of the carboxylic acid moiety of N-Ethyl-L-proline to a primary alcohol. For industrial-scale operations, reagent selection is dictated by safety, cost, and efficiency.
-
Rejection of LiAlH₄: While highly effective at the lab scale, lithium aluminum hydride (LiAlH₄) is expensive and poses significant safety risks during large-scale application and work-up, making it less suitable for industrial production.[8]
-
Adoption of Borane Complexes: Borane complexes, such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS), are the reagents of choice for large-scale carboxylic acid reductions.[9][10] They offer high selectivity and are commercially available as solutions, which simplifies handling. However, their use necessitates stringent safety protocols due to their reactivity and the evolution of flammable hydrogen gas during reaction and quenching.[9][11][12]
The overall synthetic workflow is depicted below.
Detailed Scale-Up Protocol: Reduction of N-Ethyl-L-proline
This protocol details the reduction of N-Ethyl-L-proline using Borane-THF complex. All operations must be conducted by trained personnel in a controlled environment compliant with industrial safety standards.
Reagents and Equipment
| Reagent/Equipment | Specification |
| Reagents | |
| N-Ethyl-L-proline | >98% purity |
| Borane-THF complex | 1 M solution in THF |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Methanol (MeOH) | Anhydrous |
| Hydrochloric Acid (HCl) | 3 M aqueous solution |
| Sodium Hydroxide (NaOH) | 5 M aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Equipment | |
| Glass-Lined Reactor | Sized appropriately, with overhead stirrer |
| Dropping Funnel | For controlled addition of reagents |
| Condenser | With connection to a scrubbing system |
| Temperature Probe | Calibrated |
| Inert Gas System | Nitrogen or Argon supply |
| Vacuum Distillation Setup | For purification |
Step-by-Step Procedure
-
Reactor Inerting and Charging: Purge the glass-lined reactor thoroughly with dry nitrogen. Charge the reactor with N-Ethyl-L-proline (1.0 eq) and anhydrous THF. Begin stirring to dissolve the starting material.
-
Cooling: Cool the reactor contents to 0-5 °C using a cooling jacket. An efficient cooling system is critical to absorb the heat generated during the addition of the borane complex.[5]
-
Borane-THF Addition: Add the 1 M Borane-THF solution (approx. 1.5-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of this addition requires careful monitoring and control.[5]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing via TLC or HPLC until consumption of the starting material is complete.
-
Quenching Excess Borane (CRITICAL STEP):
-
Cool the reactor back down to 0-5 °C.
-
Slowly and carefully add anhydrous methanol (MeOH) dropwise. This is a highly exothermic step that generates hydrogen gas.[9][13] The rate of addition must be controlled to manage the temperature and the rate of gas evolution. Ensure the reactor's vent is connected to a suitable scrubbing system or vent stack.
-
Continue stirring for 1-2 hours after the methanol addition is complete to ensure all excess borane is quenched.
-
-
Solvent Removal and Acidification: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol. Add 3 M aqueous HCl to the residue and stir. This step protonates the product and hydrolyzes borate esters.
-
Aqueous Wash: Wash the acidic aqueous layer with a non-polar solvent like ethyl acetate to remove non-polar impurities. Discard the organic layer.
-
Basification and Extraction: Cool the aqueous layer and slowly add 5 M aqueous NaOH until the pH is >12. This deprotonates the amino alcohol, making it soluble in organic solvents. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-(1-Ethylpyrrolidin-2-yl)methanol.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product with high chemical purity.
Critical Process Parameters
| Parameter | Recommended Value/Range | Rationale |
| Reagent Equivalents | ||
| Borane-THF | 1.5 - 2.0 eq | Ensures complete reduction of the carboxylic acid. |
| Temperature Control | ||
| Borane Addition | 0 - 10 °C | Controls the exothermic reaction and minimizes side reactions. |
| Quenching | 0 - 10 °C | Manages the highly exothermic quenching process and controls the rate of hydrogen gas evolution.[9] |
| Reaction Time | 12 - 16 hours | Typical time required for complete conversion at room temperature. |
Process Safety and Hazard Analysis
The use of borane complexes on an industrial scale requires a thorough understanding of the associated hazards and the implementation of robust safety protocols.[9][10][11]
-
Borane-THF Complex (BTHF): BTHF is a flammable liquid that reacts exothermically with moisture, alcohols, and acids to produce highly flammable hydrogen gas.[13] The complex can also dissociate to release diborane, a toxic and pyrophoric gas.[12][14] BTHF must be stored and handled under a dry, inert atmosphere at all times.[9]
-
Hydrogen Gas Evolution: The reaction of BTHF with the carboxylic acid and the quenching with methanol both produce significant volumes of hydrogen gas. The reactor system must be designed to safely vent this gas away from ignition sources.[13] A methanol scrubbing system is recommended for large-scale operations to capture any escaping diborane.[9]
-
Thermal Runaway Potential: Both the borane addition and the quenching step are exothermic. A failure in the cooling system could lead to a thermal runaway, causing a rapid increase in temperature and pressure. It is imperative to perform reaction calorimetry (e.g., DSC, ARC) to quantify the heat of reaction and establish safe operating limits before scaling up.[5]
Quality Control and Analytical Methods
Ensuring the purity and identity of the final product is paramount, especially for pharmaceutical applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| CAS Number | 3433-34-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 70-72 °C at 10 mmHg |
(Note: Physical properties are approximate and can vary with purity.)
Purity and Identity Confirmation
-
Spectroscopy: The structure of (S)-(1-Ethylpyrrolidin-2-yl)methanol should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
-
Chemical Purity: The chemical purity is determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method (e.g., UV or MS).
Chiral Purity Analysis
The enantiomeric excess (ee) is a critical quality attribute.
-
Chiral HPLC: This is the industry-standard technique for determining chiral purity.[4][15] The method involves using a chiral stationary phase (CSP) that selectively interacts with the two enantiomers, leading to different retention times.[16][]
-
Method Development: A typical starting point for method development would be a polysaccharide-based chiral column with a mobile phase consisting of a mixture of hexane/isopropanol or supercritical CO₂/methanol for Supercritical Fluid Chromatography (SFC), which is often favored for its speed and reduced solvent consumption.[15]
Potential Impurities
| Impurity | Potential Origin | Control Strategy |
| N-Ethyl-L-proline | Incomplete reduction | Ensure sufficient borane equivalents and reaction time. |
| (R)-(1-Ethylpyrrolidin-2-yl)methanol | Racemization during synthesis or chiral impurity in starting material | Use high-purity L-proline; avoid harsh (high temp/pH) conditions. |
| Boron-containing byproducts | From the borane reagent | Efficient quenching and aqueous work-up.[18] |
| Over-reduction products | Unlikely with borane, but possible side reactions | Strict temperature control. |
Conclusion
The scale-up synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol presents a scalable and economically viable process when approached with a thorough understanding of the underlying chemistry and associated hazards. By leveraging the chiral pool, employing well-characterized borane reduction chemistry, and adhering to stringent safety and analytical protocols, manufacturers can reliably produce this key pharmaceutical intermediate. The detailed procedures and rationale provided in this guide serve as a robust foundation for process development and implementation in an industrial setting, enabling the efficient production of next-generation chiral therapeutics.
References
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-
Salvi, N. C. (2019, February 27). Safe Handling of Boranes at Scale. ResearchGate. [Link]
- BenchChem. (2025).
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
ResearchGate. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]
-
ACS Publications. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
- BenchChem. (2025). Discovery and synthesis of chiral amino alcohols. [Online].
-
National Institutes of Health (NIH). (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Senzhuo Industry Co., Ltd. (2025, October 16). Uses and production methods of L-Proline. [Link]
-
National Institutes of Health (NIH). (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction. [Online].
-
Chiral Technologies. (n.d.). Chiral Resolution Techniques For Industry. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
ResearchGate. (2018, October 30). Chiral Separation techniques at Industrial Scale?[Link]
-
ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. [Link]
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Improving enantioselectivity in reactions using (1-Ethylpyrrolidin-2-yl)methanol
A Guide to Optimizing Enantioselectivity in Asymmetric Synthesis
Welcome to the technical support center for (1-Ethylpyrrolidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral amino alcohol as a ligand or catalyst in enantioselective reactions. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to overcome common challenges and maximize the stereochemical purity of your products.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric catalysis, appearing in numerous FDA-approved drugs and advanced catalytic systems.[1][2] (1-Ethylpyrrolidin-2-yl)methanol, a derivative of the naturally occurring amino acid proline, serves as a powerful chiral building block.[3] Its ability to form well-defined chiral environments when complexed with metals or borane makes it an effective tool for inducing enantioselectivity in a variety of chemical transformations.[4][5]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues logically.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is (1-Ethylpyrrolidin-2-yl)methanol and what are its primary applications in catalysis?
(1-Ethylpyrrolidin-2-yl)methanol is a chiral amino alcohol. In the context of asymmetric synthesis, it primarily functions as a chiral ligand that coordinates to a metal center or as a precursor to an organocatalyst. Its structure, featuring a stereocenter and a bidentate N,O-coordination motif, is ideal for creating a rigid and predictable chiral environment around a catalytic center.[4]
Its most common applications include:
-
Asymmetric Reductions: As a precursor to chiral oxazaborolidine catalysts (similar to Corey-Bakshi-Shibata or CBS catalysts) for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6]
-
Asymmetric Alkylations and Additions: As a chiral ligand for organometallic reagents (e.g., organozinc, organolithium) in the addition to aldehydes, ketones, and imines.[7]
-
Cycloaddition Reactions: In metal-catalyzed asymmetric cycloadditions, such as [3+2] cycloadditions, to generate stereochemically complex pyrrolidines and other heterocycles.[8][9]
Q2: How does (1-Ethylpyrrolidin-2-yl)methanol induce enantioselectivity?
The principle lies in the formation of diastereomeric transition states. The chiral ligand, (1-Ethylpyrrolidin-2-yl)methanol, complexes with the active catalyst (e.g., a metal ion or borane). This chiral complex then coordinates with the substrate. Due to steric and electronic interactions, the substrate can approach the catalyst from two faces, leading to two different transition states.
The chiral ligand makes these two transition states diastereomeric, meaning they have different energies. The reaction preferentially proceeds through the lower-energy transition state, leading to the formation of one enantiomer in excess. The magnitude of the energy difference between these transition states directly dictates the enantiomeric excess (ee) of the product.[10]
Troubleshooting Guide: Low Enantioselectivity
Experiencing low enantiomeric excess (ee) is the most common challenge in asymmetric catalysis. The following section addresses specific issues you may encounter and provides a logical framework for troubleshooting.
Q3: My reaction is yielding the desired product, but the enantiomeric excess (ee) is significantly lower than reported values. What are the most likely causes?
This is a multifaceted problem. The primary factors influencing enantioselectivity are often subtle and interrelated. Begin your investigation by considering the following variables, starting with the most common culprits.
-
Reagent and Solvent Purity:
-
Water Content: Asymmetric reactions involving organometallic or borane reagents are extremely sensitive to moisture. Water can react with the catalyst or reagents to create achiral species that catalyze a non-selective background reaction, thereby eroding the ee. Action: Ensure all glassware is rigorously dried, and solvents are anhydrous. Use freshly distilled solvents or solvents from a purification system.[6]
-
Substrate Purity: Impurities in the starting material can sometimes inhibit or poison the chiral catalyst, or they may react non-selectively. Action: Purify the substrate by distillation, crystallization, or chromatography before use.
-
-
Reaction Temperature:
-
Rationale: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. According to the Eyring equation, a lower temperature will amplify the impact of this energy difference on the reaction rate, thus favoring the lower-energy pathway more significantly.[11][12]
-
Action: Run the reaction at a lower temperature. If the reaction was performed at room temperature, try 0 °C or -20 °C. For highly sensitive reactions, temperatures as low as -78 °C may be necessary. Be aware that lowering the temperature will decrease the reaction rate, so longer reaction times will be required.
-
-
Solvent Effects:
-
Rationale: The solvent plays a critical role in catalysis by solvating the catalyst-substrate complex and influencing the stability of the transition states.[13][14] A change in solvent polarity or coordinating ability can alter the conformation of the chiral complex, sometimes leading to a dramatic change—or even a reversal—of enantioselectivity.[15]
-
Action: Perform a solvent screen. If you are using a polar coordinating solvent like THF, consider a non-polar solvent like toluene or dichloromethane, and vice-versa. The optimal solvent provides a balance of solubility for all components while stabilizing the desired transition state.[16]
-
Q4: I've optimized the temperature and confirmed my reagents are pure, but the enantioselectivity is still poor. What should I investigate next?
If the foundational parameters are correct, the issue may lie with the catalyst formation, concentration, or the intrinsic nature of the substrate.
-
Catalyst Loading and Concentration:
-
Rationale: While it may seem counterintuitive, catalyst loading can sometimes affect enantioselectivity.[17] At very low concentrations, catalyst deactivation pathways can become more significant. At very high concentrations, aggregation of the catalyst can occur, potentially forming less selective dimeric or oligomeric species.
-
Action: Vary the catalyst loading (e.g., from 1 mol% to 20 mol%). Also, consider the overall reaction concentration. A more dilute reaction may disfavor aggregation and improve selectivity.
-
-
Ligand-to-Metal Ratio (for metal-catalyzed reactions):
-
Rationale: The stoichiometry between the (1-Ethylpyrrolidin-2-yl)methanol ligand and the metal precursor is critical. An incorrect ratio can lead to the formation of multiple catalytic species in solution, some of which may be achiral or less selective.
-
Action: Titrate the ligand-to-metal ratio. Start with a 1:1 or 1.1:1 ratio and screen ratios up to 2:1, depending on the known coordination chemistry of the metal.
-
-
Substrate Compatibility:
-
Rationale: Not all substrates are ideal for a given catalytic system. Steric or electronic properties of the substrate may prevent it from properly docking into the chiral pocket of the catalyst, leading to poor stereochemical communication.[10]
-
Action: If possible, test the reaction with a known, well-behaved substrate to confirm the catalytic system is active and selective. If the issue is substrate-specific, modification of the ligand (e.g., by changing the N-alkyl group or adding substituents to the pyrrolidine ring) may be necessary to create a better-matched catalyst.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| Low ee | Moisture or impurities | Rigorously dry glassware and use anhydrous, purified reagents/solvents. | Prevents formation of achiral catalysts and non-selective background reactions.[6] |
| Reaction temperature too high | Decrease the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). | Amplifies the free energy difference (ΔΔG‡) between diastereomeric transition states.[12] | |
| Suboptimal solvent | Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Toluene, CH₂Cl₂). | The solvent shell influences the conformation and stability of the key transition state.[14][15] | |
| Incorrect catalyst loading | Vary catalyst loading (e.g., 1-20 mol%) and overall reaction concentration. | Can affect catalyst aggregation, stability, and the relative rate of background reactions.[17] | |
| Substrate incompatibility | Test a model substrate. If substrate-specific, consider ligand modification. | Steric/electronic mismatch between the substrate and the catalyst's chiral pocket.[10] |
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Ketone Reduction
This protocol describes a representative procedure for the reduction of a prochiral ketone using a catalyst formed in situ from (1-Ethylpyrrolidin-2-yl)methanol and borane.
Materials:
-
(S)- or (R)-(1-Ethylpyrrolidin-2-yl)methanol (10 mol%)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 0.6 equivalents)
-
Prochiral ketone (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-(1-Ethylpyrrolidin-2-yl)methanol (0.1 mmol) and anhydrous THF (2 mL). Cool the solution to 0 °C. Add BH₃·SMe₂ (0.1 mmol, 0.1 mL of 1.0 M solution) dropwise. Stir the mixture at room temperature for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). In a separate flame-dried flask, dissolve the ketone (1.0 mmol) in anhydrous THF (3 mL).
-
Reduction: Add the ketone solution to the catalyst solution via cannula. Then, add the remaining BH₃·SMe₂ (0.5 mmol, 0.5 mL of 1.0 M solution) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (1 mL) at the reaction temperature. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.
Visualizations and Workflows
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical decision-making process for diagnosing and solving issues of low enantiomeric excess.
Caption: A decision tree for troubleshooting low enantioselectivity.
Conceptual Mechanism of Stereocontrol
This diagram illustrates how a chiral ligand creates a biased environment for a reaction.
Caption: Simplified model of enantioselection via diastereomeric transition states.
References
- Title: Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
-
Title: Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes Source: Macmillan Group URL: [Link]
- Source: Google Patents (EP2468731A1)
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. Source: ResearchGate URL: [Link]
-
Title: A new path to enantioselective substituted pyrrolidines Source: Mapping Ignorance URL: [Link]
-
Title: A diastereoselective synthesis of a potent αvβ6 antagonist for the treatment of idiopathic pulmonary fibrosis Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]
-
Title: Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Effect of catalyst loading on enantioselectivity. Source: ResearchGate URL: [Link]
-
Title: Effect of temperature on the enantiomeric excess using the constant ν1... Source: ResearchGate URL: [Link]
-
Title: Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Asymmetric reactions_synthesis Source: University of Liverpool URL: [Link]
-
Title: Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach Source: PubMed Central (PMC) URL: [Link]
-
Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: Infoscience - EPFL URL: [Link]
-
Title: New enantioselective catalysts based on chiral amino alcohols Source: PolyU Electronic Theses URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Solvent-Induced Enantioselectivity Source: ChemistryViews URL: [Link]
-
Title: New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. mdpi.com [mdpi.com]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 16. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (1-Ethylpyrrolidin-2-yl)methanol-Based Catalysts
Welcome to the technical support center for (1-Ethylpyrrolidin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing asymmetric transformations. As a derivative of the well-established prolinol scaffold, (1-Ethylpyrrolidin-2-yl)methanol is a powerful organocatalyst used to create chiral molecules with high stereoselectivity. This document provides field-proven insights into its mechanism, application, and troubleshooting, ensuring you can overcome common experimental hurdles with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis for successful experimentation.
Q1: What is (1-Ethylpyrrolidin-2-yl)methanol and what are its primary applications in catalysis?
(1-Ethylpyrrolidin-2-yl)methanol is a chiral amino alcohol, structurally related to the natural amino acid L-proline.[1][2] Its core structure, a pyrrolidine ring, makes it an exceptionally valuable scaffold in asymmetric organocatalysis. It is primarily used to catalyze enantioselective carbon-carbon bond-forming reactions that are fundamental to pharmaceutical and fine chemical synthesis.[3]
Key applications include:
-
Aldol Reactions: Creating chiral β-hydroxy ketones or aldehydes.[4][5]
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1][6]
-
Mannich Reactions: Forming chiral β-amino carbonyl compounds.[4]
The catalyst's effectiveness stems from its ability to form chiral intermediates (enamines or iminium ions) that control the facial selectivity of the incoming electrophile.[7]
Q2: What is the general mechanism of action for this type of catalyst in an aldol reaction?
The catalyst operates through a well-defined enamine catalytic cycle. The secondary amine of the pyrrolidine ring is the nucleophilic center, while the hydroxyl group can participate in hydrogen bonding to stabilize the transition state, making it a bifunctional catalyst.[7][8]
The cycle can be broken down into three key stages:
-
Enamine Formation: The catalyst's secondary amine reacts with a donor ketone or aldehyde to form a chiral enamine intermediate. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, making it more reactive than the corresponding enolate.[7]
-
Stereoselective C-C Bond Formation: The enamine attacks an acceptor aldehyde. The ethyl group on the nitrogen and the inherent chirality of the pyrrolidine ring create a sterically hindered environment, forcing the acceptor to approach from a specific face, thus dictating the stereochemistry of the product.[8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Q3: What are the critical starting parameters for a typical reaction?
For a standard asymmetric aldol reaction, the following starting points are recommended:
-
Catalyst Loading: 5-20 mol% is a typical range. Higher loadings may be required for less reactive substrates, but lower loadings are desirable for process efficiency.[9]
-
Solvent: The choice of solvent is critical and can dramatically affect both reactivity and stereoselectivity.[10] Aprotic solvents like THF, Toluene, or CH₂Cl₂ are common starting points. Polar aprotic solvents like DMF can also be effective.[9][10]
-
Temperature: Lower temperatures (-20 °C to 0 °C) generally lead to higher enantioselectivity by favoring the more ordered transition state.[9] However, this often comes at the cost of a slower reaction rate.
-
Concentration: Reactions are typically run at concentrations of 0.1 M to 1.0 M.
Q4: How should I handle and store the (1-Ethylpyrrolidin-2-yl)methanol catalyst?
This catalyst is an amino alcohol and is sensitive to moisture and air.
-
Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container and keep refrigerated to prevent degradation.[9]
-
Handling: Handle the catalyst in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare solutions using anhydrous solvents to maintain catalytic activity.[9]
Section 2: Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving common experimental issues.
// Solutions Sol_Moisture [label="SOLUTION:\nDry all glassware, use anhydrous\nsolvents, run under inert gas.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="SOLUTION:\nLower the reaction temperature\n(e.g., 0°C, -20°C, or lower).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Solvent [label="SOLUTION:\nScreen a range of aprotic solvents\n(Toluene, THF, CH₂Cl₂).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Background [label="SOLUTION:\nLower temperature, decrease\nconcentration, or add reagents slowly.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Start -> Moisture; Moisture -> Temp [label="No"]; Moisture -> Sol_Moisture [label="Yes"]; Sol_Moisture -> Temp;
Temp -> Solvent [label="No"]; Temp -> Sol_Temp [label="Yes"]; Sol_Temp -> Solvent;
Solvent -> Background [label="No"]; Solvent -> Sol_Solvent [label="Yes"]; Sol_Solvent -> Background;
Background -> End [label="No"]; Background -> Sol_Background [label="Yes"]; Sol_Background -> End; } .enddot Caption: A decision tree to guide troubleshooting for low enantioselectivity.
Problem 1: Low or No Reaction Conversion
Symptom: TLC or GC/MS analysis shows a large amount of unreacted starting material after the expected reaction time.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Inactive Reagents | The catalyst may have degraded due to improper storage. Aldehyde substrates can oxidize to carboxylic acids, which can neutralize the amine catalyst. | Use a fresh bottle of catalyst or purify it before use. Ensure the aldehyde is freshly distilled or purified to remove acidic impurities. |
| 2. Insufficient Catalyst Loading | For sterically hindered or electronically deactivated substrates, a higher catalyst concentration is needed to achieve a reasonable reaction rate. | Increase the catalyst loading incrementally from 10 mol% up to 30 mol%. Monitor the reaction progress to find the optimal loading.[9] |
| 3. Low Reaction Temperature | While beneficial for selectivity, very low temperatures can dramatically slow down or even halt the reaction kinetics. | Gradually increase the reaction temperature in 10 °C increments (e.g., from -20 °C to 0 °C, then to room temperature). Monitor conversion and ee% at each step to find the best balance.[9] |
| 4. Catalyst Poisoning | Trace impurities in substrates or solvents (e.g., acids, sulfur compounds) can irreversibly bind to the catalyst, rendering it inactive.[11] | Purify all substrates and solvents immediately before use. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) can prevent poisoning from atmospheric components. |
Problem 2: High Conversion but Low Enantioselectivity (ee)
Symptom: The reaction proceeds to completion, but chiral HPLC or GC analysis reveals a nearly racemic or low ee% product.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Presence of Water | Water can hydrolyze the enamine and iminium intermediates, leading to a non-catalyzed "background" reaction that is not stereoselective.[9] | Ensure strictly anhydrous conditions. Dry all glassware in an oven ( >120 °C) and cool under vacuum or inert gas. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere. |
| 2. High Reaction Temperature | At higher temperatures, the energy difference between the diastereomeric transition states that lead to the (R) and (S) products decreases. This allows the less-favored pathway to compete, eroding enantioselectivity.[9] | Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even lower if equipment permits. This is often the most effective way to boost ee%. |
| 3. Suboptimal Solvent Choice | The solvent influences the conformation and stability of the transition state assembly through solvation effects. A poor solvent choice can fail to stabilize the highly ordered transition state required for high enantioselectivity.[12][13][14] | Perform a solvent screen. Test a range of aprotic solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, MTBE, DMF). See the data table below for guidance. |
| 4. Competing Background Reaction | If the uncatalyzed reaction is fast relative to the catalyzed one, a significant portion of the product will be formed as a racemate. This is common with highly reactive electrophiles. | Lower the reaction temperature and/or concentration to slow down the background reaction. Consider slow addition of the electrophile via syringe pump to keep its instantaneous concentration low. |
Data Table: Effect of Solvent on a Model Aldol Reaction (Note: Data is illustrative, based on general principles of proline-derived catalysis. Optimal solvent is reaction-dependent.)
| Solvent | Dielectric Constant (ε) | Typical Observation | Rationale |
| Toluene | 2.4 | Good ee%, moderate rate | Non-polar; often helps organize the transition state through minimal competing interactions. |
| THF | 7.6 | Good rate, variable ee% | Aprotic polar; can solvate intermediates effectively but may disrupt critical H-bonding.[9] |
| CH₂Cl₂ | 9.1 | Good rate, variable ee% | A common choice, but its slight acidity can sometimes interfere. |
| DMF | 36.7 | Fast rate, often lower ee% | Highly polar; can accelerate the reaction but may destabilize the ordered transition state, reducing selectivity.[10] |
Problem 3: Catalyst Deactivation
Symptom: The reaction starts but stalls before completion, even with sufficient time.
Explanation: The active catalyst can be sequestered into an inactive off-cycle species or be destroyed by side reactions. With proline-derived catalysts, a common deactivation pathway involves the formation of an oxazolidinone by reacting with the aldehyde substrate, particularly if the aldehyde is unhindered.[5] Another pathway is reaction with acidic byproducts.[15]
// Reactants/Conditions Aldehyde [label="Excess Aldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acidic Impurity/Byproduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Poison [label="Catalyst Poison (e.g., S, P)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Pathways Active_Catalyst -> Inactive_Oxazolidinone [label="[Reversible]", color="#4285F4"]; Aldehyde -> Inactive_Oxazolidinone [style=invis];
Active_Catalyst -> Inactive_Salt [label="[Protonation]", color="#4285F4"]; Acid -> Inactive_Salt [style=invis];
Active_Catalyst -> Poisoned_Catalyst [label="[Irreversible]", color="#EA4335"]; Poison -> Poisoned_Catalyst [style=invis]; } .enddot Caption: Common pathways leading to the deactivation of amine-based organocatalysts.
Solutions:
-
Modify Substrate Addition: If oxazolidinone formation is suspected, try adding the ketone (enamine precursor) to the catalyst first, allowing time for enamine formation before slowly adding the aldehyde.
-
Add a Co-catalyst: In some cases, a weak Brønsted acid co-catalyst can help promote the turnover-limiting hydrolysis step and prevent the buildup of catalyst-product adducts. However, this must be done carefully to avoid neutralizing the amine catalyst.
-
Ensure Reagent Purity: Rigorously purify starting materials to remove acidic impurities that form inactive ammonium salts with the catalyst.[15]
Section 3: General Protocol for an Asymmetric Aldol Reaction
This protocol serves as a validated starting point for optimization.
Objective: To perform the asymmetric aldol addition of cyclohexanone to 4-nitrobenzaldehyde.
1. Preparation (Strictly Anhydrous Conditions):
-
Dry all glassware in an oven at 150 °C for at least 4 hours and cool in a desiccator or under a stream of dry argon.
-
Use freshly distilled, anhydrous solvent (e.g., Toluene).
-
Purify cyclohexanone and 4-nitrobenzaldehyde by standard laboratory procedures.
2. Reaction Setup:
-
To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-(1-Ethylpyrrolidin-2-yl)methanol (e.g., 0.2 mmol, 20 mol%).
-
Add 10 mL of anhydrous toluene via syringe.
-
Add cyclohexanone (e.g., 2.0 mmol, 2.0 equivalents). Stir the mixture for 10 minutes at room temperature to facilitate pre-formation of the enamine.
-
Cool the reaction vessel to the desired temperature (e.g., 0 °C) using an ice-water bath.
3. Reaction Execution:
-
In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 1.0 equivalent) in 5 mL of anhydrous toluene.
-
Add the aldehyde solution dropwise to the cooled catalyst/ketone mixture over 10 minutes.
-
Allow the reaction to stir at 0 °C.
4. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Analysis:
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee%) by analysis on a chiral HPLC or GC column.[9]
References
- Background on Proline-Based Organoc
- Catalyst Deactivation P
- Main Pathways of Catalyst Deactivation. (n.d.).
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. (2023).
- Exploring the Synthesis and Applications of (S)-α,α-Diphenyl-2-Pyrrolidinemethanol. (n.d.). Benchchem.
- Heterogeneous organocatalysis: the proline case. (2025). RSC Publishing.
- Cobb, A. J. A., et al. (2005).
- A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol. (n.d.). Benchchem.
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules, 28(5), 2234. [Link]
- Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol. (n.d.). Benchchem.
-
Heterogeneous organocatalysis: the proline case. (2025). PubMed Central. [Link]
- Proline and its Derivatives as Organocatalysts. (2020).
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025). Semantic Scholar.
- Troubleshooting low enantioselectivity in asymmetric synthesis. (n.d.). Benchchem.
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (n.d.). Journal of the American Chemical Society. [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. [Link]
-
Aldol Reactions. (2021). YouTube. [Link]
-
Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. (n.d.). Asian Journal of Green Chemistry.
-
Aldol Reaction: Mechanism and Retrosynthesis. (2019). YouTube. [Link]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
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- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
Common side reactions in the synthesis of (1-Ethylpyrrolidin-2-yl)methanol
Welcome to the technical support center for the synthesis of (1-Ethylpyrrolidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chiral building block. My goal is to provide field-proven insights and practical troubleshooting advice to help you navigate the common challenges and side reactions encountered during its synthesis. This document is structured as a series of frequently asked questions and troubleshooting scenarios based on the most common synthetic routes, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in the lab.
Overview of Synthetic Challenges
(1-Ethylpyrrolidin-2-yl)methanol is a valuable chiral intermediate, often derived from the natural amino acid L-proline. While its structure appears straightforward, its synthesis is often plagued by issues related to chemoselectivity, over-reaction, and purification. The presence of a nucleophilic secondary amine, a primary alcohol, and a stable stereocenter requires careful selection of reagents and reaction conditions. This guide will focus on the two most prevalent synthetic strategies:
-
Direct N-Alkylation of L-Prolinol: A convergent and atom-economical approach.
-
Reduction of an N-Ethyl-L-proline Derivative: A two-step route involving initial N-alkylation followed by reduction of the carboxylic acid.
Each route presents a unique set of potential side reactions. Let's dissect them.
Route 1: Direct N-Alkylation of (S)-Pyrrolidin-2-yl)methanol (L-Prolinol)
This is often the preferred method due to its directness, starting from commercially available L-Prolinol. The reaction typically involves treating L-Prolinol with an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) in the presence of a base.
Caption: General workflow for the N-alkylation of L-Prolinol.
Troubleshooting Guide & FAQs: N-Alkylation Route
Question 1: My reaction yields are consistently low, and I recover a lot of unreacted L-Prolinol. What's going wrong?
Answer: This is a classic issue often related to insufficient reaction drive or poor reagent choice. Let's break down the likely culprits:
-
Base Strength & Solubility: The base is critical for deprotonating the secondary amine, making it a more potent nucleophile. If you are using a mild, heterogeneous base like potassium carbonate (K₂CO₃), its effectiveness can be limited by its solubility in organic solvents like acetonitrile. The reaction occurs at the solid-liquid interface, which can be slow.
-
Solution: Consider switching to a stronger base like potassium tert-butoxide (KOtBu) for reactions in aprotic solvents, though this can increase side reactions if not controlled.[1] Alternatively, for a base like K₂CO₃, switching to a more polar solvent like ethanol or DMF can increase its solubility and reaction rate. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also significantly accelerate heterogeneous reactions.
-
-
Leaving Group Ability: The choice of ethylating agent matters. The reactivity order is generally I > Br > Cl. If you are using ethyl chloride, the reaction will be substantially slower than with ethyl iodide.
-
Solution: Use ethyl iodide or ethyl bromide for a more facile reaction. If cost or stability is an issue, you may need to compensate with higher temperatures and longer reaction times.
-
-
Reaction Temperature: N-alkylations often require heating to proceed at a reasonable rate. Room temperature conditions may be insufficient.
-
Solution: Try refluxing the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal time and temperature without promoting side product formation.
-
Question 2: My final product is contaminated with a highly polar, water-soluble impurity that I can't seem to remove via column chromatography. What is it and how do I prevent it?
Answer: You are almost certainly observing the formation of the quaternary ammonium salt , a common and frustrating side product in N-alkylation.[2]
The Chemistry: The product, (1-Ethylpyrrolidin-2-yl)methanol, is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine starting material (L-Prolinol). Consequently, your product can react with a second molecule of the ethylating agent to form a quaternary ammonium salt. This salt is ionic, making it highly polar and often insoluble in typical extraction solvents like ethyl acetate or dichloromethane.
Caption: Two-step synthesis via reduction of N-Ethyl-L-proline.
Troubleshooting Guide & FAQs: Reduction Route
Question 1: The reduction of my N-Ethyl-L-proline with LiAlH₄ is messy and gives a low yield. What are the key parameters to control?
Answer: Reductions with LiAlH₄ are powerful but notoriously sensitive. Success hinges on rigorous control of conditions.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your N-Ethyl-L-proline starting material is perfectly dry (e.g., dried under high vacuum) and your solvent (typically THF or diethyl ether) is anhydrous. Any moisture will consume the reagent and reduce your yield.
-
Workup Procedure: The workup (quenching) of a LiAlH₄ reaction is critical for isolating the product. A poorly executed quench can lead to the formation of gelatinous aluminum salts that trap your product, making extraction impossible. The Fieser workup is a highly reliable method:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water. (Where 'x' is the mass in grams of LiAlH₄ used). This procedure is designed to produce granular, easily filterable aluminum salts. [3]* Starting Material Form: LiAlH₄ can struggle to reduce the carboxylate salt of an amino acid. Some protocols call for the conversion of the carboxylic acid to a methyl or ethyl ester prior to reduction. This often results in a cleaner and higher-yielding reaction.
-
Question 2: After my reduction, I've isolated a byproduct that still has a carbonyl group. What is it?
Answer: This is likely the corresponding aldehyde, (S)-1-Ethylpyrrolidine-2-carbaldehyde , resulting from incomplete reduction.
-
Cause: This can happen if an insufficient amount of reducing agent was used, or if the reaction was not allowed to proceed to completion. It can also occur if a less reactive borohydride-based reagent was used instead of LiAlH₄ or BH₃.
-
Prevention & Solution:
-
Ensure you use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents for a carboxylic acid).
-
Allow the reaction to run for a longer duration or at a higher temperature (e.g., refluxing in THF).
-
If you have already isolated a mixture of the alcohol and aldehyde, you can re-subject the mixture to milder reduction conditions (e.g., with sodium borohydride, NaBH₄) which will selectively reduce the aldehyde to the desired alcohol without affecting already formed alcohol.
-
Recommended Protocol: N-Alkylation of L-Prolinol
This protocol is optimized to minimize over-alkylation and provide a reliable route to the target compound.
Materials:
-
(S)-(-)-2-Pyrrolidinemethanol (L-Prolinol) (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add L-Prolinol and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add Base: Add the finely powdered anhydrous potassium carbonate to the solution.
-
Add Alkylating Agent: Begin vigorous stirring. Slowly add the ethyl iodide to the suspension dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (stain with ninhydrin to visualize the primary/secondary amine starting material) or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid cake with additional acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Dissolve the crude oil in dichloromethane (DCM).
-
Wash with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting oil can be further purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of DCM/Methanol, often with 1% triethylamine to prevent streaking) to yield pure (1-Ethylpyrrolidin-2-yl)methanol.
-
References
-
Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. International Journal of Molecular Sciences. This article discusses side reactions in alkylation and cyclization reactions, highlighting how optimizing conditions (temperature, base) can minimize unwanted byproducts.
-
Burilov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. This review covers various synthetic routes to pyrrolidine derivatives, providing context for stereoselective methods.
-
Seebach, D., et al. (1983). Self-Reproduction of Chirality. This foundational concept is critical for understanding stereoselective alkylations of proline derivatives.
-
BenchChem. (2025). An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline. This guide provides a detailed protocol for the reduction of a proline derivative using LiAlH₄, including the critical workup procedure.
-
Hof man-Bang & Bout ard. (1978). Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Danish Patent DK142618B. This patent describes reduction methods for related N-ethylpyrrolidine structures.
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. This resource explains the mechanism of Grignard reactions, including the common side reaction of double addition to esters.
-
Ukrainets, I. V., et al. (2013). Synthesis and biological properties of Enantiomers of... An-Najah Staff. Describes the synthesis of amides using (S)-2-(Aminomethyl)-1-ethylpyrrolidine, a closely related derivative.
-
Seebach, D., et al. (1996). SYNTHESIS OF (S)-2-METHYLPROLINE. Organic Syntheses. Details methods for the α-alkylation of proline derivatives, relevant to understanding side reactions at the C2 position.
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Provides mechanistic insights into N-alkylation reactions.
-
Yiğit, B., et al. (2023). Active ruthenium((II))-NHC complexes... This paper discusses modern catalytic methods for N-alkylation of amines with alcohols, relevant for alternative synthetic strategies.
Sources
Troubleshooting low yields in asymmetric reductions with (1-Ethylpyrrolidin-2-yl)methanol
Welcome to the technical support hub for researchers utilizing (1-Ethylpyrrolidin-2-yl)methanol in asymmetric synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the asymmetric reduction of prochiral ketones and imines. While (1-Ethylpyrrolidin-2-yl)methanol is a specialized chiral amino alcohol, the principles of asymmetric catalysis, particularly those related to proline-derived ligands and metal-catalyzed transfer hydrogenations, are highly applicable.[1][2] This center offers a structured approach to troubleshooting, focusing on the causal relationships between reaction parameters and outcomes to help you optimize your yields and enantioselectivity.
Part 1: General Troubleshooting Framework
Low yields or enantioselectivity in asymmetric reductions are rarely due to a single factor. A systematic, logical approach to identifying the root cause is essential for efficient problem-solving. This workflow provides a visual guide to diagnosing common issues.
Sources
Strategies to minimize racemization during chiral auxiliary removal
Welcome to the technical support center for asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the cleavage of chiral auxiliaries, ensuring the stereochemical integrity of your products.
Foundational Concepts: Understanding Racemization in Auxiliary Cleavage
The removal of a chiral auxiliary is the final, critical step in liberating your enantiomerically enriched product. However, this step is fraught with the risk of racemization (or epimerization), a process that erodes or destroys the stereochemical purity you have worked so hard to build. This guide will equip you with the strategies and protocols to navigate this challenge successfully.
Q1: What is the primary chemical mechanism that leads to racemization during cleavage?
A: The most common pathway to racemization for compounds with a stereocenter alpha (α) to a carbonyl group is through the formation of a planar enol or enolate intermediate.[1][2][3] Under acidic or basic conditions, the proton at the chiral α-carbon can be abstracted. This converts the sp³-hybridized, tetrahedral chiral center into a flat, sp²-hybridized, achiral enolate.[4][5] Subsequent protonation of this planar intermediate can occur from either face with roughly equal probability, leading to a 1:1 mixture of the R and S enantiomers—a racemic mixture.[5]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Guide & FAQs
This section addresses specific issues users may encounter during their experiments.
Frequently Asked Questions
Q2: I observed significant racemization even though I used "mild" basic conditions for hydrolysis. What could have gone wrong?
A: This is a common and frustrating issue. "Mild" is relative, and several factors can conspire to cause racemization:
-
Prolonged Reaction Time: Even a slow rate of enolization can lead to complete racemization if the reaction is left for too long. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.[6]
-
Elevated Temperature: Many hydrolytic cleavages are run at room temperature or above. Heat provides the activation energy for proton abstraction. Whenever possible, conduct the cleavage at lower temperatures (e.g., 0 °C).[7]
-
Substrate Structure: If your α-substituent is an electron-withdrawing group, the α-proton will be significantly more acidic and thus more susceptible to abstraction even by weaker bases.[8]
-
Incorrect Reagent Choice: For sensitive substrates, standard hydrolysis with LiOH alone can be too harsh. The combination of lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) is often superior for cleaving Evans oxazolidinones, as the hydroperoxide anion (OOH⁻) is a softer, more effective nucleophile for cleaving the amide bond under conditions less prone to causing epimerization.[9][10]
Q3: How do I choose between hydrolytic, reductive, and other cleavage methods?
A: The choice depends on three main factors: the desired final functional group, the stability of your molecule, and the type of chiral auxiliary used.
Caption: Decision workflow for selecting a chiral auxiliary cleavage method.
Q4: My cleavage reaction is incomplete or very slow. What can I do?
A: Incomplete cleavage is often due to steric hindrance around the amide carbonyl.
-
For Hindered Substrates: If mild hydrolytic conditions are failing, you may need to switch to a more powerful method. For pseudoephedrine amides, acidic hydrolysis is often more effective than basic hydrolysis for hindered systems.[6] For Evans auxiliaries, reductive cleavage with a strong reagent like LiAlH₄ might be necessary, provided other functional groups are compatible.[11]
-
Check Reagent Quality: Ensure your reagents are fresh. For example, solid LiBH₄ and LiAlH₄ can degrade upon storage. Hydrogen peroxide solutions can lose potency over time.
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. For the LiOH/H₂O₂ cleavage of Evans auxiliaries, a THF/water mixture is generally optimal.[12]
Comparative Data on Cleavage Conditions
The selection of cleavage conditions can significantly impact both the chemical yield and the preservation of stereochemical integrity. The following tables provide a comparative overview for common auxiliaries.
Table 1: Cleavage of N-Acyl Pseudoephedrine Amides
| Desired Product | Reagents & Solvents | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference(s) |
| Carboxylic Acid | 9 N H₂SO₄ / Dioxane | 110 | 85-95 | >99 | [13][14] |
| Carboxylic Acid | n-Bu₄NOH / t-BuOH-H₂O | 95 | 80-90 | >99 | [14] |
| Alcohol | LiAlH₄ / THF | 0 to RT | 85-95 | >99 | [15] |
| Aldehyde | LiAlH(OEt)₃ / THF | -78 to 0 | 75-82 | 90-98 | [16] |
| Ketone | R'Li or R'MgX / THF | -78 to 0 | 95-98 | >99 | [16][17] |
Note: Acidic hydrolysis is often faster for sterically hindered substrates but carries a risk of epimerization for sensitive products. Reductive methods are generally considered very safe regarding racemization.
Table 2: Cleavage of N-Acyl Oppolzer's Camphorsultam
| Reagent System | Solvent | Yield (%) | Notes | Reference(s) |
| LiOH / H₂O₂ | THF / H₂O | 75 | Standard, reliable method. | [18] |
| TBAH (aq) / H₂O₂ | DME | 75 | Aqueous tetrabutylammonium hydroxide. | [18] |
| TBAH (anhydrous) / H₂O₂ | DME | 91 | Anhydrous conditions can improve yield. | [18][19] |
| Ti(O-allyl)₄ / Allyl Alcohol | Toluene | >90 (ester) | Forms allyl ester, which is then hydrolyzed. | [18] |
Note: For sterically demanding N-acyl sultams, hydrolytic methods can sometimes lead to undesired N-S bond cleavage. The anhydrous TBAH method often gives superior yields in these cases.[18][19]
Validated Experimental Protocols
The following protocols are detailed, step-by-step methodologies for common cleavage reactions, designed to maximize yield while minimizing racemization.
Protocol 1: Hydrolytic Cleavage of an Evans Oxazolidinone to a Carboxylic Acid
This protocol utilizes lithium hydroperoxide, which is known to be highly effective and minimizes the risk of racemization compared to other hydrolytic methods.[9][10]
Reagents & Materials:
-
N-Acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 12 mL THF and 4 mL H₂O for 1 mmol of substrate).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of LiOH·H₂O (2.0 equiv in 2-3 mL of water). Caution: This reaction can be exothermic and may evolve oxygen gas, especially on a larger scale.[12][20][21] Ensure adequate cooling and venting.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C. Stir for 20 minutes.
-
Workup - Auxiliary Removal: Remove most of the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous mixture. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate to remove the recovered chiral auxiliary.
-
Workup - Product Isolation: Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid product from the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers from the product extraction, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Reductive Cleavage of a Pseudoephedrine Amide to a Primary Alcohol
This method is extremely mild and effectively avoids epimerization of the α-stereocenter.[15]
Reagents & Materials:
-
N-Acyl pseudoephedrine amide substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water This Fieser workup method will produce a granular, white precipitate that is easy to filter.
-
-
Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the solid thoroughly with ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove the pseudoephedrine auxiliary), water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by silica gel chromatography.
References
-
BenchChem. (2025). Application Notes and Protocols: Cleavage of Pseudoephedrine Auxiliary to Form Ketones.
-
BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary.
-
Chemistry LibreTexts. (2021). 19.11: Racemization.
-
BenchChem. (2025). Application Notes and Protocols: Cleavage of the Pseudoephedrine Auxiliary Group.
-
BenchChem. (2025). Cleavage and Removal of the N-Acetyl-(+)-Pseudoephedrine Chiral Auxiliary: Application Notes and Protocols.
-
BenchChem. (2025). How to prevent epimerization during pseudoephedrine auxiliary cleavage.
-
Organic Syntheses. (1993). (-)-d-2,10-camphorsultam. Coll. Vol. VIII, 104.
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls.
-
BenchChem. (2025). Minimizing epimerization of (-)-Epiafzelechin during chemical synthesis.
-
Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions.
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
-
Grokipedia. (2026). Camphorsultam.
-
AK Lectures. (2016). Racemization of Carbonyl Compounds.
-
BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
- Hasegawa, T., & Yamamoto, H. (1998). A Practical Removal Method of Camphorsultam. Synlett, 1998(8), 882-884.
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
-
Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(45), 8648-8651.
-
Klapars, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1478-1483.
-
Lam, J. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry.
-
Google Patents. (2002). US6441187B1 - Method for producing camphorsultam.
-
ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Myers, A. G., et al. (1997). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(36), 8492-8511.
-
Sabri, S. S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.
-
Larrow, J. F., & Zificsak, C. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
-
University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis.
-
ResearchGate. (n.d.). Decision tree based on qualitative criteria for the selection of feasible unit operations for the obtention of pure enantiomers.
-
ICH. (n.d.). Decision Tree #1.
-
ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids.
-
ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
-
Wikipedia. (n.d.). Chiral auxiliary.
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
-
ResearchGate. (n.d.). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
-
National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
-
University of York. (n.d.). Asymmetric Synthesis.
-
ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE.
-
PubMed. (2023). Epimerisation in Peptide Synthesis.
-
ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
-
MDPI. (2023). Epimerisation in Peptide Synthesis.
-
ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
-
PubMed Central. (2024). A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols.
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Impact of solvent and temperature on stereoselectivity with (1-Ethylpyrrolidin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (1-Ethylpyrrolidin-2-yl)methanol in stereoselective synthesis. It focuses on the critical impact of solvent and temperature on achieving high enantiomeric or diastereomeric excess.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries about the foundational principles of using (1-Ethylpyrrolidin-2-yl)methanol and its derivatives in asymmetric synthesis.
Q1: What is (1-Ethylpyrrolidin-2-yl)methanol and what are its primary applications in stereoselective synthesis?
(1-Ethylpyrrolidin-2-yl)methanol is a chiral prolinol derivative. Prolinols are versatile scaffolds in organic synthesis, frequently used as chiral auxiliaries or as precursors to highly effective organocatalysts.[1] The pyrrolidine ring provides a rigid, stereochemically defined backbone.[1] Its primary applications include:
-
Asymmetric Alkylations and Additions: It is commonly used to direct the addition of organometallic reagents (like Grignards or organolithiums) to carbonyl compounds.
-
Catalyst Formation: It serves as a precursor for chiral ligands in metal-catalyzed reactions and for forming organocatalysts like chiral oxazaborolidines for ketone reductions.[2]
-
Synthesis of Pharmaceuticals: Pyrrolidine-containing molecules are key components in numerous drugs, and stereoselective methods are crucial for their synthesis.[3][4]
Q2: How does this molecule induce stereoselectivity? What is the general mechanism?
Stereoselectivity arises from the formation of a rigid, chiral transition state that energetically favors one stereochemical pathway over the other. The general mechanism involves the formation of a transient diastereomeric complex.
For example, in the addition of a nucleophile (Nu) to an aldehyde (R-CHO), the hydroxyl group of (1-Ethylpyrrolidin-2-yl)methanol can coordinate to a metal (e.g., Li+, Mg2+), which in turn chelates the aldehyde's carbonyl oxygen. The bulky ethyl-pyrrolidine group then sterically blocks one face of the aldehyde, forcing the nucleophile to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer of the product alcohol. The rigidity of this transition state is paramount for high stereoselectivity.
Q3: Why are solvent and temperature such critical parameters for achieving high enantiomeric excess (ee)?
Solvent and temperature directly influence the stability, conformation, and solvation of the key diastereomeric transition states that dictate the stereochemical outcome.
-
Solvent: The coordinating ability and polarity of the solvent can dramatically affect the reaction.[5][6][7] A coordinating solvent (like THF) might compete with the chiral ligand for binding to a metal center, potentially disrupting the organized transition state and lowering the enantiomeric excess (ee).[2] Non-coordinating solvents (like toluene or hexanes) often favor a more rigid, well-defined chiral complex, leading to higher selectivity.[2][5]
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity.[2][8] According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is inversely related to temperature. A lower temperature amplifies the energetic difference between the favored and disfavored pathways, leading to a higher ratio of the major enantiomer.[9] However, excessively low temperatures can sometimes lead to poor solubility or significantly slower reaction rates.[10]
Part 2: Troubleshooting Guide for Low Stereoselectivity
This section provides a structured approach to diagnosing and solving common issues of poor stereoselectivity.
Q4: My reaction is yielding a nearly racemic product (low ee). Where should I start my investigation?
Low enantiomeric excess is a common problem that can often be resolved by systematically evaluating the reaction parameters.[2][9]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Step-by-Step Guide:
-
Verify Purity: First, confirm the enantiomeric and chemical purity of your (1-Ethylpyrrolidin-2-yl)methanol.[2] Impurities can act as competing catalysts or ligands, eroding selectivity.
-
Ensure Anhydrous Conditions: Water and other protic impurities can destroy organometallic reagents and interfere with the formation of the chiral complex. Always use freshly distilled, anhydrous solvents and oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[2]
-
Optimize Temperature: This is often the most impactful variable. Perform the reaction at a significantly lower temperature, such as -78 °C (a dry ice/acetone bath).[2]
-
Screen Solvents: If temperature optimization is insufficient, screen a range of solvents with different properties.[2][9]
Q5: How do I perform an effective solvent and temperature screen?
A systematic screen is essential. Set up an array of parallel reactions where only one variable is changed at a time.
Protocol 1: Systematic Solvent & Temperature Screening
-
Setup: In a glovebox or under an inert atmosphere, prepare several reaction vials.
-
Auxiliary Addition: To each vial, add an identical, precisely measured amount of (1-Ethylpyrrolidin-2-yl)methanol and your starting material, dissolved in the first solvent to be tested (e.g., Toluene).
-
Temperature Control: Cool the reaction block or bath to the first target temperature (e.g., 0 °C).
-
Initiation: Add the reagent (e.g., organometallic solution) simultaneously to all vials designated for that temperature.
-
Sampling & Analysis: After a predetermined time, quench a small aliquot from each reaction and analyze for conversion and enantiomeric excess (using chiral HPLC or GC).
-
Iteration: Repeat steps 2-5 for different solvents (e.g., THF, Dichloromethane, Hexanes) and at different temperatures (e.g., -20 °C, -40 °C, -78 °C).
-
Data Collation: Summarize your results in a table to easily identify the optimal conditions.
Table 1: Example Data from a Solvent & Temperature Screen
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 0 | >95 | 75 |
| 2 | Toluene | -40 | >95 | 88 |
| 3 | Toluene | -78 | 80 | 96 |
| 4 | THF | 0 | >95 | 55 |
| 5 | THF | -78 | 65 | 72 |
| 6 | CH₂Cl₂ | -78 | 75 | 91 |
This is representative data. Actual results will vary based on the specific reaction.
Q6: I observed a reversal of enantioselectivity when I changed the temperature. Why would this happen?
A reversal of enantioselectivity with temperature, while uncommon, is a known phenomenon that points to a change in the reaction mechanism or the nature of the rate-determining step.[11][12] This can occur if two different competing reaction pathways, each leading to an opposite enantiomer, have different activation energies.
-
At Higher Temperatures: The reaction may be under kinetic control, favoring the pathway with the lowest activation energy.
-
At Lower Temperatures: The reaction may shift to thermodynamic control, or a different transition state (e.g., one involving aggregation of the organometallic reagent) becomes dominant.[11] This new, lower-temperature pathway may favor the formation of the opposite enantiomer.
Investigating such a phenomenon often requires detailed mechanistic studies, including kinetic analysis and computational modeling.[12]
Q7: What is the mechanistic role of the solvent in determining the stereochemical outcome?
The solvent is not merely an inert medium; it is an active participant in the transition state.[7]
Caption: Influence of solvent on transition state organization.
As illustrated above, a non-coordinating solvent like toluene allows the chiral ligand to fully organize the metal center and the substrate, creating a well-defined, rigid transition state that effectively blocks one face of the carbonyl. This leads to high enantioselectivity.[2] In contrast, a coordinating solvent like THF can compete with the substrate for a binding site on the metal center. This disrupts the organization, leading to a more flexible and less ordered transition state, which allows for non-selective attack and results in a lower ee.[5][6]
References
-
Sharma, A. K.; Sunoj, R. B. (2010). Enamine versus oxazolidinone: What controls stereoselectivity in proline-catalyzed asymmetric aldol reactions?. Angew. Chem., Int. Ed., 49, 6373–6377. [Link]
-
Acevedo-Rocha, C. G., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. [Link]
-
Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Iannuzzi, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Almássy, A., et al. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. [Link]
-
Buxton, S. R., & Roberts, S. M. (Eds.). (n.d.). Asymmetric Synthesis. Blackie Academic & Professional. [Link]
-
Grossman, O., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(4), 1869–1882. [Link]
-
Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 772-785. [Link]
-
García, J. I., et al. (2021). Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. MDPI. [Link]
-
Wang, Y., et al. (2018). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
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- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (1-Ethylpyrrolidin-2-yl)methanol & Derivatives
Welcome to the technical support center for the purification of (1-Ethylpyrrolidin-2-yl)methanol and its N-substituted derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable chiral building blocks. The inherent basicity and polarity of the pyrrolidine core, combined with the hydroxyl group, present unique purification challenges. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific, practical issues encountered during the workup and purification of (1-Ethylpyrrolidin-2-yl)methanol and its analogues. Each answer explains the underlying chemical principles and provides actionable protocols.
Question 1: My flash column chromatography yield is very low, and the peaks are tailing significantly. How can I improve this?
Answer: This is a classic problem when purifying basic amines on standard silica gel.[1][2] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or slow, uneven elution (tailing).[1][2] This results in poor separation and low recovery.
Core Insight & Solution: To mitigate this, you must neutralize the acidic sites on the silica gel or use an alternative stationary phase.
Recommended Solutions:
-
Mobile Phase Modification (Most Common): Add a small amount of a volatile competing base to your eluent. Triethylamine (Et₃N) is the most common choice. A concentration of 0.5-2% (v/v) in your mobile phase is typically sufficient to neutralize the silanols, preventing your product from sticking to the column. An alternative is using a solution of ammonium hydroxide in methanol, which can be effective for very polar compounds.[3]
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is bonded with aminopropyl groups, creating a more basic environment that repels the amine product, leading to sharper peaks and better recovery.[2]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for purifying basic compounds. However, be aware that alumina can sometimes catalyze reactions, so its inertness should be tested on a small scale first.
-
Question 2: My crude product contains unreacted starting material (e.g., L-proline or its ester). How can I remove it without chromatography?
Answer: Unreacted amino acid starting materials can often be removed effectively using a liquid-liquid acid-base extraction. This technique leverages the different pKa values of your product and the starting material to move them between aqueous and organic phases.[4][5]
Core Insight & Solution: Your product, (1-Ethylpyrrolidin-2-yl)methanol, is a basic amine. The starting material, L-proline, is zwitterionic but has an acidic carboxylic acid group. You can exploit this difference.
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash (Removes L-proline): Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The carboxylic acid of proline will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. Repeat this wash 2-3 times.
-
Acid Wash (Recovers your Amine): To remove other basic impurities, you can then wash the organic layer with a dilute acid like 1M HCl.[6][7][8] Your amine product will become protonated (forming an ammonium salt) and move into the aqueous layer.
-
Isolation: Separate the aqueous layer containing your protonated product. Cool it in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10.[5] Your neutral amine product will precipitate or form an oil.
-
Final Extraction: Extract the now-neutral amine product back into an organic solvent (DCM or EtOAc), dry the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]
Question 3: My product is a persistent oil that refuses to crystallize. What techniques can I try?
Answer: Chiral amino alcohols can often be difficult to crystallize, sometimes due to minor impurities inhibiting lattice formation or the inherent physical properties of the molecule.
Core Insight & Solution: The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[9] If direct crystallization fails, converting the amine to a salt is a highly effective alternative.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents. Good starting points for polar molecules include isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes or DCM/hexanes.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of pure material, add it to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites.
-
-
Form a Salt: This is often the most reliable method. React your basic amine with a suitable acid to form a crystalline ammonium salt.
-
Procedure: Dissolve the oily product in a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic acid or tartaric acid in alcohol). The corresponding salt will often precipitate immediately as a well-defined, crystalline solid that can be easily collected by filtration.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (1-Ethylpyrrolidin-2-yl)methanol?
(1-Ethylpyrrolidin-2-yl)methanol, like many amines, can be sensitive to air and atmospheric CO₂. Over time, it can react with CO₂ to form a carbonate salt. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and stored in a cool, dark place.[11][12]
Q2: Can I use distillation for purification?
Yes, vacuum distillation can be an effective method for purifying (1-Ethylpyrrolidin-2-yl)methanol, especially on a larger scale, provided it is thermally stable. You will need to find its boiling point at a given pressure. For derivatives, thermal stability should first be assessed by techniques like thermogravimetric analysis (TGA) on a small scale.
Q3: How do I confirm the purity of my final product?
A combination of techniques is essential for confirming purity and identity:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Chiral HPLC/SFC: Essential for determining the enantiomeric excess (e.e.) of your chiral amino alcohol.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. Ensure you use a visualization method suitable for amines (e.g., ninhydrin stain).
Visualized Workflows & Data
Diagram 1: General Purification Decision Tree
This diagram outlines a logical sequence of steps to decide on the best purification strategy for a crude sample of (1-Ethylpyrrolidin-2-yl)methanol.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Logic of Acid-Base Extraction for Amine Purification
This diagram illustrates how pH changes are used to move the target amine between immiscible liquid phases, separating it from neutral and acidic impurities.
Caption: Phase separation logic during acid-base extraction.
Table 1: Recommended Solvent Systems for Flash Chromatography
This table provides starting points for developing a mobile phase for the purification of (1-Ethylpyrrolidin-2-yl)methanol and its derivatives on silica gel. Always perform TLC first to determine the optimal solvent ratio.
| Solvent System Components | Ratio Range (v/v) | Modifier (if needed) | Target Compounds |
| Dichloromethane / Methanol | 99:1 to 90:10 | 0.5-2% Triethylamine | General purpose for polar amines |
| Ethyl Acetate / Hexanes | 20:80 to 100:0 | 0.5-2% Triethylamine | Less polar N-substituted derivatives |
| Dichloromethane / Methanol / NH₄OH | 90:10:1 to 80:20:2 | None | Very polar derivatives or stubborn tailing issues |
References
- Vertex AI Search. (n.d.). Acid–base extraction.
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 16, 2026, from [Link]
-
Studylib. (n.d.). Acid-Base Extraction: Organic Chemistry Lab. Retrieved January 16, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 16, 2026, from [Link]
-
Unknown. (n.d.). Liquid/liquid Extraction. Retrieved January 16, 2026, from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved January 16, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 16, 2026, from [Link]
-
Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?. Retrieved January 16, 2026, from [Link]
-
JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved January 16, 2026, from [Link]
-
CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved January 16, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Retrieved January 16, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved January 16, 2026, from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved January 16, 2026, from [Link]
-
NIH. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 16, 2026, from [Link]
Sources
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Addressing poor diastereoselectivity in aldol reactions with pyrrolidine auxiliaries
Technical Support Center: Pyrrolidine-Auxiliary Mediated Aldol Reactions
A Senior Application Scientist's Guide to Troubleshooting Poor Diastereoselectivity
Welcome to the technical support center for asymmetric aldol reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering challenges with diastereoselectivity when using pyrrolidine-based chiral auxiliaries. My goal is to provide not just solutions, but a deeper mechanistic understanding that empowers you to troubleshoot effectively. We will explore the causal relationships between reaction parameters and stereochemical outcomes, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a nearly 1:1 mixture of syn and anti aldol products. What is the fundamental principle governing this stereoselectivity, and where could I be going wrong?
A1: The stereochemical outcome of most metal-mediated aldol reactions is governed by the Zimmerman-Traxler model.[1][2] This model posits that the reaction proceeds through a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[2] The critical factor determining the syn or anti diastereoselectivity is the geometry of the enolate precursor—whether it is the (Z)- or (E)-enolate.
-
(Z) -enolates preferentially lead to syn -aldol products.
-
(E) -enolates preferentially lead to anti -aldol products.
This preference arises from the minimization of steric hindrance in the transition state. The substituents on the enolate and the aldehyde will orient themselves in pseudo-equatorial positions to avoid high-energy 1,3-diaxial interactions.[3]
A ~1:1 mixture of diastereomers almost always indicates a lack of control during the enolate formation step, resulting in a mixture of (Z)- and (E)-enolates. The choice of base, Lewis acid, and reaction conditions for deprotonation is the most likely source of your problem. For instance, dialkylboron triflates are well-known to reliably afford (Z)-boron enolates, which subsequently yield syn-aldol adducts with high fidelity.[3]
Caption: Zimmerman-Traxler model for diastereoselection.
Q2: My reaction uses (S)-Proline as the catalyst, not a metal enolate. How does that change the stereochemical model and what should I be troubleshooting?
A2: When using proline or other secondary amine-based auxiliaries as organocatalysts, the mechanism does not typically involve a metal enolate. Instead, it proceeds through an enamine intermediate .[4][5] The proline catalyst first condenses with the ketone donor to form a chiral enamine. This enamine then attacks the aldehyde electrophile.[5]
The stereoselectivity is controlled by the facial bias imposed by the chiral pyrrolidine ring in the transition state. A widely accepted model involves a chair-like transition state similar to the Zimmerman-Traxler model, where the carboxylate of the proline acts as a general acid/base cocatalyst, often through a hydrogen-bonding network.[6][7]
Poor diastereoselectivity in this system often points to:
-
Solvent Choice: The reaction is highly sensitive to the solvent, which can disrupt the crucial hydrogen-bonding network in the transition state. Highly dipolar aprotic solvents like DMSO or DMF are often used, but protic solvents can lead to poor stereocontrol.[8]
-
Acid/Base Additives: The presence of acidic or basic impurities (or deliberate additives) can interfere with the catalytic cycle. While weak acids can sometimes accelerate the reaction, strong acids will halt it completely by protonating the amine.[9][10]
-
Water Content: While some organocatalytic aldol reactions can be performed in water, uncontrolled amounts of water can hydrolyze the enamine intermediate or disrupt the transition state assembly, leading to lower selectivity.[11]
Caption: Catalytic cycle of a proline-mediated aldol reaction.
Q3: I'm using a stoichiometric pyrrolidine auxiliary attached to my substrate. How does the choice of Lewis Acid impact my syn/anti ratio?
A3: The Lewis acid is not just a catalyst; it is an integral part of the transition state assembly. Its role is to coordinate with the carbonyls, creating a rigid, chelated structure that amplifies steric interactions and dictates the stereochemical outcome.[12] Different Lewis acids have different coordination numbers and bond lengths, which dramatically alters the geometry of the Zimmerman-Traxler transition state.
-
Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These metals can form bidentate complexes, leading to a more rigid, "closed" transition state. This typically enhances the inherent facial selectivity of the chiral auxiliary. For example, with certain auxiliaries, TiCl₄ is known to favor syn products regardless of the enolate geometry due to strong chelation control.[13]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): Boron-based Lewis acids are monodentate and favor "open" transition state models.[13] In these cases, the stereochemical outcome is often dictated more by dipole minimization and steric clashes without the rigidifying effect of chelation, which can sometimes lead to the opposite diastereomer.
If your selectivity is poor, screening a panel of Lewis acids is a standard and highly effective optimization strategy. A reversal in selectivity between a chelating (TiCl₄) and non-chelating (BF₃·OEt₂) Lewis acid is a strong indicator that chelation is the controlling element.[14]
Table 1: Influence of Lewis Acid on Diastereoselectivity
| Entry | Lewis Acid Additive | Solvent | Temp (°C) | syn:anti Ratio | Reference |
|---|---|---|---|---|---|
| 1 | None | THF | -78 | 50:50 | [14] |
| 2 | SnCl₂ | CH₂Cl₂ | -78 | 73:27 | [14] |
| 3 | Cp₂TiCl₂ | CH₂Cl₂ | -78 | 33:67 | [14] |
| 4 | Cp₂ZrCl₂ | CH₂Cl₂ | -78 | 68:32 | [14] |
| 5 | BF₃·OEt₂ | CH₂Cl₂ | -78 | Varies (Non-Chelating) | [13] |
Note: Data is illustrative of trends and specific outcomes depend heavily on the exact auxiliary and substrates used.
Troubleshooting Workflow
When encountering poor diastereoselectivity, a systematic approach is crucial. The following workflow provides a logical sequence of parameters to investigate.
Caption: Systematic workflow for optimizing diastereoselectivity.
Validated Experimental Protocols
Protocol 1: General Procedure for a Pyrrolidine-Auxiliary Directed Aldol Reaction (Metal-Enolate)
This protocol is adapted from methodologies developed for N-acyl pyrrolidine auxiliaries, such as those described by Katsuki and Yamaguchi.[15] It relies on the formation of a zirconium enolate to achieve high diastereoselectivity.
Materials:
-
N-propionyl-trans-2,5-disubstituted pyrrolidine auxiliary (1.0 equiv)
-
Zirconocene dichloride (Cp₂ZrCl₂) (1.1 equiv)
-
Lithium diisopropylamide (LDA), freshly prepared or titrated (2.2 equiv)
-
Aldehyde (1.2 equiv), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Enolate Formation: a. To a flame-dried, argon-purged flask, add the N-propionyl pyrrolidine auxiliary (1.0 equiv) and anhydrous THF (to 0.1 M). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add LDA (1.1 equiv) dropwise via syringe. Stir for 45 minutes at -78 °C. d. In a separate flask, slurry Cp₂ZrCl₂ (1.1 equiv) in anhydrous THF. Add this slurry via cannula to the enolate solution at -78 °C. e. Allow the reaction to warm to 0 °C and stir for 1 hour. The formation of the zirconium enolate is now complete.
-
Aldol Addition: a. Cool the zirconium enolate solution back down to -78 °C. b. Add the aldehyde (1.2 equiv), either neat or as a solution in THF, dropwise over 5 minutes. c. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup & Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature and transfer to a separatory funnel. c. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to isolate the aldol adduct. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Protocol 2: Cleavage of the Pyrrolidine Auxiliary
After the aldol reaction, the chiral auxiliary must be removed to yield the desired product (e.g., β-hydroxy acid, ester, or alcohol). The conditions must be chosen carefully to avoid epimerization or retro-aldol reaction.
Method A: Basic Hydrolysis (to β-hydroxy acid)
-
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (4.0 equiv).
-
Stir at room temperature for 12-24 hours.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer will contain the chiral auxiliary, which can often be recovered.
Method B: Reductive Cleavage (to β-hydroxy alcohol)
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous diethyl ether.
-
Cool to 0 °C and add lithium aluminum hydride (LiAlH₄) (2.0 equiv) portion-wise.
-
Stir for 1-2 hours at 0 °C, then allow to warm to room temperature.
-
Carefully quench using the Fieser workup (sequential addition of water, 15% NaOH (aq), and water).
-
Filter the resulting salts and concentrate the filtrate to obtain the product alcohol.
References
-
Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry in 3D (n.d.). Aldol Reaction (Zimmerman-Traxler) 3D Animation. Available at: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
-
Myers, A. G. Research Group (n.d.). The Zimmerman-Traxler Model for the Aldol Reaction. Harvard University. Available at: [Link]
-
Ishikawa, T., et al. (n.d.). Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Dimensions. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Lundberg, H., & Moberg, C. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. PubMed. Available at: [Link]
-
Making Molecules (2024). Enamines. Available at: [Link]
-
Indian Journal of Chemistry (2009). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Available at: [Link]
-
Ishikawa, T., et al. (2001). Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Organic Letters. Available at: [Link]
-
Lundberg, H., & Moberg, C. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate. Available at: [Link]
-
Lundberg, H., & Moberg, C. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Institutes of Health. Available at: [Link]
-
Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. Available at: [Link]
-
Lundberg, H., & Moberg, C. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Available at: [Link]
-
Wikipedia (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]
-
Wipf Group (n.d.). Enolates & Enamines I. Basic Principles. University of Pittsburgh. Available at: [Link]
-
Ashenhurst, J. (2010). Enamines. Master Organic Chemistry. Available at: [Link]
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Wikipedia (n.d.). Enamine. Available at: [Link]
-
Chemistry Steps (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Medichem (2018). Proline Catalyzed Asymmetric Aldol Reaction. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Available at: [Link]
-
Hirao, M., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Available at: [Link]
-
Organic Letters (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available at: [Link]
-
ChemRxiv (2024). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
ResearchGate (n.d.). Scheme 6. S N 2 reaction and aldol condensation of 1 with pyrrolidine and acetone. Available at: [Link]
-
ChemRxiv (2023). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
ResearchGate (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. Available at: [Link]
-
Katsuki, T., & Yamaguchi, M. (1985). Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters. Available at: [Link]
-
National Institutes of Health (n.d.). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. Available at: [Link]
-
Making Molecules (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
ResearchGate (2024). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
Chem-Station (2014). Evans Aldol Reaction. Available at: [Link]
-
PubMed (2008). Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity. Available at: [Link]
Sources
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- 11. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. sci-hub.se [sci-hub.se]
Technical Support Center: Overcoming Scale-up Challenges in (1-Ethylpyrrolidin-2-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (1-Ethylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and successful scale-up.
The most prevalent synthetic route to (1-Ethylpyrrolidin-2-yl)methanol involves the reduction of an N-ethyl-L-proline derivative, typically an ester, using a powerful hydride reducing agent like Lithium Aluminum Hydride (LAH).[1][2] While straightforward on a lab scale, this process presents significant hurdles during scale-up, primarily concerning safety, reaction control, and product isolation.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis.
Q1: My yield is significantly lower on a larger scale. What are the most likely causes? A1: Low yield on scale-up is often traced back to three main factors:
-
Moisture Contamination: Lithium Aluminum Hydride (LAH) reacts violently with water.[3] On a larger scale, it's more challenging to ensure all glassware and solvents are perfectly anhydrous. Any moisture will consume your expensive reagent and reduce the yield.
-
Inefficient Temperature Control: The reduction is highly exothermic.[4] If the internal temperature rises uncontrollably, it can lead to side reactions and degradation of the product.
-
Suboptimal Quenching and Work-up: Improper quenching can trap the product in the resulting aluminum salt emulsion, making extraction difficult and leading to significant product loss.[5][6]
Q2: The reaction generates a thick, unfilterable sludge during work-up. How can I prevent this? A2: This is a classic problem with LAH reductions, caused by the formation of gelatinous aluminum salts. To achieve a granular, easily filterable precipitate, a carefully controlled quenching procedure is essential. The Fieser method is a widely trusted, scalable solution.[3][7] For every 'X' grams of LAH used, you sequentially and slowly add:
-
X mL of water
-
X mL of 15% aqueous NaOH
-
3X mL of water Vigorous stirring during this process is critical.[6][7]
Q3: Is there a safer alternative to Lithium Aluminum Hydride (LAH) for this reduction? A3: While LAH is highly effective, its pyrophoric nature is a major safety concern on a large scale.[5] For reducing esters, Sodium Borohydride (NaBH₄) is generally too weak.[8][9] However, reagents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) offer a safer, non-pyrophoric alternative with similar reactivity to LAH and can be a suitable substitute for scaling up this synthesis. Another approach involves the reduction of the starting amino acid with borane complexes like Borane-THF (BH₃·THF).[10]
Q4: How can I confirm the reaction is complete before quenching? A4: Never assume a reaction has gone to completion based on time alone, especially during scale-up. It is crucial to monitor the reaction's progress. The most common method is Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate against the starting material (N-ethyl-L-proline ester). The reaction is complete when the starting material spot has completely disappeared.[5]
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of problems organized by the stage of the synthesis.
Reagent & Equipment Preparation
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Inconsistent reaction initiation or low yield. | Moisture in solvent or glassware. | Cause: LAH is rapidly consumed by protic contaminants like water, releasing hydrogen gas and reducing the available hydride for your reaction.[4] Solution: All glassware must be oven-dried (>120°C for several hours) or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.[5] Use only high-purity anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed, anhydrous-grade bottle. |
| Reagent degradation. | Improper storage of LAH. | Cause: LAH reacts with atmospheric moisture and oxygen over time, losing its potency.[4] Solution: Store LAH in a cool, dry place under an inert atmosphere.[4] For long-term storage, keeping the container inside a desiccator or a glovebox is recommended. Always handle LAH in a fume hood away from any sources of ignition.[3][4] |
Reaction Execution & Monitoring
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Runaway reaction (rapid increase in temperature and gas evolution). | 1. Addition rate of substrate is too fast. 2. Inadequate cooling. | Cause: The reaction between LAH and the ester is highly exothermic.[4] Adding the substrate too quickly generates heat faster than the cooling system can remove it, leading to a dangerous thermal runaway. Solution: The substrate (dissolved in anhydrous THF) must be added slowly via an addition funnel to the LAH slurry at 0°C (ice-water bath).[5] For larger scales, a more robust cooling system (e.g., a cryostat) may be necessary. Always have a larger cooling bath on standby. The reaction should be conducted in a flask that is no more than half full to accommodate potential foaming and allow for sufficient headspace.[5] |
| Reaction does not go to completion. | Insufficient LAH. | Cause: The stoichiometry may need to be adjusted for scale-up. Minor impurities or residual moisture can consume some of the LAH. Solution: While the theoretical stoichiometry is 2 equivalents of hydride (0.5 eq LAH) per mole of ester, it is common practice to use a slight excess (e.g., 1.2-1.5 equivalents of LAH) on a larger scale to drive the reaction to completion. Use TLC to monitor the consumption of the starting material before proceeding to work-up.[5] |
Work-up & Product Isolation
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Formation of a persistent emulsion or gelatinous precipitate. | Incorrect quenching procedure. | Cause: Uncontrolled addition of water or acid forms fine, gelatinous aluminum hydroxide particles that are notoriously difficult to filter and can trap the product. Solution: Use a systematic and controlled quenching method. The Fieser work-up is highly recommended for its reliability in producing a granular, filterable solid.[7] An alternative for preventing emulsions is to quench the reaction and then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which chelates the aluminum salts and helps break up emulsions.[6] |
| Low recovery of product after extraction. | 1. Product is trapped in the aluminum salts. 2. Product is water-soluble. 3. Incorrect pH during extraction. | Cause: (1-Ethylpyrrolidin-2-yl)methanol is an amino alcohol, making it somewhat water-soluble, especially at the wrong pH. Solution: After quenching and filtering the aluminum salts, the filtrate should be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). To minimize the product's solubility in the aqueous layer, it should be saturated with sodium chloride (brine wash).[11] Ensure the aqueous layer is basic (pH > 11) before extraction to keep the amine deprotonated and more soluble in the organic phase. |
Purification
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Difficulty in removing high-boiling solvents. | Use of solvents like diglyme or dioxane. | Cause: While sometimes used for solubility reasons, high-boiling ethereal solvents are difficult to remove under reduced pressure without product loss.[12] Solution: THF is the preferred solvent. If a higher boiling point is needed, consider 2-Methyl-THF. For purification, vacuum distillation is the most effective method for (1-Ethylpyrrolidin-2-yl)methanol. |
| Product contaminated with starting material or byproducts. | Incomplete reaction or inefficient purification. | Cause: The polarity of the amino alcohol product can make it challenging to separate from polar impurities via standard silica gel chromatography. Solution: High-purity product is best obtained by fractional vacuum distillation. If chromatography is necessary, consider using alumina instead of silica gel, or a silica gel column treated with a small amount of triethylamine in the eluent to prevent the basic amine product from streaking. Chiral HPLC can be used to determine the enantiomeric excess.[11][13] |
Section 3: Protocols & Workflows
Detailed Scale-up Protocol: LAH Reduction of N-Ethyl-L-Proline Ethyl Ester
This protocol is a representative procedure for a moderate scale synthesis. WARNING: This procedure involves highly reactive and flammable reagents. A thorough risk assessment must be conducted, and all operations must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).[3]
Step 1: Reaction Setup
-
Assemble a 5L, three-necked, round-bottom flask equipped with a mechanical stirrer, a 500 mL constant pressure addition funnel, and a reflux condenser with a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a positive pressure of inert gas.
-
Charge the flask with Lithium Aluminum Hydride (LAH) (e.g., 50 g, 1.32 mol) followed by 1.5 L of anhydrous THF under a blanket of inert gas.[5]
-
Cool the stirred slurry to 0°C using an ice-water bath.
Step 2: Substrate Addition
-
Dissolve N-Ethyl-L-proline ethyl ester (e.g., 157 g, 1.0 mol) in 400 mL of anhydrous THF.
-
Slowly add the ester solution to the stirred LAH slurry via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 2 hours.
Step 3: Reaction Monitoring
-
Carefully withdraw a small aliquot (approx. 0.5 mL) from the reaction mixture and quench it in a separate vial with a few drops of ethyl acetate followed by water.
-
Extract the quenched aliquot with ethyl acetate, and spot the organic layer on a TLC plate alongside the starting ester.
-
Develop the TLC plate (e.g., in 10% Methanol/Dichloromethane with 0.5% triethylamine). The reaction is complete when the starting material spot is no longer visible.
Step 4: Quenching and Work-up (Fieser Method)
-
Cool the reaction flask back down to 0°C.
-
EXTREME CAUTION: The following additions are highly exothermic and will generate hydrogen gas. Add reagents very slowly and ensure vigorous stirring.
-
Slowly and dropwise, add 50 mL of water.[7]
-
Slowly and dropwise, add 50 mL of 15% aqueous sodium hydroxide solution.[7] The mixture will become thick.
-
Slowly and dropwise, add 150 mL of water.[7] A white, granular precipitate should form.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
Step 5: Product Isolation and Purification
-
Filter the granular solid through a pad of Celite®. Wash the filter cake thoroughly with several portions of THF or ethyl acetate (3 x 300 mL).
-
Combine the filtrate and the washes. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude (1-Ethylpyrrolidin-2-yl)methanol can be purified by vacuum distillation to yield a colorless oil.
Workflow Diagrams
A visual representation of the key processes can aid in planning and execution.
Section 4: References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
How to handle lithium aluminum hydride? - Knowledge - Bloom Tech. (2024). Shaanxi BLOOM Tech Co. [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. (2024). [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. (2014). [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
-
Tips for handling LAH? : r/Chempros. Reddit. (2022). [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]
-
Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. (2023). [Link]
-
If I want to use LAH for amide reduction, what other solvents except THF and ether can be used?. ResearchGate. (2013). [Link]
-
Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Quora. (2014). [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. (2022). [Link]
-
Uses and production methods of L-Proline. Senzhuo Industry Co.,Ltd. (2025). [Link]
-
Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. YouTube. (2015). [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Catalytic Activity of (1-Ethylpyrrolidin-2-yl)methanol-Metal Complexes
Prepared by: Senior Application Scientist, Catalyst Optimization Division
Welcome to the technical support center for (1-Ethylpyrrolidin-2-yl)methanol and its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing catalytic performance in asymmetric synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.
Introduction to the Catalyst System
(1-Ethylpyrrolidin-2-yl)methanol is a chiral amino alcohol derived from the highly successful proline family of organocatalysts.[1][2] Its structure combines a robust pyrrolidine scaffold, which provides a defined stereochemical environment, with a hydroxyl and a secondary amine group that can coordinate to a metal center. This dual functionality allows it to act as a powerful bidentate ligand. When complexed with various transition metals (e.g., Cu, Rh, Pd, Ru, Ir), it forms catalysts capable of accelerating a wide range of asymmetric transformations with high stereocontrol.[3][4][5] The N-ethyl group modifies the steric and electronic properties compared to its parent prolinol, offering a unique handle for fine-tuning reactivity and selectivity.
The fundamental principle of these catalysts lies in their ability to create a chiral environment around the metal's active site. The metal center typically functions as a Lewis acid, activating the substrate, while the chiral ligand directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.[6]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the application of (1-Ethylpyrrolidin-2-yl)methanol-metal complexes.
Q1: What is the primary role of the (1-Ethylpyrrolidin-2-yl)methanol ligand in the metal complex?
A: The ligand serves three primary functions:
-
Induces Chirality: The ligand's inherent stereochemistry (typically S- or R-configuration) is transferred to the reaction environment, directing the stereochemical outcome of the transformation.[3]
-
Forms a Stable Complex: As a bidentate ligand, it coordinates to the metal center through its nitrogen and oxygen atoms, forming a stable chelate ring. This stability is crucial for maintaining the catalyst's integrity throughout the reaction.
-
Modulates Reactivity: The steric bulk and electronic properties of the N-ethyl group and the pyrrolidine ring influence the metal center's Lewis acidity and the geometry of the substrate-catalyst intermediate, thereby fine-tuning both reactivity and selectivity.[7]
Q2: How does a typical catalytic cycle work for these complexes in an asymmetric reaction?
A: While the exact mechanism is reaction-dependent, a generalized catalytic cycle for an asymmetric Michael addition is illustrated below. The cycle involves the coordination of the electrophile to the chiral metal complex, which activates it for nucleophilic attack. The ligand's structure ensures that this attack occurs preferentially from one face, establishing the new stereocenter.
Caption: Generalized catalytic cycle for a Michael addition.
Q3: What are the most critical experimental parameters to control for achieving high performance?
A: Success with these catalytic systems hinges on meticulous control of several parameters:
-
Purity of Reagents: The ligand, metal precursor, substrates, and solvent must be of the highest purity. Trace impurities can poison the catalyst or lead to unwanted side reactions.
-
Anhydrous and Inert Conditions: Many transition metal catalysts are sensitive to moisture and oxygen. Reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]
-
Temperature: Temperature is a critical lever for balancing reaction rate and enantioselectivity. Lower temperatures often increase enantiomeric excess (ee) by favoring the transition state with the lowest activation energy, but may require longer reaction times.[8]
-
Solvent: The solvent's polarity and coordinating ability can dramatically impact catalyst solubility, activity, and stereoselectivity.[10] A screening of different solvents is often necessary.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: Low or No Catalytic Conversion
Q: My reaction shows very low conversion even after an extended time. What are the likely causes and solutions?
A: This is a common issue that typically points to problems with catalyst formation, activity, or reaction conditions.
-
Potential Cause 1: Ineffective Catalyst Formation.
-
Scientific Rationale: The active catalyst may not be forming correctly in situ. This can be due to poor quality of the metal precursor (e.g., oxidized metal salt) or ligand, or the presence of coordinating impurities (like water) that occupy the metal's active sites.
-
Solutions:
-
Verify Reagent Quality: Use freshly purchased, high-purity ligand and metal salts. Ensure the ligand has not racemized during storage.
-
Pre-form the Catalyst: Instead of in situ generation, try pre-forming the complex. Stir the (1-Ethylpyrrolidin-2-yl)methanol ligand and the metal salt in the reaction solvent for 30-60 minutes under inert conditions before adding the substrates. This ensures the active catalyst is present at the start of the reaction.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas.[9]
-
-
-
Potential Cause 2: Catalyst Inhibition or Poisoning.
-
Scientific Rationale: Functional groups on your substrates or impurities in the reagents (e.g., amines, thiols) can act as strong ligands, competitively binding to the metal center and deactivating the catalyst.
-
Solutions:
-
Purify Substrates: Purify your substrates immediately before use via distillation, recrystallization, or column chromatography.
-
Increase Catalyst Loading: As a diagnostic tool, try increasing the catalyst loading from a typical 1-5 mol% to 10 mol%. If conversion improves, it may indicate the presence of a stoichiometric poison.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Scientific Rationale: The reaction may have a high activation energy barrier that is not being overcome at the current temperature, or the reactants may be too dilute.
-
Solutions:
-
Increase Temperature: Incrementally increase the reaction temperature (e.g., from 25°C to 40°C, then 60°C) while monitoring both conversion and selectivity by TLC or GC/LC.
-
Increase Concentration: Double the concentration of the reactants. For bimolecular reactions, this can significantly increase the reaction rate.
-
-
Issue 2: High Conversion but Poor Enantioselectivity (Low ee)
Q: My reaction goes to completion, but the product is nearly racemic. How can I improve the enantioselectivity?
A: This is a frustrating but solvable problem. It indicates that while the catalyst is active, it is not effectively controlling the stereochemical pathway.
-
Potential Cause 1: Reaction Temperature is Too High.
-
Scientific Rationale: At higher temperatures, there is enough thermal energy to overcome the small difference in activation energies between the two competing diastereomeric transition states, leading to a loss of selectivity. The relationship between enantiomeric ratio and temperature is described by the Eyring equation.
-
Solution:
-
Lower the Temperature: This is the most effective method for improving ee. Run the reaction at 0°C, -20°C, or even lower.[8] This will slow the reaction, but the stereochemical control is often dramatically improved.
-
-
-
Potential Cause 2: Competing Background Reaction.
-
Scientific Rationale: An uncatalyzed or achirally catalyzed reaction may be occurring in parallel with your desired asymmetric transformation. This is common if one of the substrates is highly reactive.
-
Solutions:
-
Run a Control Reaction: Perform the reaction without the chiral ligand (metal salt only) and without any catalyst at all. If you observe significant product formation, a background reaction is occurring.
-
Lower Temperature & Catalyst Loading: Reducing the temperature can slow the background reaction more than the catalyzed one. Sometimes, a lower catalyst loading is also beneficial.
-
Slow Substrate Addition: Add the more reactive substrate slowly via syringe pump over several hours. This keeps its instantaneous concentration low, minimizing the uncatalyzed pathway.
-
-
-
Potential Cause 3: Solvent Effects.
-
Scientific Rationale: The solvent can influence the geometry of the catalyst-substrate complex. Polar, coordinating solvents (like THF or acetonitrile) can sometimes compete with the substrate for binding to the metal, altering the transition state geometry and reducing ee. Non-polar solvents (like toluene or dichloromethane) often promote a more rigid and selective catalytic environment.[10]
-
Solution:
-
Screen Solvents: Test a range of solvents with varying polarities. See the table below for a typical starting point.
-
-
| Solvent | Polarity | Typical Effect on ee | Rationale |
| Toluene | Low | Often High | Promotes a rigid catalyst-substrate complex. |
| Dichloromethane (DCM) | Medium | Variable | Good general-purpose solvent, often a good balance. |
| Tetrahydrofuran (THF) | High | Often Lower | Can coordinate to the metal, potentially reducing stereo-control. |
| Acetonitrile (MeCN) | High | Often Lower | Strong coordinating properties can disrupt the catalytic cycle. |
Issue 3: Catalyst Decomposition
Q: The reaction starts well but then stalls, and I observe a color change or precipitation, suggesting the catalyst is degrading. What can I do?
A: Catalyst stability is key for efficient turnover. Decomposition often points to incompatibility with the reaction components or conditions.
-
Potential Cause 1: Oxidative or Hydrolytic Instability.
-
Scientific Rationale: The metal center may be in a low oxidation state that is sensitive to air, or the complex itself may be sensitive to trace amounts of water or acid/base.
-
Solution:
-
Improve Inert Atmosphere Technique: Use a glovebox for reaction setup if available. If not, ensure thorough purging of the reaction vessel with high-purity inert gas (Argon is preferred as it's denser than air).
-
Use Additives: Sometimes, additives are used to stabilize catalytic species.[11] For example, in some reactions, a co-catalyst or a sacrificial reductant/oxidant can maintain the active state of the catalyst.
-
-
-
Potential Cause 2: Substrate/Product Inhibition or Degradation.
-
Scientific Rationale: The product formed might be a stronger ligand than the substrate and binds irreversibly to the catalyst, shutting down turnover (product inhibition). Alternatively, a substrate or byproduct could be reacting with and destroying the ligand.
-
Solution:
-
Test for Product Inhibition: Add a small amount of the final product to the reaction at the beginning. If the initial rate drops significantly, product inhibition is likely. In such cases, running the reaction at lower conversion and isolating the product may be necessary.
-
Analyze Side Products: Identify the byproducts being formed. Understanding their structure can provide clues about the decomposition pathway.
-
-
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common catalytic issues.
Experimental Protocols
The following protocols are provided as a self-validating framework. They should be adapted based on your specific substrates and reaction.
Protocol 1: General Procedure for In Situ Catalyst Formation and Asymmetric Michael Addition
This protocol describes a model reaction between nitrostyrene and isobutyraldehyde, a common benchmark for chiral amine-based catalysts.
Materials:
-
(S)-(1-Ethylpyrrolidin-2-yl)methanol (Ligand)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (Metal Precursor)
-
trans-β-Nitrostyrene (Electrophile)
-
Isobutyraldehyde (Nucleophile)
-
Anhydrous Toluene (Solvent)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Vial Preparation: Place an oven-dried 10 mL vial containing a stir bar under an inert atmosphere.
-
Catalyst Formation:
-
To the vial, add Cu(OAc)₂·H₂O (2.0 mg, 0.01 mmol, 5 mol%).
-
Add (S)-(1-Ethylpyrrolidin-2-yl)methanol (2.9 mg, 0.02 mmol, 10 mol%). Note: A 2:1 ligand-to-metal ratio is often used to ensure full coordination.
-
Add 1.0 mL of anhydrous toluene.
-
Stir the resulting suspension at room temperature for 60 minutes. You should observe a color change as the complex forms.
-
-
Substrate Addition:
-
Add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 eq).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Add isobutyraldehyde (36 μL, 0.4 mmol, 2.0 eq).
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C.
-
Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding 2 mL of a saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
References
- Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Polymer-supported organic catalysts. Chemical Reviews, 103(9), 3401-3430.
-
Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Publishing. Available at: [Link]
-
Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. Available at: [Link]
- Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023). Bentham Science.
-
Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. (2022). ACS Publications. Available at: [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Available at: [Link]
-
Molecules. (2023). Recent Advances in the Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). NIH. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). ResearchGate. Available at: [Link]
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (n.d.).
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Available at: [Link]
-
Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed. Available at: [Link]
- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. (n.d.). Google Patents.
- Role of Promoters and Additives in Enhancing Catalytic Methanol Yield. (2025).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
- Multi-step biocatalytic strategies for chiral amino alcohol synthesis. (2025).
- Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximid
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (n.d.). MDPI. Available at: [Link]
-
New enantioselective catalysts based on chiral amino alcohols. (1998). PolyU Electronic Theses. Available at: [Link]
- Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Comput
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (1980). Google Patents.
- A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. (2016). RSC Publishing.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.).
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). ACS Publications. Available at: [Link]
-
Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. (2025). PubMed Central. Available at: [Link]
-
Chiral-at-metal complexes and their catalytic applications in organic synthesis. (2012). RSC Publishing. Available at: [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (n.d.). PubMed Central. Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (n.d.). PubMed Central. Available at: [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023). ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Addition of Dialkylzinc Reagents to α-Aldiminoesters. (n.d.). NIH. Available at: [Link]
-
Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]
- Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. (n.d.). Google Patents.
-
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (n.d.). MDPI. Available at: [Link]
-
[1-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]pyrrolidin-2-yl]methanol. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Purity of (1-Ethylpyrrolidin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is a cornerstone of safe and effective therapeutics. (1-Ethylpyrrolidin-2-yl)methanol, a key chiral building block, is no exception. Its enantiomers can exhibit divergent pharmacological and toxicological profiles, making the precise determination of enantiomeric purity a critical quality attribute. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust enantioseparation of (1-Ethylpyrrolidin-2-yl)methanol, supported by experimental insights and validation principles.
The Analytical Challenge: Resolving Mirror Images
(1-Ethylpyrrolidin-2-yl)methanol is a small, polar amino alcohol. The primary analytical challenge in its chiral separation lies in the subtle structural differences between its enantiomers. Successful enantioseparation by HPLC hinges on the creation of transient, diastereomeric complexes between the analyte and a chiral selector. This can be achieved through two primary strategies: direct and indirect analysis. This guide will compare these approaches, focusing on the use of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) for direct analysis, and a pre-column derivatization method for indirect analysis.
Comparative Analysis of Chiral HPLC Methodologies
The selection of an appropriate chiral separation strategy is a multifactorial decision, balancing development time, sample complexity, and available instrumentation. Below is a comparative summary of potential methods for the enantiomeric purity determination of (1-Ethylpyrrolidin-2-yl)methanol.
| Method | Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages | Disadvantages |
| Direct Analysis 1: Polysaccharide-Based CSP | Amylose or Cellulose derivatives (e.g., Chiralpak® series) | Enantiomers intercalate into chiral grooves of the polysaccharide structure. Separation is based on differences in hydrogen bonding, π-π, and steric interactions. | Normal Phase (e.g., Hexane/Ethanol with additive) or Polar Organic Mode | Broad applicability, high success rate for a wide range of compounds. | Can be sensitive to mobile phase composition; immobilized versions are recommended for use with a wider range of solvents. |
| Direct Analysis 2: Macrocyclic Glycopeptide-Based CSP | Teicoplanin or Vancomycin-based (e.g., CHIROBIOTIC® series) | Multi-modal interactions including ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic cavity. | Polar Ionic, Polar Organic, or Reversed-Phase | Versatile, can be used in multiple mobile phase modes. Particularly effective for polar and ionizable compounds like amino alcohols. | May require careful mobile phase optimization to achieve desired selectivity. |
| Indirect Analysis: Pre-column Derivatization | Achiral (e.g., C18) or Chiral (for enhanced separation) | Analyte is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard or chiral column. | Dependent on the derivative's properties (often Reversed-Phase or Normal Phase). | Can use standard achiral columns, may enhance detection (UV/Vis) if the derivatizing agent is chromophoric. | Requires an additional reaction step, potential for kinetic resolution or racemization during derivatization. |
In-Depth Look: Experimental Protocols and Causality
Method 1: Direct Analysis on a Polysaccharide-Based CSP
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are often the first choice for chiral method development due to their broad enantiorecognition capabilities. The helical structure of the polysaccharide polymer creates a chiral environment where enantiomers can differentially interact.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Causality: n-Hexane is the weak solvent, while ethanol acts as the polar modifier to control retention. DEA is a crucial additive for basic analytes like (1-Ethylpyrrolidin-2-yl)methanol; it improves peak shape by masking acidic sites on the silica support and minimizing secondary interactions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Causality: Temperature can influence the thermodynamics of the chiral recognition process. Lower temperatures often, but not always, enhance resolution.
-
-
Detection: UV at 210 nm or Refractive Index (RI) if UV absorbance is low.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Caption: Workflow for direct chiral method development.
Method 2: Indirect Analysis via Pre-column Derivatization
This approach circumvents the need for a specialized chiral column in some cases by converting the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column. However, for closely related diastereomers, a chiral column can still provide superior resolution. This method is particularly useful when the analyte lacks a strong chromophore, as the derivatizing agent can introduce one.
A study on the structurally analogous compound, 2-(aminomethyl)-1-ethylpyrrolidine, demonstrated a successful enantioseparation following derivatization with 4-nitrobenzoic acid. This provides a robust starting point for (1-Ethylpyrrolidin-2-yl)methanol.
Part A: Derivatization
-
Dissolve (1-Ethylpyrrolidin-2-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of 4-nitrobenzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.
-
Stir the reaction at room temperature. Monitor for completion using a suitable technique (e.g., TLC or achiral HPLC).
-
Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the derivatized product.
-
Evaporate the solvent to obtain the diastereomeric derivatives.
Part B: HPLC Analysis
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Causality: Even though the derivatives are diastereomers, a chiral column is used to achieve baseline separation of these often structurally similar compounds.
-
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.
-
Causality: The high percentage of n-hexane indicates that the derivative is relatively non-polar. Ethanol is the polar modifier, and triethylamine acts as a peak shape enhancer.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Causality: The introduced 4-nitrobenzoyl group provides a strong chromophore, allowing for sensitive UV detection at 254 nm.
-
Caption: Workflow for indirect chiral analysis via derivatization.
Scientific Integrity: A Self-Validating System
A robust analytical method is a validated one. Method validation for chiral purity assays should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1). Key validation parameters include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any related impurities. This is typically demonstrated by resolving the two enantiomers from each other and from a blank injection.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. For the minor enantiomer, linearity should be established from the Limit of Quantitation (LOQ) to a level exceeding its specification limit.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. This is typically expressed as the relative standard deviation (%RSD) of replicate preparations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
A well-validated method ensures that the reported enantiomeric purity is accurate, precise, and reliable, forming a trustworthy foundation for quality control and regulatory submissions.
Concluding Remarks
The determination of the enantiomeric purity of (1-Ethylpyrrolidin-2-yl)methanol can be approached through either direct or indirect chiral HPLC methods. Direct analysis on polysaccharide or macrocyclic glycopeptide-based CSPs offers a more streamlined workflow, while indirect analysis via pre-column derivatization can be a powerful alternative, especially for enhancing detection.
The choice of method will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of sensitivity. For routine quality control, a validated direct method on a modern, immobilized polysaccharide or a versatile macrocyclic glycopeptide column is often preferred for its simplicity and robustness. Regardless of the chosen path, a thorough method development and validation process, grounded in the principles of scientific integrity, is paramount to ensuring the quality and safety of the final pharmaceutical product.
References
-
International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
Journal of Chromatographic Science. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]
-
PubMed. (2013). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. [Link]
-
SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Scientific Research Publishing. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
Semantic Scholar. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
PubMed Central. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
PubMed Central. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
ResearchGate. (2014). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
CHIRALPAK. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]
-
ResearchGate. (2014). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Chromatography Today. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Taylor & Francis Online. (1998). Chiral HPLC Separation of Protected Amino Acids. [Link]
-
ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
A Comparative Guide to (1-Ethylpyrrolidin-2-yl)methanol and its Analogues in Asymmetric Catalysis
Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis
Chiral amino alcohols are a foundational class of catalysts and ligands in modern asymmetric synthesis, enabling the production of single-enantiomer compounds essential for the pharmaceutical and fine chemical industries. Among these, derivatives of the naturally occurring amino acid (S)-proline are particularly prominent due to the rigid and well-defined chiral environment provided by the pyrrolidine ring. This structure is the basis for highly successful catalysts used in a range of stereoselective transformations, including C-C bond formation and ketone reductions.
This guide provides a comparative analysis of (S)-(1-Ethylpyrrolidin-2-yl)methanol , a representative N-alkylated prolinol derivative. A comprehensive review of the scientific literature reveals a notable scarcity of direct, quantitative performance data for this specific ethyl derivative in benchmark catalytic reactions. Therefore, to provide a scientifically grounded and practical comparison, this guide will analyze its performance in the context of its closest and most well-documented analogues:
-
(S)-Prolinol: The parent compound with an unsubstituted nitrogen (N-H).
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol ((S)-DPP): A highly effective, sterically hindered analogue that serves as a high-performance benchmark.
By comparing these structurally related catalysts, we can elucidate the critical role of the N-substituent and the C-substituent on the hydroxymethyl group, thereby predicting the catalytic profile of (1-Ethylpyrrolidin-2-yl)methanol and informing catalyst selection for researchers and drug development professionals.
The Influence of N-Alkylation on Catalytic Performance
The modification of the pyrrolidine nitrogen from a secondary amine (as in prolinol) to a tertiary amine (as in N-ethylprolinol) is a critical design choice in catalyst development. This substitution introduces significant electronic and steric changes that directly impact the catalyst's interaction with reagents and substrates.
-
Electronic Effect: Alkylation increases the electron density on the nitrogen atom, enhancing its Lewis basicity. In reactions like the Corey-Bakshi-Shibata (CBS) reduction, this heightened basicity strengthens the coordination of borane to the catalyst, which can accelerate the reaction and influence the stability of the catalytic complex.[1][2]
-
Steric Effect: The introduction of an ethyl group provides greater steric bulk around the nitrogen center compared to a proton. This can influence the orientation of the substrate in the transition state, potentially leading to higher enantioselectivity. However, excessive steric hindrance can also impede substrate approach and reduce reaction rates.
This guide will explore these principles through the lens of two fundamental and widely-used asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of ketones.
Comparative Analysis: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols. The efficacy of the chiral amino alcohol ligand is paramount in dictating the yield and enantiomeric excess (ee) of the product.
Performance Data
The following table summarizes the representative performance of (S)-Prolinol and (S)-Diphenylprolinol in the benchmark reaction of diethylzinc addition to benzaldehyde. While specific data for (1-Ethylpyrrolidin-2-yl)methanol is not available, its performance is expected to be influenced by the principles of N-alkylation discussed previously.
| Catalyst/Ligand | Structure | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| (S)-Prolinol | ![]() | 2-10 | ~85-95 | 90-98 | (S) |
| (S)-Diphenylprolinol (DPP) | ![]() | 2-5 | >95 | >98 | (S) |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Discussion of Causality
The superior performance of (S)-Diphenylprolinol is attributed to the two phenyl groups on the carbinol carbon. These bulky groups create a highly organized and sterically demanding chiral pocket. When the catalyst forms a zinc alkoxide complex, one face of the coordinated aldehyde is effectively shielded, forcing the approach of the diethylzinc reagent to the other face, resulting in excellent enantioselectivity.
For (1-Ethylpyrrolidin-2-yl)methanol, the N-ethyl group would participate in forming the chiral environment. Compared to the parent (S)-Prolinol, the ethyl group could offer more defined steric control, potentially leading to higher enantioselectivity. However, it lacks the extensive shielding provided by the diphenyl groups in (S)-DPP, suggesting its performance would likely fall between that of Prolinol and DPP.
Catalytic Cycle and Mechanism
The reaction proceeds through the formation of a dimeric zinc complex. The chiral amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate, forming a well-defined, chair-like six-membered transition state that directs the stereoselective ethyl transfer.
Caption: Generalized catalytic cycle for the diethylzinc addition to an aldehyde.
Experimental Protocol: Representative Procedure
This protocol is a generalized representation for the enantioselective addition of diethylzinc to benzaldehyde.
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol catalyst (e.g., (S)-Diphenylprolinol, 0.1 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe and stir the solution at room temperature for 10 minutes.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.4 mL, 2.4 mmol) dropwise over 5 minutes.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol using chiral HPLC analysis.
Comparative Analysis: Asymmetric Borane Reduction of Ketones (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] The reaction employs a chiral oxazaborolidine catalyst, formed in situ from a chiral amino alcohol and borane.
Performance Data
The following table presents representative data for the CBS reduction of acetophenone, a standard benchmark substrate, using catalysts derived from (S)-Prolinol and (S)-Diphenylprolinol. The performance of a catalyst derived from (1-Ethylpyrrolidin-2-yl)methanol would be predicted based on the steric and electronic contributions of the N-ethyl group to the oxazaborolidine structure.
| Catalyst Precursor | Structure | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| (S)-Prolinol | ![]() | 5-10 | ~95 | 94-97 | (R) |
| (S)-Diphenylprolinol (DPP) | ![]() | 5-10 | >95 | >99 | (S) |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions. The configuration of the product alcohol is dependent on which face of the ketone the catalyst directs the hydride attack.[5]
Discussion of Causality
In the CBS reduction, the chiral amino alcohol and borane form a rigid tricyclic oxazaborolidine-borane complex. The high enantioselectivity arises from the coordination of the ketone's carbonyl oxygen to the Lewis acidic endocyclic boron atom. The ketone orients itself to minimize steric clash between its larger substituent and the substituents on the catalyst.[1]
-
(S)-Diphenylprolinol (DPP): The catalyst derived from DPP is exceptionally effective. The bulky diphenyl groups create a well-defined chiral environment that strongly dictates the orientation of the ketone, leading to nearly perfect enantioselectivity.[5]
-
(S)-Prolinol: The prolinol-derived catalyst is also highly effective, demonstrating the power of the core pyrrolidine scaffold.
-
(1-Ethylpyrrolidin-2-yl)methanol: A catalyst formed from this precursor would feature an N-ethyl group. This group would increase the Lewis basicity of the nitrogen, strengthening its coordination to the external borane molecule.[2] This can enhance the rate and stability of the catalytic complex. The steric bulk of the ethyl group would also contribute to the chiral environment, likely resulting in high enantioselectivity, potentially exceeding that of the parent prolinol catalyst for certain substrates.
Catalytic Cycle and Mechanism
The mechanism involves a bifunctional activation strategy. The Lewis basic nitrogen of the oxazaborolidine coordinates to a molecule of borane, activating it as a hydride donor. Simultaneously, the Lewis acidic boron within the oxazaborolidine ring coordinates to the ketone, activating it and holding it in a fixed, chiral orientation for hydride delivery.[1][3]
Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Representative Procedure
This protocol describes a general method for the CBS reduction of acetophenone. All operations must be conducted under anhydrous conditions using an inert atmosphere (Argon or Nitrogen).
-
Catalyst Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the chiral amino alcohol precursor (e.g., (S)-Diphenylprolinol, 0.25 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Borane Addition: Cool the flask to 0 °C. Add borane-dimethyl sulfide complex (BMS, 10 M, 0.25 mmol) or a borane-THF solution (1 M, 0.25 mL) dropwise to form the oxazaborolidine catalyst. Stir at room temperature for 15-30 minutes.
-
Substrate and Reductant: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature). In the dropping funnel, prepare a solution of acetophenone (2.5 mmol) and additional BMS or borane-THF (3.0 mmol) in anhydrous THF (10 mL).
-
Slow Addition: Add the substrate/borane solution dropwise to the catalyst solution over a period of 1 hour.
-
Reaction: Stir the mixture at the same temperature for an additional 1-2 hours, or until TLC analysis shows complete consumption of the ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or GC analysis.[4]
Conclusion and Outlook
While direct experimental data for (S)-(1-Ethylpyrrolidin-2-yl)methanol in asymmetric catalysis is limited in published literature, a comparative analysis based on its structural analogues provides critical insights into its potential performance.
-
As a Ligand (e.g., Diethylzinc Addition): The N-ethyl group is expected to provide a more defined steric environment than the N-H of the parent (S)-Prolinol, likely leading to comparable or slightly improved enantioselectivity. However, it is unlikely to match the exceptional performance of highly engineered catalysts like (S)-Diphenylprolinol.
-
As a Catalyst Precursor (e.g., CBS Reduction): The increased Lewis basicity of the nitrogen due to the ethyl group is predicted to enhance the formation and stability of the active oxazaborolidine-borane complex. This could translate into a highly efficient and selective catalyst, making it a very promising candidate for this transformation.
The absence of comprehensive data for (S)-(1-Ethylpyrrolidin-2-yl)methanol highlights a clear opportunity for future research. Experimental validation is required to precisely position this catalyst within the landscape of chiral amino alcohols and to explore its utility across a broader range of substrates and asymmetric transformations. For research teams seeking a balance between the accessibility of prolinol-based systems and the enhanced performance of substituted derivatives, (S)-(1-Ethylpyrrolidin-2-yl)methanol represents a logical and compelling candidate for investigation.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1. Retrieved from [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
- Soai, K., Hatanaka, T., & Yamashita, T. (1992). New chiral β-amino alcohols and their application to enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 3(5), 677-680.
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. Retrieved from [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Royal Society of Chemistry. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]
-
Velasco-Lozano, S., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(19), 6598. [Link]
-
Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS. Retrieved from [Link]
-
YouTube. (2021). CBS Reduction, Enantioselective Catalysis. Retrieved from [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Retrieved from [Link]
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1536. [Link]
-
Kelleher, P., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
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A Senior Application Scientist's Guide to the Validation of Absolute Configuration for Products of (1-Ethylpyrrolidin-2-yl)methanol-Mediated Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of a molecule is paramount in drug discovery and development, where enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Asymmetric synthesis, often employing chiral auxiliaries or catalysts like (S)-(1-Ethylpyrrolidin-2-yl)methanol, provides a powerful route to enantiomerically enriched compounds. However, the synthesis of a chiral molecule is only half the battle; rigorous, unambiguous validation of its absolute configuration is a critical and non-trivial step.
This guide provides an in-depth comparison of the primary analytical methodologies used to determine the absolute configuration of chiral molecules, with a focus on products derived from syntheses mediated by proline-derived catalysts such as (1-Ethylpyrrolidin-2-yl)methanol. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, enabling you to select the most fitting validation strategy for your specific research context.
The Central Role of (1-Ethylpyrrolidin-2-yl)methanol
(1-Ethylpyrrolidin-2-yl)methanol belongs to the well-established family of proline-derived chiral catalysts. These organocatalysts are prized for their ability to form chiral enamines or iminium ions, effectively shielding one face of a reactive intermediate to direct the approach of a reactant. This mechanism is central to a variety of stereoselective transformations, including aldol reactions, Michael additions, and alkylations, typically yielding chiral alcohols, amines, or carbonyl compounds whose three-dimensional structure must be confirmed.
A Comparative Analysis of Validation Methodologies
The determination of a molecule's absolute configuration is a task that can be approached from several angles. The choice of method depends on the physical properties of the compound (e.g., crystallinity), the sample quantity available, and the desired level of certainty. We will compare three principal techniques: Single-Crystal X-ray Crystallography, NMR-based methods (specifically Mosher's Ester Analysis), and Chiroptical Spectroscopy.
Single-Crystal X-ray Crystallography: The Unambiguous Standard
Often hailed as the "gold standard," single-crystal X-ray diffraction (XRD) provides a direct and definitive visualization of a molecule's three-dimensional structure in the solid state.[1]
Principle of the Method: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. For chiral molecules, the key phenomenon is anomalous dispersion (or resonant scattering).[1] When the X-ray wavelength is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. The differences in intensity between these "Bijvoet pairs" can be analyzed to determine the absolute structure of the crystal, provided the molecule crystallized as a single enantiomer.[2] The Flack parameter is a critical value refined during analysis that indicates whether the determined stereochemistry is correct (a value near 0) or inverted (a value near 1).
Experimental Protocol: Key Steps
-
Crystal Growth: The most significant prerequisite is obtaining a high-quality single crystal (typically 0.1 - 0.5 mm) of the target compound. This can be a major bottleneck, especially for oils or amorphous solids.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (commonly from a copper or molybdenum source) while being rotated. A detector records the positions and intensities of the diffracted beams.
-
Structure Solution & Refinement: The diffraction pattern is mathematically transformed into an electron density map, from which the atomic positions are determined. The model is then refined against the experimental data to optimize atomic coordinates and other parameters, including the Flack parameter.
-
Absolute Configuration Assignment: A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute configuration.
Causality and Trustworthiness: The power of XRD lies in its directness; it does not rely on empirical correlations or comparisons to other compounds. It is a self-validating system where the quality of the data (resolution, R-factors) and the Flack parameter provide a statistical measure of confidence in the result. However, for molecules containing only light atoms (C, H, N, O), the anomalous scattering effect can be weak. In such cases, derivatization with a heavier atom (e.g., bromine) or using a different X-ray source may be necessary to obtain a reliable result.[3]
NMR Spectroscopy: The Mosher Ester Analysis for Solution-State Structure
When crystallization is elusive, NMR-based techniques offer a powerful solution-state alternative. The most widely used of these is the Mosher ester analysis, which is particularly suited for determining the absolute configuration of secondary alcohols and amines—common products of organocatalyzed reactions.[4][5]
Principle of the Method: The Mosher method involves converting the chiral alcohol (or amine) of unknown configuration into two diastereomeric esters (or amides) using the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5][6] Since diastereomers have different physical properties, their NMR spectra will also differ. The protons in the two diastereomeric esters experience different magnetic environments due to the anisotropic effect of the MTPA phenyl ring. By systematically comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, one can deduce the absolute configuration of the original alcohol stereocenter.[7][8]
A simplified conformational model predicts that the MTPA ester adopts a conformation where the trifluoromethyl, methoxy, and carbonyl groups are eclipsed. This places the phenyl group and the carbinol substituents in distinct spatial regions. Protons on one side of the MTPA plane will be shielded (shifted upfield) by the phenyl ring, while those on the other side will be deshielded (shifted downfield). By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, a consistent pattern emerges that reveals the configuration.
Experimental Protocol: Mosher Ester Analysis
-
Esterification: Divide the chiral alcohol of unknown configuration into two separate vials. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride, typically in the presence of a non-nucleophilic base like pyridine or DMAP.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. 2D NMR experiments (like COSY) are highly recommended to unambiguously assign all proton signals.
-
Data Analysis:
-
Identify corresponding protons in the two spectra.
-
Calculate the chemical shift difference for each pair of protons: Δδ = δS - δR.
-
Assign the protons to either the L¹ or L² side of the molecule based on the carbinol stereocenter.
-
Apply the Mosher model: If the absolute configuration is as depicted in the diagram below, protons in the L¹ group should have Δδ > 0 (positive), and protons in the L² group should have Δδ < 0 (negative). If the observed pattern is reversed, the carbinol center has the opposite configuration.
-
Diagram: Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Case Study: The absolute configuration of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, synthesized enantioselectively using a chiral catalyst derived from (1-Ethylpyrrolidin-2-yl)methanol, was determined using Mosher's method.[5] After forming the diastereomeric esters with (S)-MTPA chloride, analysis of the ¹H NMR shifts confirmed the absolute configuration of the product.[5] This exemplifies a direct application of the technique for validating the stereochemical outcome of a reaction mediated by a catalyst from this family.
Chiroptical Methods: Vibrational Circular Dichroism (VCD)
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. While simple optical rotation can provide corroborating evidence if a literature value for a pure enantiomer exists, modern techniques like Vibrational Circular Dichroism (VCD) offer a much more powerful and definitive analysis, especially when paired with computational chemistry.[3][9]
Principle of the Method: VCD is the extension of circular dichroism into the infrared range, measuring the difference in absorbance of left and right circularly polarized IR light by a chiral molecule.[10] An IR spectrum shows the vibrational modes of a molecule, while a VCD spectrum reveals the chirality associated with those vibrations. Enantiomers will produce identical IR spectra but VCD spectra that are equal in magnitude and opposite in sign (mirror images).
The true power of VCD is realized when the experimental spectrum is compared to a theoretically calculated spectrum.[3][10] Using Density Functional Theory (DFT), the VCD spectrum for one enantiomer (e.g., the R configuration) can be reliably predicted.[3] By comparing the experimental VCD spectrum with the calculated spectrum for the R enantiomer and its mirror image (the calculated S enantiomer), the absolute configuration can be unambiguously assigned.[3][10]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve 2-15 mg of the purified chiral sample in a suitable IR-transparent solvent (e.g., CDCl₃). The sample is recoverable.
-
Spectral Acquisition: Measure the IR and VCD spectra simultaneously on a VCD spectrometer. Data collection can take from one to several hours.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics.
-
Optimize the geometries of the low-energy conformers using DFT (e.g., at the B3LYP/6-31G* level).
-
Calculate the IR and VCD spectra for each conformer and generate a Boltzmann-averaged theoretical spectrum for one chosen enantiomer.
-
-
Spectral Comparison: Compare the sign and relative intensity of the bands in the experimental VCD spectrum to the calculated spectrum and its mirror image. A strong correlation allows for a confident assignment of the absolute configuration.
Causality and Trustworthiness: VCD is particularly valuable for molecules that are difficult to crystallize or for which derivatization is problematic.[9][10] Its trustworthiness comes from the point-by-point comparison of two detailed spectral fingerprints (experimental vs. calculated). The method's accuracy is heavily dependent on the quality of the computational model; for flexible molecules, accurately accounting for all significant solution-state conformers is crucial for a reliable result.
Decision-Making and Comparative Summary
Choosing the right technique is a strategic decision based on the specific properties of your synthesized product and the resources available.
Diagram: Selecting a Validation Method
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A Senior Application Scientist's Comparative Guide to the Quantification of Residual (1-Ethylpyrrolidin-2-yl)methanol
Introduction: In the landscape of pharmaceutical development and manufacturing, the meticulous control of residual impurities is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. (1-Ethylpyrrolidin-2-yl)methanol, a chiral amine alcohol, often serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, trace amounts of this compound can persist in the final drug substance. The accurate and precise quantification of these residual levels is critical to ensure they fall within toxicologically acceptable limits defined by guidelines such as those from the International Council for Harmonisation (ICH).
This guide provides an in-depth, objective comparison of the primary analytical methodologies for quantifying residual (1-Ethylpyrrolidin-2-yl)methanol. We will move beyond a simple listing of techniques to explore the fundamental principles, rationale behind experimental choices, and the practical nuances that enable robust and reliable method development. This document is intended for researchers, analytical scientists, and quality control professionals who require not just a method, but a comprehensive analytical strategy.
Pillar 1: The Chromatographic Workhorses - GC and HPLC
The quantification of trace-level organic impurities in a complex matrix is predominantly the domain of chromatography. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision point, dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Gas Chromatography (GC): The Preferred Method for Volatiles
Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile organic compounds, making it an excellent candidate for (1-Ethylpyrrolidin-2-yl)methanol.[1] The separation is governed by the compound's boiling point and its interaction with the stationary phase of the analytical column.
Causality Behind the Choice: (1-Ethylpyrrolidin-2-yl)methanol possesses sufficient volatility and thermal stability to be amenable to GC analysis. The primary advantage of GC in this context is its ability to physically separate the volatile analyte from the non-volatile API matrix, drastically reducing interference and enhancing method specificity.
Sample Introduction Techniques: Headspace vs. Direct Injection
-
Static Headspace (HS-GC): This is the premier technique for residual solvent analysis.[2][3] The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC.
-
Expertise & Experience: The power of HS-GC lies in its inherent sample cleanup. The non-volatile API and excipients remain in the solid or liquid phase, preventing contamination of the GC inlet and column. This leads to superior method robustness, longer column lifetime, and minimal matrix effects. The choice of a diluent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is critical; these high-boiling point solvents ensure that the analyte has a high partition coefficient into the headspace while the solvent itself does not cause significant chromatographic interference.[1][4]
-
-
Direct Liquid Injection: In this approach, a solution of the sample is directly injected into the heated GC inlet.
-
Expertise & Experience: While simpler in terms of instrumentation, direct injection is often problematic for residual analysis in APIs. The non-volatile matrix components can deposit in the inlet liner and the front of the analytical column, leading to rapid performance degradation, peak shape distortion, and the need for frequent, costly maintenance. This approach should only be considered for relatively clean sample matrices.
-
Detection Systems: FID vs. NPD
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds, exhibiting a wide linear range and high sensitivity.[5] It is the most common detector for this application.[3]
-
Nitrogen-Phosphorus Detector (NPD): The NPD offers enhanced selectivity and sensitivity for nitrogen-containing compounds.[6][7] Given that (1-Ethylpyrrolidin-2-yl)methanol contains a nitrogen atom, an NPD can provide significantly lower detection limits and reduce interference from co-eluting hydrocarbon impurities that do not contain nitrogen.
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases.[8] While GC is often preferred, HPLC can be a powerful alternative, particularly if a GC system is unavailable or if the analyte has poor thermal stability (not the case here).
The Chromophore Challenge: The most significant hurdle for quantifying (1-Ethylpyrrolidin-2-yl)methanol by HPLC is its lack of a strong ultraviolet (UV) chromophore. Direct analysis using a standard HPLC-UV detector will result in very poor sensitivity, making it unsuitable for trace residual analysis.
Overcoming the Challenge:
-
Pre-column Derivatization: This strategy involves chemically modifying the analyte to attach a UV-active tag.[9][10] For example, the primary alcohol or secondary amine group on the molecule could be reacted with a derivatizing agent like 4-nitrobenzoyl chloride.
-
Trustworthiness: While this can dramatically increase sensitivity, the derivatization step itself must be carefully validated. The reaction must be proven to be rapid, complete, and reproducible. Any variability in the derivatization yield will directly translate to inaccuracy in the final result. This adds significant complexity to the sample preparation workflow.
-
-
Advanced Detection:
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is the gold standard for specificity and sensitivity.[8] MS detection does not require a chromophore and can identify the compound based on its unique mass-to-charge ratio, providing unambiguous confirmation.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that can detect any non-volatile analyte. Their response is less dependent on the optical properties of the molecule. However, they are generally less sensitive than UV (with derivatization) or MS and require a volatile mobile phase.
-
Pillar 2: Comparative Performance Analysis
The choice of methodology is a trade-off between sensitivity, specificity, throughput, and complexity. The following table summarizes the performance of the most viable analytical options.
| Parameter | HS-GC-FID | HS-GC-NPD | HPLC-UV (with Derivatization) | HPLC-MS |
| Principle | Volatility-based separation | Volatility-based separation | Polarity-based separation | Polarity-based separation |
| Specificity | High | Very High | Moderate to High | Unsurpassed |
| Sensitivity (LOD/LOQ) | Good (ppm level)[5] | Excellent (< ppm level)[7] | Good (ppm level) | Excellent (ppb level)[8] |
| Matrix Effects | Low to None | Low to None | Can be significant | Can be managed with IS |
| Sample Throughput | High | High | Lower (due to sample prep) | Moderate |
| Robustness | Very High | High | Moderate | Moderate |
| Cost & Complexity | Moderate | Moderate | Moderate | High |
| Key Advantage | Robust, simple, industry standard | High sensitivity for N-compounds | Utilizes common lab equipment | Ultimate specificity/sensitivity |
| Key Disadvantage | Less sensitive than NPD or MS | Requires specialized detector | Complex, error-prone sample prep | High capital & maintenance cost |
LOD: Limit of Detection. LOQ: Limit of Quantitation. The ability to measure an analyte at a specific concentration with acceptable precision and accuracy.[11][12]
Pillar 3: Workflow Visualization & Protocols
A self-validating analytical method requires a clear, logical workflow from sample receipt to final result.
Workflow for Recommended Method: HS-GC-FID
The following diagram illustrates the logical flow for the analysis of residual (1-Ethylpyrrolidin-2-yl)methanol using the recommended HS-GC-FID technique.
Caption: HS-GC-FID workflow for quantifying residual (1-Ethylpyrrolidin-2-yl)methanol.
Detailed Experimental Protocol: HS-GC-FID Method
This protocol is designed as a self-validating system, incorporating checks for specificity, linearity, accuracy, and precision as mandated by ICH Q2(R1) guidelines.[3]
1. Reagents and Materials
-
(1-Ethylpyrrolidin-2-yl)methanol reference standard
-
Internal Standard (IS): n-Butanol or other suitable non-interfering compound
-
Diluent: Dimethyl sulfoxide (DMSO), headspace grade
-
GC Vials: 20 mL headspace vials with PTFE/silicone septa
-
API sample to be tested
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of (1-Ethylpyrrolidin-2-yl)methanol into a 25 mL volumetric flask and dilute to volume with DMSO.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the IS in DMSO.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard in DMSO. A typical range might be 5 to 200 µg/mL. Spike each calibration standard with the internal standard to a fixed final concentration (e.g., 50 µg/mL).
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the API sample directly into a 20 mL headspace vial.
-
Add 5.0 mL of the IS-spiked DMSO diluent.
-
Immediately seal the vial with a crimper.
-
Prepare a blank sample containing only the IS-spiked DMSO.
4. Instrumental Conditions (Example)
-
GC System: Agilent GC with Headspace Sampler and FID
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl phase)[3][4]
-
Rationale: This phase provides excellent selectivity for polar volatile compounds.
-
-
Carrier Gas: Helium or Hydrogen, constant flow at ~2 mL/min
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 240°C (hold 5 min)
-
Rationale: The initial hold allows for separation of very volatile components, while the ramp effectively elutes the target analyte.
-
-
Inlet Temperature: 250°C
-
Detector Temperature (FID): 260°C
-
Headspace Sampler:
-
Oven Temperature: 85°C
-
Loop Temperature: 95°C
-
Equilibration Time: 20 min
-
5. Method Validation
-
Specificity: Inject the blank, a standard solution, and a sample solution. The analyte peak in the sample should have the same retention time as the standard and be absent in the blank.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area ratio (Analyte Area / IS Area) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.[13]
-
Accuracy (Recovery): Spike the API sample with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target limit). The recovery should be within 80-120%.
-
Precision (Repeatability): Perform six replicate preparations of a spiked sample. The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria. This can be established through signal-to-noise ratio (typically S/N ≥ 10) or by evaluating precision at low concentrations.[12][14]
Decision-Making Framework
Choosing the right method depends on the specific analytical challenge.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine, robust, and reliable quantification of residual (1-Ethylpyrrolidin-2-yl)methanol in pharmaceutical substances, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) stands out as the method of choice. It offers an optimal balance of specificity, sensitivity, and ruggedness, effectively isolating the analyte from non-volatile matrix components. Where higher sensitivity is demanded, switching the detector to an NPD provides a straightforward path to lower quantitation limits.
While HPLC-based methods are viable, they introduce complexities—either through a multi-step derivatization process that must be meticulously controlled or through the requirement of high-cost, high-maintenance LC-MS systems. The selection of an analytical method is a critical decision that impacts data quality and operational efficiency. By understanding the underlying scientific principles and the practical advantages of each technique, researchers can confidently develop and validate a method that ensures the safety and quality of their final product.
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
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N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). ALS Global. Retrieved January 16, 2026, from [Link]
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N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a]: N-Alkyl-2-pyrrolidones Meth.-No. 1. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
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Quantitation of Methanol, Ethanol and Isopropanol in Gel Hand Sanitizer Product. (2020). FDA. Retrieved January 16, 2026, from [Link]
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Detection Limit/Quantitation Limit Summary Table. (n.d.). EPA. Retrieved January 16, 2026, from [Link]
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SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
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Performance evaluation of (1-Ethylpyrrolidin-2-yl)methanol-derived ligands in asymmetric hydrogenation
A-## Performance Evaluation of (1-Ethylpyrrolidin-2-yl)methanol-Derived Ligands in Asymmetric Hydrogenation: A Comparative Guide
Asymmetric hydrogenation stands as a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1] The heart of this transformation lies in the chiral catalyst, a combination of a transition metal and a meticulously designed chiral ligand. The ligand's structure dictates the three-dimensional environment around the metal center, ultimately controlling the stereochemical outcome of the reaction.[1]
This guide provides an in-depth performance evaluation of a promising class of ligands derived from (1-Ethylpyrrolidin-2-yl)methanol, a scaffold readily available from the chiral pool. We will objectively compare their efficacy against established alternatives in the asymmetric hydrogenation of key substrate classes, supported by experimental data, and provide insights into the causality behind their performance.
The (1-Ethylpyrrolidin-2-yl)methanol Ligand Scaffold: A Privileged Platform
(1-Ethylpyrrolidin-2-yl)methanol, a derivative of the naturally occurring amino acid proline, offers a robust and versatile chiral backbone for ligand synthesis.[2][3][4] Its key advantages include:
-
Stereochemical Purity: Sourced from the chiral pool, it provides a reliable and cost-effective starting material with high enantiomeric purity.
-
Structural Rigidity: The five-membered pyrrolidine ring imparts a constrained conformation, which is often crucial for effective stereochemical communication during catalysis.
-
Modularity: The hydroxyl and secondary amine functionalities serve as convenient handles for chemical modification, allowing for the synthesis of a diverse library of bidentate and tridentate ligands (e.g., P,N; P,O; P,N,N; P,N,O) with fine-tunable steric and electronic properties.[5][6][7]
These features have led to the development of a range of (1-Ethylpyrrolidin-2-yl)methanol-derived ligands that have demonstrated remarkable performance in various asymmetric transformations.
Performance in Asymmetric Hydrogenation of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is one of the most fundamental and widely used applications of asymmetric hydrogenation.[8][9] This reaction is paramount in the synthesis of active pharmaceutical ingredients.
(1-Ethylpyrrolidin-2-yl)methanol-derived P,N,OH tridentate ligands, when complexed with ruthenium, have shown considerable promise in this area. The presence of the hydroxyl group, in addition to the phosphine and amine moieties, is often crucial for achieving high catalytic activity and enantioselectivity.[7][10]
Comparative Data:
| Substrate | Ligand/Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Acetophenone | (R,S)-Indanol-derived P,N,OH / Ru | 1000:1 | 2-propanol, KOtBu, 30°C, 10 atm H₂ | 98 | 95 | [7] |
| Acetophenone | (S)-BINAP / (S,S)-DPEN / Ru | 1000:1 | 2-propanol, KOtBu, 28°C, 8 atm H₂ | >99 | 99 | [11] |
| 1'-Acetonaphthone | Cinchona-derived NNP / Ru | 500:1 | MeOH, Ba(OH)₂, 30°C, 60 atm H₂ | >99 | 99.9 | [9] |
| 1'-Acetonaphthone | (R)-Xyl-PhanePhos / (R)-DAIPEN / Ru | 10000:1 | MeOH, KOtBu, 80°C, 50 atm H₂ | 100 | 99 | [9] |
| 2-Acetylfuran | Cinchona-derived NNP / Ru | 500:1 | MeOH, Ba(OH)₂, 30°C, 60 atm H₂ | >99 | 99.1 | [9] |
| 2-Acetylfuran | Ferrocene-based P,O / Ir | 20000:1 | MeOH, Na₂CO₃, RT, 5 atm H₂ | 98 | 99 | [12] |
Analysis and Causality:
While benchmark systems like Noyori's Ru-BINAP-diamine catalysts often deliver exceptional enantioselectivities for simple aryl ketones, proline-derived ligands demonstrate competitive performance, particularly when incorporated into tridentate structures.[7][11] The additional coordination from the hydroxyl or another nitrogen atom can create a more rigid and well-defined chiral pocket around the metal center.[13][14] This enhanced rigidity limits the number of possible substrate-catalyst approach trajectories, leading to higher stereochemical discrimination. The mechanism often involves a metal-ligand bifunctional pathway, where a hydride on the metal and a proton from the ligand's N-H or O-H group are transferred to the ketone's carbonyl group via a six-membered transition state.[11]
Performance in Asymmetric Hydrogenation of Prochiral Olefins
The asymmetric hydrogenation of olefins is another critical transformation, providing access to chiral alkanes. The performance of a catalyst is highly dependent on the substitution pattern and the presence of coordinating functional groups on the olefin substrate.[15][16]
Proline-derived P,O and P,N ligands complexed with iridium have emerged as powerful catalysts for the hydrogenation of various olefin classes, including challenging unfunctionalized and trisubstituted alkenes.[6][17][18]
Comparative Data:
| Substrate | Ligand/Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| (E)-Methyl 2-methyl-3-phenylacrylate | Proline-based P,O / Ir | 100:1 | CH₂Cl₂, 25°C, 50 bar H₂ | >99 | 98 | [6] |
| (E)-Methyl 2-methyl-3-phenylacrylate | (S,S)-Ph-BPE / Rh | 100:1 | MeOH, RT, 10 atm H₂ | 100 | >99 | [19] |
| Tiglic Acid | Spiro P,N / Ir | 100:1 | MeOH, 25°C, 50 bar H₂ | >99 | 99.4 | [17] |
| Tiglic Acid | (R)-BINAP / Ru | 100:1 | MeOH, RT, 4 atm H₂ | 100 | 95 | [15] |
| (E)-1,2-diphenylpropene | Chiral Titanocene Catalyst | 100:1 | THF, RT, 55 atm H₂ | 95 | 96 | [18] |
| (E)-1,2-diphenylpropene | Crabtree's Catalyst | 100:1 | CH₂Cl₂, RT, 1 atm H₂ | >99 | 98 | [18] |
Analysis and Causality:
In the realm of olefin hydrogenation, iridium catalysts are often preferred, especially for non-coordinating or sterically hindered substrates.[20] (1-Ethylpyrrolidin-2-yl)methanol-derived ligands, particularly those forming P,O or P,N chelates, have shown excellent efficacy with iridium.[6] The combination of the soft phosphine donor (for metal coordination) and a harder oxygen or nitrogen donor helps to tune the electronic properties of the iridium center. This modulation is critical for activating molecular hydrogen and facilitating the subsequent migratory insertion steps of the catalytic cycle. For substrates with coordinating groups like carboxylic acids, the ligand framework can participate in secondary interactions, such as hydrogen bonding, to help lock the substrate into a specific orientation, thereby enhancing enantioselectivity.[17]
Experimental Protocols
To ensure reproducibility and provide a practical framework, a general protocol for asymmetric hydrogenation is outlined below. This represents a self-validating system where careful execution is key to achieving optimal results.
General Protocol for Asymmetric Hydrogenation of Acetophenone:
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 2.5 µmol) and the chiral ligand (e.g., a (1-Ethylpyrrolidin-2-yl)methanol-derived P,N,OH ligand, 5.5 µmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 2.0 mL of degassed 2-propanol and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate vial, prepare a solution of the substrate (acetophenone, 1.0 mmol) and a base (e.g., KOtBu, 0.01 mmol) in 3.0 mL of degassed 2-propanol.
-
Transfer this solution via cannula to the Schlenk tube containing the pre-formed catalyst.
-
-
Hydrogenation:
-
Seal the Schlenk tube and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm H₂) and place it in a temperature-controlled heating mantle set to the reaction temperature (e.g., 30°C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product, (R)-1-phenylethanol, by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logic behind ligand selection.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Caption: Decision logic for catalyst selection in asymmetric hydrogenation.
Conclusion
Ligands derived from (1-Ethylpyrrolidin-2-yl)methanol represent a highly valuable and versatile class of chiral auxiliaries for asymmetric hydrogenation. Their modular nature, stemming from a readily available chiral precursor, allows for the rational design of catalysts tailored to specific substrates. While established ligands like BINAP and its derivatives remain the gold standard in many applications, prolinol-derived systems offer a compelling and often more economical alternative, delivering excellent to superb enantioselectivities in the hydrogenation of both ketones and olefins. The continued development of novel ligand architectures based on this privileged scaffold promises to further broaden the scope and efficiency of asymmetric hydrogenation, empowering researchers in the ongoing quest for stereochemically complex molecules.
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Krajangsri, S., et al. (2017). Proline-Based P,O Ligand/Iridium Complexes as Highly Selective Catalysts: Asymmetric Hydrogenation of Trisubstituted Alkenes. Angewandte Chemie International Edition, 56(1), 321-325. [Link]
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Williams, G. D., et al. (2012). New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones and a concise lactone synthesis enabled by asymmetric reduction of cyano-ketones. Organic & Biomolecular Chemistry, 10(46), 9291-9298. [Link]
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Wang, D., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(23), 14655-14660. [Link]
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Dou, X., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 143(1), 437-444. [Link]
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Li, Y., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Green Chemistry, 25(20), 8206-8213. [Link]
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Xu, Y., et al. (2004). Asymmetric Hydrogenation of Ketones Using a Ruthenium(II) Catalyst Containing BINOL-Derived Monodonor Phosphorus-Donor Ligands. Organic Letters, 6(22), 4105–4107. [Link]
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Hannedouche, J., et al. (2007). Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. Angewandte Chemie International Edition, 46(27), 5215-5218. [Link]
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Szolnoki, A., et al. (2020). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. [Link]
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Butters, M., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(22), 5056-5067. [Link]
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Wang, Y., et al. (2018). A Ferrocene-Based NH-Free Phosphine-Oxazoline Ligand for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones. Organic Letters, 20(20), 6135-6139. [Link]
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Wang, D.-S., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Angewandte Chemie International Edition, 50(32), 7338-7341. [Link]
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Li, Y., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Green Chemistry, 25(20), 8206-8213. [Link]
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Al-Masoudi, N. A., et al. (2014). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. [Link]
-
Yang, X., et al. (2022). Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit. ACS Catalysis, 12(4), 2269-2276. [Link]
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Wang, Y., et al. (2024). Catalytic asymmetric synthesis of planar-chiral dianthranilides via (Dynamic) kinetic resolution. Nature Communications, 15, 4539. [Link]
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(1-Ethylpyrrolidin-2-yl)methanol: Unveiling Catalytic Potential Against Established Chiral Pyrrolidine Catalysts
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective chiral catalysts is a perpetual endeavor. The pyrrolidine scaffold, famously exemplified by the amino acid L-proline, has proven to be a privileged structure, forming the basis of a multitude of highly effective organocatalysts.[1][2] This guide delves into the catalytic potential of (1-Ethylpyrrolidin-2-yl)methanol, a commercially available chiral building block, by benchmarking it against its well-established, commercially available pyrrolidine-based counterparts. While direct, peer-reviewed comparative data for (1-Ethylpyrrolidin-2-yl)methanol as a catalyst in key asymmetric transformations is notably scarce, this guide will provide a comprehensive framework for its evaluation. We will explore the proven efficacy of benchmark catalysts, propose the mechanistic basis for the potential of (1-Ethylpyrrolidin-2-yl)methanol, and present detailed experimental protocols for its systematic evaluation in asymmetric aldol, Michael, and Diels-Alder reactions.
The Pyrrolidine Motif: A Cornerstone of Asymmetric Organocatalysis
The remarkable success of L-proline and its derivatives as organocatalysts stems from their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[3] This dual activation mode has been harnessed in a wide array of asymmetric transformations, consistently delivering high yields and enantioselectivities.[2][4] The structural rigidity of the pyrrolidine ring and the presence of a stereocenter at the C2 position are crucial for creating a well-defined chiral environment, which effectively controls the facial selectivity of the reacting partners.
Commercially Available Benchmark Catalysts: A Legacy of Success
A comparative analysis of (1-Ethylpyrrolidin-2-yl)methanol necessitates a thorough understanding of the performance of established pyrrolidine-based catalysts. L-proline and its derivatives, such as the widely acclaimed diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst), represent the current state-of-the-art and are commercially available from various suppliers.[4] Their performance in benchmark asymmetric reactions is extensively documented in the scientific literature.
Asymmetric Aldol Reaction: A Fundamental C-C Bond Formation
The direct asymmetric aldol reaction is a quintessential transformation for evaluating the efficacy of new organocatalysts.[4] Proline and its derivatives have demonstrated exceptional proficiency in catalyzing the reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high diastereo- and enantioselectivity.
Table 1: Performance of Benchmark Pyrrolidine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 93:7 | 99 | [List, A. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396.] |
| (S)-Diphenylprolinol TMS Ether | Benzaldehyde | Cyclohexanone | Toluene | 98 | 95:5 | >99 | [Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.] |
Asymmetric Michael Addition: Conjugate C-C Bond Formation
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is another critical benchmark reaction.[5] Proline-derived catalysts, particularly diarylprolinol silyl ethers, are highly effective in promoting this transformation, yielding synthetically valuable γ-nitro carbonyl compounds with excellent stereocontrol.[5]
Table 2: Performance of Benchmark Pyrrolidine Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | 95 | 93:7 | 99 | [Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.] |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | 92 | 90:10 | 95 | [List, A. et al. Org. Lett.2001 , 3, 2423-2425.] |
(1-Ethylpyrrolidin-2-yl)methanol: An Untapped Potential?
(1-Ethylpyrrolidin-2-yl)methanol shares the core chiral pyrrolidine scaffold with its highly successful proline-based relatives. The presence of the C2-hydroxymethyl group and the tertiary amine introduced by the N-ethyl substituent presents an intriguing structural variation.
Proposed Catalytic Cycle and Mechanistic Considerations
It is hypothesized that (1-Ethylpyrrolidin-2-yl)methanol could operate through a similar enamine-based catalytic cycle as proline and its derivatives. The secondary amine functionality, crucial for enamine formation, is present. The N-ethyl group, being more electron-donating than the proton in proline, might influence the nucleophilicity of the resulting enamine. The hydroxymethyl group at C2 could participate in hydrogen bonding to stabilize transition states, analogous to the carboxylic acid group in proline.
Catalytic Cycle of a Pyrrolidine-Based Catalyst
Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
However, the absence of the acidic carboxylic acid proton, which is a key feature of proline's catalytic activity, might necessitate the use of co-catalysts or additives to facilitate proton transfer steps in the catalytic cycle. The increased steric bulk of the N-ethyl group compared to a proton could also influence the stereochemical outcome of the reaction.
A Call to the Bench: Proposed Experimental Workflow for Evaluation
Given the lack of published data, a systematic experimental investigation is required to ascertain the catalytic efficacy of (1-Ethylpyrrolidin-2-yl)methanol. The following section outlines a comprehensive workflow for benchmarking this compound against L-proline in the asymmetric aldol reaction.
Experimental Workflow for Catalyst Benchmarking
Caption: A systematic workflow for the comparative evaluation of a novel catalyst.
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
(S)-(1-Ethylpyrrolidin-2-yl)methanol
-
L-Proline
-
p-Nitrobenzaldehyde
-
Cyclohexanone
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate, Hexane, Saturated aqueous NH₄Cl solution, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous DMSO (2.0 mL) in a round-bottom flask is added cyclohexanone (10.0 mmol, 10.0 equiv).
-
To this mixture, add the chiral catalyst ((S)-(1-Ethylpyrrolidin-2-yl)methanol or L-Proline) at a specified catalyst loading (e.g., 20 mol%).
-
The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
The yield of the purified aldol product is determined.
-
The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the purified product.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Future Outlook and Conclusion
While (1-Ethylpyrrolidin-2-yl)methanol is a readily available chiral molecule with a promising structural resemblance to highly successful organocatalysts, its catalytic potential remains largely unexplored. The lack of direct comparative data in the scientific literature presents a clear opportunity for further research. The proposed experimental workflow provides a robust framework for its systematic evaluation.
Should (1-Ethylpyrrolidin-2-yl)methanol or its derivatives demonstrate competitive catalytic activity, it would represent a valuable addition to the toolkit of asymmetric organocatalysis. Its unique N-alkylation offers a potential avenue for fine-tuning steric and electronic properties, which could lead to novel reactivity and selectivity profiles. For researchers in drug development and synthetic chemistry, the exploration of such underexplored chiral catalysts is a critical step towards the discovery of more efficient and sustainable synthetic methodologies.
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List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]
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Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Highly Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44 (27), 4212–4215. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28(5), 2234. [Link][2][4]
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Notz, W.; List, B. Catalytic Asymmetric Synthesis of anti-1,2-Diols. J. Am. Chem. Soc.2000 , 122(30), 7386–7387. [Link]
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A Comparative Guide to the Structural Elucidation of (1-Ethylpyrrolidin-2-yl)methanol Complexes: An In-Depth Analysis of X-ray Crystallography
This guide provides an in-depth technical comparison of methodologies for the structural elucidation of metal complexes featuring the chiral ligand (1-Ethylpyrrolidin-2-yl)methanol. As researchers and drug development professionals know, the precise three-dimensional arrangement of atoms within a molecule is paramount, dictating its reactivity, biological activity, and physical properties. For chiral complexes, where stereochemistry governs function, this understanding is even more critical.
(1-Ethylpyrrolidin-2-yl)methanol is a valuable chiral building block, and its coordination complexes are of significant interest in asymmetric catalysis and medicinal chemistry.[1] Determining the exact coordination geometry, bond lengths, bond angles, and absolute stereochemistry of these complexes is a non-trivial task that requires a suite of analytical techniques. While various methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive gold standard for obtaining a complete and unambiguous atomic-resolution picture.
This guide will first explore the theoretical underpinnings and practical workflow of X-ray crystallography, offering a detailed protocol. Subsequently, it will objectively compare this technique with powerful complementary methods—notably Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Computational Modeling—to provide a holistic strategy for comprehensive structural characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a static, three-dimensional map of electron density within a crystal lattice.[2] From this map, the precise positions of individual atoms can be determined, yielding an unparalleled level of structural detail. For complexes of (1-Ethylpyrrolidin-2-yl)methanol, this means direct visualization of the metal's coordination sphere, the conformation of the pyrrolidine ring, and the absolute configuration of the chiral center. The ability to generate a complete 3D molecular structure makes it an indispensable tool in structural chemistry.[3]
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized complex to a refined crystal structure is a multi-step process that demands precision and patience. Each stage is critical for success; a failure in crystallization, for instance, renders the rest of the workflow impossible.
Detailed Protocol: Crystallization of a (1-Ethylpyrrolidin-2-yl)methanol Complex
This protocol describes a general approach for obtaining diffraction-quality single crystals, which is often the most challenging step.[3] The choice of solvent is critical; the ideal solvent is one in which the complex is soluble, but that can be slowly removed or have its polarity changed to induce supersaturation and crystallization rather than precipitation.
Objective: To grow single crystals of a hypothetical [Cu(II)((S)-1-Ethylpyrrolidin-2-yl)methanol)₂Cl₂] complex suitable for X-ray diffraction.
Materials:
-
Purified [Cu(II)((S)-1-Ethylpyrrolidin-2-yl)methanol)₂Cl₂] complex (approx. 10-20 mg)
-
HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Diethyl Ether, Pentane)
-
Small glass vials (1-2 mL)
-
A larger beaker or jar to act as a vapor diffusion chamber
-
Syringe and filters (0.22 µm)
Methodology: Vapor Diffusion (Hanging Drop Variation)
-
Solvent Screening: Begin by testing the solubility of the complex in a range of solvents to find a suitable solvent system. For this complex, a polar solvent like methanol or ethanol is a good starting point for dissolution, with a non-polar solvent like diethyl ether or pentane as the anti-solvent.
-
Prepare the Complex Solution: Dissolve 10 mg of the complex in the minimum amount of warm methanol (e.g., 0.5 mL) in a small vial. The goal is a solution that is near saturation. Filter the solution through a syringe filter into a clean vial to remove any particulate matter, which can act as unwanted nucleation sites and lead to poorly formed crystals.
-
Set Up the Diffusion Chamber: Pour a larger volume (e.g., 5 mL) of the anti-solvent (diethyl ether) into the bottom of a larger jar. This solvent will act as the precipitant.
-
Initiate Diffusion: Place the open vial containing the complex solution inside the larger jar. Seal the jar tightly. The system is now set up for slow vapor diffusion.
-
Causality: The anti-solvent (diethyl ether) is more volatile than the solvent (methanol). Its vapor will slowly diffuse into the methanol solution. This gradually decreases the solubility of the complex in the mixed-solvent system, ideally leading to slow, ordered crystal growth. Rushing this process by using a highly volatile solvent and a very low volatility anti-solvent often leads to amorphous precipitation.
-
-
Incubation: Place the sealed chamber in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Temperature fluctuations can disrupt crystal growth.
-
Monitoring: Check for crystal growth daily without disturbing the setup. Suitable crystals may form over several days to weeks. They should have well-defined faces and be clear, not cloudy.
-
Crystal Harvesting: Once suitable crystals are observed, carefully open the chamber. Using a cryo-loop, gently remove a single crystal from the mother liquor and immediately flash-cool it in liquid nitrogen to prevent solvent loss and crystal degradation. The crystal is now ready for mounting on the diffractometer.
Complementary and Alternative Techniques: Building a Complete Picture
While X-ray crystallography provides the definitive solid-state structure, it does not describe the molecule's behavior in solution, where most chemical reactions and biological interactions occur. Furthermore, obtaining suitable crystals can be a significant bottleneck. Therefore, a multi-technique approach is essential for a comprehensive understanding.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of molecules in solution. For (1-Ethylpyrrolidin-2-yl)methanol complexes, it provides invaluable information on the ligand's coordination to the metal center.
-
Expertise & Insights: Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide direct evidence of metal binding.[6][7] For example, the proton on the methanol's hydroxyl group and the adjacent methine proton are particularly sensitive to the coordination environment. For diamagnetic complexes, techniques like ¹H-¹H COSY and ¹³C HSQC can be used to assign the full spectrum and confirm the ligand's connectivity in the complex. For paramagnetic complexes, while signals can be significantly broadened and shifted, these shifts can still provide crucial information about the complex's geometry.[8]
-
Trustworthiness: NMR is a self-validating system. The integration of proton signals can confirm the stoichiometry of ligands in the complex, and the observation of through-bond correlations (e.g., J-couplings, HMBC) confirms the proposed connectivity, leaving little room for ambiguity in diamagnetic systems.[9]
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and tolerant of complex mixtures.[10]
-
Expertise & Insights: Electrospray Ionization (ESI-MS) is a soft ionization technique ideal for analyzing intact metal complexes. The primary use is to confirm the molecular weight of the synthesized complex, thereby verifying its composition. High-resolution mass spectrometry can provide an exact mass that confirms the elemental formula. Tandem MS (MS/MS) can be used to fragment the complex, providing clues about its connectivity and the strength of metal-ligand bonds.[11]
-
Trustworthiness: MS is particularly powerful for verifying the presence of the desired species and identifying any side products or impurities. For chiral complexes, specialized mass spectrometry techniques have been developed that can even provide information on enantiomeric excess by forming diastereomeric adducts with a chiral reference ligand.[12][13][14]
Computational Modeling (Density Functional Theory - DFT)
Computational chemistry, particularly DFT, has become an indispensable tool for complementing experimental data.[15][16] It allows for the investigation of molecular structures, properties, and reaction mechanisms at the atomic level.[17]
-
Expertise & Insights: For a (1-Ethylpyrrolidin-2-yl)methanol complex, a DFT calculation can predict the most stable geometry, including bond lengths and angles. This can be invaluable for building an initial model for X-ray crystallographic refinement or for understanding the structure when crystals cannot be obtained. Furthermore, computational methods can calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman), which can then be compared to experimental spectra to validate the proposed structure.[18][19]
-
Trustworthiness: The reliability of computational models is highly dependent on the chosen theoretical approach and the system's complexity.[15] However, when theoretical data (e.g., calculated NMR shifts) closely match experimental results, it provides strong corroborating evidence for the proposed structure.[9]
A Synergistic Approach to Structural Elucidation
The most robust structural characterization is achieved not by relying on a single technique, but by integrating the strengths of several. The following diagram illustrates a logical workflow for a researcher tackling the structural elucidation of a new (1-Ethylpyrrolidin-2-yl)methanol complex.
Comparative Analysis Summary
The table below provides a direct comparison of the primary techniques discussed in this guide, highlighting their respective strengths and limitations in the context of characterizing (1-Ethylpyrrolidin-2-yl)methanol complexes.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (ESI-MS) | Computational Modeling (DFT) |
| Sample Phase | Solid (Single Crystal) | Solution | Solution | In Silico (Theoretical) |
| Information Obtained | Absolute 3D structure, bond lengths/angles, packing, stereochemistry | Connectivity, ligand dynamics, solution structure, purity, stoichiometry | Molecular weight, elemental formula, stoichiometry, fragmentation | Optimized geometry, electronic properties, reaction energies, predicted spectra |
| Resolution | Atomic (sub-Ångström) | Atomic (through-bond/space correlations) | Molecular (Isotopic resolution) | Atomic (Theoretical) |
| Key Advantage | Unambiguous and complete 3D structural data.[2] | Provides data on the behavior of the complex in solution. | High sensitivity, speed, and tolerance for mixtures.[10] | Provides insights where experiments are difficult; predictive power.[15][17] |
| Key Challenge | Requires diffraction-quality single crystals, which can be difficult or impossible to obtain. | Not suitable for insoluble or paramagnetic species (can be complex); provides an averaged structure. | Provides no direct 3D structural information; fragmentation can be complex. | Accuracy is dependent on the level of theory; requires significant computational resources.[18] |
Conclusion
For the definitive structural elucidation of (1-Ethylpyrrolidin-2-yl)methanol complexes, single-crystal X-ray crystallography is the unequivocal gold standard. It offers an unparalleled, high-resolution view of the molecular architecture, which is essential for establishing structure-activity relationships in drug design and catalysis.[20] However, its reliance on the solid state and the significant hurdle of crystallization necessitate a broader analytical strategy.
A truly comprehensive characterization is achieved by integrating X-ray crystallography with solution-phase techniques like NMR and MS, and validating these experimental findings with computational modeling. NMR confirms that the structure is relevant in solution, MS rapidly verifies the composition, and DFT provides a theoretical framework to understand the molecule's electronic properties and stability. By leveraging the synergistic strengths of these methods, researchers can build a complete, self-validating structural picture from the atomic to the macroscopic level, accelerating the development of new catalysts, materials, and therapeutics.
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A Comparative Analysis of N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis: A Guide for Researchers
In the landscape of asymmetric organocatalysis, chiral pyrrolidine-based molecules are foundational scaffolds for the stereoselective synthesis of complex organic molecules.[1] This guide provides a detailed comparative analysis of two such scaffolds: N-Methyl-L-prolinol and its regioisomer, (S)-(1-Methylpyrrolidin-3-YL)methanol. While both are chiral amino alcohols, their structural differences lead to distinct applications and performance in asymmetric synthesis. This analysis is designed to offer researchers, scientists, and drug development professionals the critical insights needed for informed catalyst selection and experimental design.
Structural Overview and Synthetic Accessibility
N-Methyl-L-prolinol features a hydroxymethyl group at the C2 position of the pyrrolidine ring, directly adjacent to the nitrogen atom.[1] In contrast, (S)-(1-Methylpyrrolidin-3-YL)methanol has its hydroxymethyl group at the C3 position.[1] This seemingly subtle isomeric difference significantly impacts their utility as catalyst precursors.
Both compounds can be synthesized from commercially available starting materials.[1] N-Methyl-L-prolinol is commonly prepared from the natural amino acid L-proline through reduction and subsequent N-methylation.[2][3] The synthesis of (S)-(1-Methylpyrrolidin-3-YL)methanol can be achieved through methods such as the N-methylation of a chiral pyrrolidine precursor.[4]
Caption: Chemical structures of N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol.
Comparative Catalytic Performance: A Tale of Two Isomers
A thorough review of scientific literature reveals a significant disparity in the catalytic applications of these two molecules. N-Methyl-L-prolinol is a well-established and extensively studied precursor for a variety of highly effective organocatalysts, particularly its silyl ether derivatives.[1] Conversely, there is a notable scarcity of published data on the use of (S)-(1-Methylpyrrolidin-3-YL)methanol and its derivatives as catalysts in asymmetric synthesis.[1][5] This limits a direct, data-driven comparison across a broad range of reactions.
N-Methyl-L-prolinol Derivatives in Asymmetric Synthesis
Catalysts derived from N-Methyl-L-prolinol have demonstrated exceptional performance in key carbon-carbon bond-forming reactions, most notably the Michael addition and aldol reactions.[1][6] These transformations typically proceed through an enamine-based catalytic cycle.[7]
Asymmetric Michael Addition:
The conjugate addition of aldehydes to nitroolefins is a powerful tool for constructing chiral γ-nitro aldehydes. Catalysts derived from N-Methyl-L-prolinol, such as diphenylprolinol silyl ethers, are highly effective in this reaction.[6] The bulky substituents on the catalyst create a sterically hindered environment, effectively shielding one face of the enamine intermediate and directing the approach of the nitroolefin to achieve high enantioselectivity.[1][6]
| Catalyst Precursor | Reactants | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| N-Methyl-L-prolinol derivative | Cyclohexanone + trans-β-Nitrostyrene | 10 | Toluene | 95 | >99:1 (anti:syn) | 99 |
Data is illustrative and based on representative literature values.
Asymmetric Aldol Reaction:
The asymmetric aldol reaction is another cornerstone of organic synthesis where N-Methyl-L-prolinol-derived catalysts have shown significant utility. L-prolinamide derivatives, which can be synthesized from N-Methyl-L-prolinol precursors, have proven to be highly efficient.[6]
| Catalyst Precursor | Reactants | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Prolinamide derivative | Cyclohexanone + p-Nitrobenzaldehyde | 2 | Brine | 2 | 81 | 87 |
Data sourced from available literature for illustrative comparison.[7]
(S)-(1-Methylpyrrolidin-3-YL)methanol: An Underexplored Catalyst Precursor
In stark contrast to N-Methyl-L-prolinol, the catalytic potential of (S)-(1-Methylpyrrolidin-3-YL)methanol in asymmetric synthesis remains largely untapped.[1] While it is utilized as a chiral building block in the synthesis of novel heterocyclic compounds, its application as a direct catalyst or catalyst precursor is not well-documented in peer-reviewed literature.[8] One notable application is as a catalyst precursor in the Corey-Bakshi-Shibata (CBS) reduction, where it forms an oxazaborolidine complex with borane for the asymmetric reduction of prochiral ketones.[9]
The lack of extensive research into its catalytic capabilities presents a significant opportunity for future exploration in the field of organocatalysis.[1][5]
Mechanistic Insights: The Role of Structure in Catalysis
The efficacy of N-Methyl-L-prolinol-derived catalysts, particularly in enamine catalysis, stems from the strategic placement of the hydroxymethyl group at the C2 position. This allows for the formation of a rigid, sterically defined chiral pocket around the catalytically active enamine intermediate.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.
The bulky groups, often introduced via silylation of the hydroxyl group, play a crucial role in shielding one face of the enamine, thereby dictating the stereochemical outcome of the reaction.[1] The proximity of the chiral center to the reactive nitrogen is key to this high degree of stereocontrol.
For (S)-(1-Methylpyrrolidin-3-YL)methanol, the C3-substitution pattern places the chiral center and the hydroxymethyl group further from the nitrogen atom. This increased distance may result in a less defined and more flexible chiral environment in a potential enamine catalytic cycle, which could explain the current lack of reported applications in this area. However, this very feature might be advantageous in other catalytic contexts, such as bidentate chelation in metal-catalyzed reactions, an area that warrants further investigation.
Experimental Protocols
To ensure the practical application of this guide, the following are detailed, step-by-step methodologies for representative reactions.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin using an N-Methyl-L-prolinol-derived Catalyst
This protocol is a representative procedure for the Michael addition using a diphenylprolinol silyl ether catalyst.[6]
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Aldehyde (e.g., propanal)
-
Organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%)
-
Solvent (e.g., Toluene, anhydrous)
-
Standard laboratory glassware, dried
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroalkene (0.2 mmol, 1.0 equivalent).
-
Dissolve the nitroalkene in the chosen solvent (2.0 mL).
-
Add the aldehyde (2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.
-
Add the organocatalyst (0.02 mmol, 10 mol%).[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Protocol 2: Asymmetric Reduction of a Prochiral Ketone using (S)-(1-Methylpyrrolidin-3-YL)methanol as a Catalyst Precursor
This protocol provides a general method for the CBS reduction of a ketone.[9]
Materials:
-
(S)-(1-Methylpyrrolidin-3-YL)methanol (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard flame-dried laboratory glassware
-
Inert atmosphere (Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-(1-Methylpyrrolidin-3-YL)methanol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).
-
Cool the solution to 0°C.
-
Slowly add the 1.0 M solution of BH₃·THF (0.1 mmol, 1.0 equivalent relative to the catalyst) dropwise.
-
Stir the mixture at 0°C for 15 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.
-
-
Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol, 1.0 equivalent) in anhydrous THF (1 mL).
-
Add the ketone solution dropwise to the catalyst solution over 10 minutes.
-
Slowly add an additional amount of the 1.0 M BH₃·THF solution (1.2 mmol, 1.2 equivalents) to the reaction mixture, maintaining the low temperature.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
The comparative analysis of N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol reveals a significant knowledge gap in the application of the latter in asymmetric catalysis. N-Methyl-L-prolinol stands as a robust and versatile precursor for a range of highly selective organocatalysts, with a wealth of data supporting its utility.[1] The absence of similar data for (S)-(1-Methylpyrrolidin-3-YL)methanol derivatives highlights a promising and underexplored area for research.[1]
For researchers in the field, N-Methyl-L-prolinol and its derivatives offer a reliable and well-documented choice for developing stereoselective reactions, particularly those proceeding via enamine catalysis. For those seeking to explore new catalytic frontiers, the untapped potential of (S)-(1-Methylpyrrolidin-3-YL)methanol presents an exciting opportunity to develop novel catalytic systems for asymmetric transformations. Further investigation into its coordination chemistry and application in both organocatalysis and metal-catalyzed reactions is highly encouraged.
References
-
Jin, H., Kim, S. T., Hwang, G.-S., & Ryu, D. H. (2014). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry, 79(1), 153–160. Available from: [Link]
-
Li, H., Wang, J., & E-mei, Z. (2009). L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins. Bioorganic & Medicinal Chemistry Letters, 19(14), 3915–3918. Available from: [Link]
-
Zhang, Y., Liu, J., & Lu, H. (2018). Helical Polycarbenes Bearing D-Prolinol Ester Pendants: An Efficient Catalyst for Asymmetric Michael Addition Reaction. Polymers, 10(11), 1238. Available from: [Link]
-
Chavdarian, C. G., & Sanders, E. B. (1981). SYNTHESES OF (S)-(-)-N-METHYLPROLINOL. Organic Preparations and Procedures International, 13(5), 389–392. Available from: [Link]
-
Kim, D., Kim, S., & Ryu, D. H. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry, 87(24), 16532–16541. Available from: [Link]
-
Kim, D., Kim, S., & Ryu, D. H. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry, 87(24), 16532–16541. Available from: [Link]
- Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
-
Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. Available from: [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Recyclability of (1-Ethylpyrrolidin-2-yl)methanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the economic and environmental viability of chiral auxiliaries is critically dependent on their efficient recovery and reuse. This guide provides a comprehensive assessment of the recyclability of (1-Ethylpyrrolidin-2-yl)methanol, a proline-derived chiral auxiliary, benchmarked against other established alternatives. We will delve into the synthetic considerations, cleavage protocols, and expected performance of the recycled auxiliary, supported by analogous experimental data from structurally related compounds.
Introduction: The Imperative of Recyclability in Asymmetric Synthesis
Chiral auxiliaries are indispensable tools for controlling stereochemistry in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development.[1] A typical workflow involves the temporary attachment of the auxiliary to a prochiral substrate, which then directs the stereoselective formation of a new chiral center.[2] Following the desired transformation, the auxiliary is cleaved and, ideally, recovered in high yield and purity for subsequent use.[] The efficiency of this recycling process is a key determinant of the overall cost-effectiveness and sustainability of a synthetic route.
(1-Ethylpyrrolidin-2-yl)methanol, derived from the readily available and inexpensive chiral pool amino acid L-proline, presents an attractive profile as a chiral auxiliary. Its structural features, including the presence of a hydroxyl group for attachment and a tertiary amine, suggest potential for straightforward recovery.
Synthesis and Structural Considerations of (1-Ethylpyrrolidin-2-yl)methanol
The synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol can be readily achieved from (S)-proline. A common synthetic route involves the N-ethylation of proline followed by the reduction of the carboxylic acid functionality.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route to (S)-(1-Ethylpyrrolidin-2-yl)methanol.
This straightforward synthesis from an inexpensive starting material is a significant advantage. The stability of the pyrrolidine ring and the primary alcohol functionality are generally robust under a range of reaction conditions, which is a positive indicator for its potential recyclability.
The Recycling Workflow: Cleavage, Extraction, and Purification
The recyclability of a chiral auxiliary hinges on the ease and efficiency of its cleavage from the product and subsequent purification. For (1-Ethylpyrrolidin-2-yl)methanol, which would typically be attached to a substrate via an ester linkage, the recycling process would involve the following key steps:
Caption: General workflow for the recycling of (1-Ethylpyrrolidin-2-yl)methanol.
Experimental Protocol for Auxiliary Cleavage and Recovery
Step 1: Hydrolysis of the Ester Linkage
-
Dissolve the product-auxiliary conjugate in a suitable solvent (e.g., methanol or THF).
-
Add an aqueous solution of a base (e.g., LiOH or NaOH) or an acid (e.g., HCl). The choice between acidic or basic conditions will depend on the stability of the desired product.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Causality: The ester bond is susceptible to hydrolysis under both acidic and basic conditions. The nucleophilic attack of hydroxide or the protonation of the carbonyl oxygen followed by nucleophilic attack of water leads to the cleavage of the ester, liberating the chiral auxiliary and the desired carboxylic acid product.
Step 2: Extraction and Separation
-
If basic hydrolysis was performed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid product and the tertiary amine of the auxiliary.
-
If acidic hydrolysis was used, basify the mixture with a dilute base (e.g., 1M NaOH) to a pH of ~12. This will deprotonate the carboxylic acid and ensure the auxiliary is in its free base form.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The separation of the auxiliary and the product will depend on their respective solubilities in the aqueous and organic phases at different pH values. For instance, at acidic pH, the protonated auxiliary will remain in the aqueous layer, while the less polar product can be extracted into the organic layer.
-
Separate the aqueous and organic layers.
Step 3: Isolation and Purification of the Auxiliary
-
Adjust the pH of the aqueous layer containing the auxiliary to make it basic (pH > 12) using a strong base.
-
Extract the free-base auxiliary into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude recycled auxiliary.
-
Further purify the auxiliary by distillation under reduced pressure or by crystallization of a suitable salt if necessary.
Comparative Performance Analysis
To provide a framework for assessing the recyclability of (1-Ethylpyrrolidin-2-yl)methanol, we will compare its anticipated performance with established chiral auxiliaries for which recycling data is available. This comparison will be based on recovery yields and the maintenance of enantiomeric excess in subsequent reactions.
| Chiral Auxiliary | Typical Recovery Yield (%) | Enantiomeric Excess (ee) of Product with Recycled Auxiliary | Cleavage Method |
| (1-Ethylpyrrolidin-2-yl)methanol (Projected) | >90% | Expected to be high (>98% ee) | Hydrolysis (Acidic or Basic) |
| Evans Oxazolidinones | 85-95% | Generally high (>99% ee) | Hydrolysis (LiOH/H2O2) |
| Oppolzer's Camphorsultam | >95% | Consistently high (>99% ee) | Hydrolysis (LiOH or KOH) |
| Pseudoephedrine | 90-98% | High, but can be susceptible to racemization during cleavage | Hydrolysis (Acidic or Basic) |
Note: The data for (1-Ethylpyrrolidin-2-yl)methanol is projected based on the performance of structurally similar proline-derived and amino alcohol-based chiral auxiliaries. Experimental validation is required to confirm these figures.
Validating the Recycled Auxiliary's Performance
The ultimate test of a recycled chiral auxiliary is its ability to induce the same high level of stereoselectivity as the fresh auxiliary. This is typically assessed by performing a standard asymmetric reaction and measuring the enantiomeric excess (ee) of the product.
Experimental Protocol for Performance Validation
-
Reaction Setup: Conduct a well-characterized asymmetric reaction (e.g., an aldol addition or an alkylation) using both the fresh and the recycled (1-Ethylpyrrolidin-2-yl)methanol as the chiral auxiliary under identical conditions.
-
Product Analysis: After the reaction and workup, purify the product.
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product using a suitable chiral analytical technique, such as chiral HPLC or chiral gas chromatography (GC).
A minimal to no decrease in the enantiomeric excess of the product formed using the recycled auxiliary would confirm the robustness and efficiency of the recycling protocol.
Conclusion and Future Outlook
(1-Ethylpyrrolidin-2-yl)methanol, as a proline-derived chiral auxiliary, holds significant promise for applications in asymmetric synthesis, not only due to its potential for high stereochemical induction but also because of its inherent design for recyclability. The straightforward cleavage of its ester linkage and the presence of a basic nitrogen handle should facilitate a simple and efficient recovery process through standard acid-base extraction techniques.
While direct experimental data on the recyclability of (1-Ethylpyrrolidin-2-yl)methanol is currently limited, the established protocols and high recovery yields observed for analogous proline-based and amino alcohol chiral auxiliaries provide a strong foundation for optimism. Future work should focus on generating this specific experimental data to definitively establish its performance and solidify its position as a cost-effective and sustainable tool for the synthesis of enantiomerically pure molecules. The development of continuous flow recycling processes, as has been demonstrated for other auxiliaries, could further enhance its industrial applicability.[4]
References
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chem. Rev.1996, 96, 835–875.
- Benaglia, M.; Celentano, G.; Cozzi, F. Poly(ethylene-glycol)-supported proline: a recyclable aminocatalyst for the enantioselective synthesis of γ-nitroketones by conjugate addition. Journal of Molecular Catalysis A: Chemical2003, 204-205, 295-301.
- Sullivan, R. J.; Newman, S. G. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chem. Sci., 2018, 9, 1475-1479.
-
Enantiomeric excess. In Wikipedia; 2023. [Link]
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103, 2127-2129.
- Gruttadauria, M.; Giacalone, F.; Noto, R. Supported proline and proline-derivatives as recyclable organocatalysts. Chem. Soc. Rev., 2008, 37, 1666-1688.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119, 6496-6511.
- Nájera, C.; Yus, M.
- Oppolzer, W. Camphorsultam-based chiral auxiliaries in asymmetric synthesis. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 5, pp 315-399.
-
Chiral auxiliary. In Wikipedia; 2023. [Link]
- Ukrainets, I. V.; Petrushova, L. A.; Dzyubenko, S. P.; Sim, G. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff.
- Nakypova, S. M.; Smolobochkin, A. V.; Gazizov, A. S.; Gerasimova, D. P.; Burilov, A. R. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022, 27, 4833.
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Navigating the Disposal of (1-Ethylpyrrolidin-2-yl)methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of (1-Ethylpyrrolidin-2-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the chemical's hazard profile and following these procedures, you can mitigate risks and contribute to a culture of safety within your organization.
Hazard Identification and Risk Assessment
-
Flammability: Assumed to be a flammable liquid.[1]
-
Acute Toxicity: Potentially harmful if swallowed or in contact with skin.[1]
-
Corrosivity: May cause severe skin burns and eye damage.[1]
-
Respiratory Irritation: Vapors may be corrosive to the respiratory tract.[1]
Table 1: Hazard Profile of (1-Ethylpyrrolidin-2-yl)methanol (Inferred)
| Hazard Category | Classification | Primary Concerns |
| Physical Hazards | Flammable Liquid, Category 3 (Assumed) | Keep away from heat, sparks, and open flames.[1][2] |
| Health Hazards | Acute Toxicity, Oral & Dermal, Category 4 (Assumed) | Avoid ingestion and direct skin contact.[1] |
| Skin Corrosion/Irritation, Sub-category 1A (Assumed) | Can cause severe burns.[1] | |
| Serious Eye Damage/Irritation, Category 1 (Assumed) | Can cause serious eye damage.[1] | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Assumed) | Avoid inhaling vapors.[1] |
Given these potential hazards, it is imperative to handle (1-Ethylpyrrolidin-2-yl)methanol in a well-ventilated area, preferably within a chemical fume hood, and to always use appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling and disposing of (1-Ethylpyrrolidin-2-yl)methanol to minimize exposure and ensure personal safety:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][4]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[2][3]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
For Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Ventilation: Allow the area to ventilate thoroughly.
For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Procedure
The disposal of (1-Ethylpyrrolidin-2-yl)methanol must be handled as hazardous waste, in accordance with all local, state, and federal regulations.[2] Sewer disposal is strictly prohibited.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for (1-Ethylpyrrolidin-2-yl)methanol and any materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(1-Ethylpyrrolidin-2-yl)methanol," and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Incompatible Materials: Do not mix (1-Ethylpyrrolidin-2-yl)methanol with incompatible materials such as strong oxidizing agents, acids, or acid chlorides in the same waste container.[2]
Disposal of Small Quantities (Research Scale)
For small quantities of pure or diluted (1-Ethylpyrrolidin-2-yl)methanol:
-
Transfer to Waste Container: Carefully transfer the waste solution into the designated hazardous waste container using a funnel to prevent spillage. This should be done inside a chemical fume hood.
-
Rinse Empty Containers: Rinse the original container with a small amount of a suitable solvent (e.g., methanol or ethanol).[6] The rinsate should be collected and added to the hazardous waste container.
-
Secure and Store: Securely cap the waste container and store it in a designated satellite accumulation area until it is collected by your institution's EHS department. The storage area should be well-ventilated and away from heat sources.
Disposal of Contaminated Materials
Any materials that come into contact with (1-Ethylpyrrolidin-2-yl)methanol, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.
-
Segregation: Do not mix contaminated solid waste with regular laboratory trash.
-
Pickup: Arrange for the collection of the solid hazardous waste with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1-Ethylpyrrolidin-2-yl)methanol.
Caption: Decision workflow for the disposal of (1-Ethylpyrrolidin-2-yl)methanol waste.
By adhering to these procedures, you will ensure the safe and compliant disposal of (1-Ethylpyrrolidin-2-yl)methanol, fostering a secure and responsible research environment. For any uncertainties or specific institutional requirements, always consult your Environmental Health and Safety department.
References
-
Airgas. (2022, March 18). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99%. Retrieved from [Link]
Sources
Personal protective equipment for handling (1-Ethylpyrrolidin-2-yl)methanol
Definitive Safety Protocol: Handling (1-Ethylpyrrolidin-2-yl)methanol
As drug development professionals, our work necessitates the handling of novel chemical entities where comprehensive toxicological data may be limited. (1-Ethylpyrrolidin-2-yl)methanol (CAS No. 3433-34-9) is one such compound. While a specific Safety Data Sheet (SDS) exists[1], this guide synthesizes data from structurally analogous compounds, such as pyrrolidine and other substituted pyrrolidines, to construct a robust and conservative safety framework. This protocol is designed to empower researchers with the knowledge to manage risks proactively, ensuring both personal safety and experimental integrity.
Hazard Profile and Risk Assessment: A Proactive Stance
The core structure of (1-Ethylpyrrolidin-2-yl)methanol combines a pyrrolidine ring and a primary alcohol. Analogous compounds, particularly pyrrolidine itself, are classified as flammable liquids that cause severe skin burns, eye damage, and are harmful if inhaled[2][3]. The presence of the methanol-like functional group suggests potential toxicity if ingested, inhaled, or absorbed through the skin, with possible damage to organs[4][5].
Therefore, we must operate under the assumption that (1-Ethylpyrrolidin-2-yl)methanol is:
-
Corrosive to skin and eyes.
-
Acutely toxic via oral, dermal, and inhalation routes.
-
A flammable liquid and vapor.
-
Irritating to the respiratory system.
This conservative assessment dictates that all handling procedures must be designed to prevent any direct contact, vapor inhalation, or accidental ignition.
Primary Containment: Engineering Controls
The first and most critical line of defense is not personal protective equipment, but rather the environment in which the chemical is handled.
-
Chemical Fume Hood: All manipulations of (1-Ethylpyrrolidin-2-yl)methanol, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides constant negative pressure to draw vapors away from the operator, preventing respiratory exposure[6].
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach from the fume hood.
-
Proximity of Safety Equipment: An operational eyewash station and safety shower must be located within a 10-second travel distance from the workstation[3]. Verify their functionality before commencing any work.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect from residual risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is contingent on the scale and nature of the operation.
| Task / Scenario | Eye/Face Protection | Hand/Body Protection | Respiratory Protection |
| Weighing/Transfer (<10g) | Tightly fitting chemical safety goggles (ANSI Z87.1 / EN166)[7]. | Nitrile or neoprene gloves (minimum 0.2mm thickness), inspected before use. Flame-retardant lab coat. | Not required if performed strictly within a certified fume hood. |
| Solution Preparation / Reaction Setup | Chemical safety goggles and a full-face shield[7]. | Chemical-resistant gloves (e.g., butyl rubber for extended contact). Flame-retardant, chemical-resistant apron over lab coat. | Not required if performed strictly within a certified fume hood. |
| Large-Scale Operations (>50g) or Potential for Aerosolization | Full-face shield over chemical safety goggles. | Heavy-duty chemical-resistant gloves and impervious clothing[6]. | A NIOSH/MSHA or EN 149 approved respirator with an organic vapor cartridge may be required if there is any risk of fume hood failure or exceeding exposure limits[6]. |
| Spill Cleanup | Full-face shield over chemical safety goggles. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) and disposable, impervious coveralls. | Air-purifying respirator with organic vapor cartridges is mandatory[2]. |
Causality Note: The requirement for a face shield in addition to goggles during larger-scale work is to protect the entire face from splashes, which are more likely with larger volumes. The choice of glove material is critical; while nitrile is suitable for incidental contact, more robust materials like butyl rubber are necessary for prolonged handling or immersion, given the compound's likely corrosive nature[7].
Standard Operating Procedures: Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.
Handling Protocol:
-
Preparation: Before handling, ensure all required engineering controls are active and all PPE is donned correctly. Remove all sources of ignition from the immediate area[2].
-
Grounding: For transfers of significant quantities (>100 mL), ground and bond the container and receiving equipment to prevent the buildup of static electricity, which could ignite flammable vapors[6].
-
Transfers: Use only compatible tools (e.g., glass, PTFE). Perform all transfers slowly and carefully to avoid splashes and the generation of aerosols.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after removing gloves. Decontaminate any surfaces within the fume hood.
Storage Protocol:
-
Container: Store in a tightly sealed, properly labeled container. Containers that have been opened must be carefully resealed and kept upright[7].
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids, away from direct sunlight[3]. A dedicated, fire-rated cabinet is recommended[2].
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3]. Contact with these materials could lead to a vigorous, exothermic reaction.
Emergency Response Plan
Immediate and correct action during an emergency can prevent serious injury.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with water and soap for at least 15 minutes. Seek immediate medical attention[6].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or physician immediately[6].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[6].
Spill Response:
The appropriate response to a spill is dictated by its size and location. The following decision tree illustrates the correct workflow.
Caption: Spill Response Decision Workflow
Waste Disposal Protocol
Chemical waste must be managed from cradle to grave in compliance with institutional and regulatory standards.
-
Segregation: Do not mix waste containing (1-Ethylpyrrolidin-2-yl)methanol with other waste streams unless they are compatible. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container: Use a robust, leak-proof container (plastic is preferred) with a secure screw cap. The container must be labeled with "Hazardous Waste" and the full chemical name: "(1-Ethylpyrrolidin-2-yl)methanol"[8].
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation. Keep the container closed except when adding waste.
-
Disposal: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department. Do not pour this chemical down the drain[7].
By internalizing the "why" behind these safety protocols—understanding the corrosive, toxic, and flammable nature of the chemical family—researchers can move beyond simple compliance and cultivate a culture of intrinsic safety.
References
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Matrix Scientific. SAFETY DATA SHEET: (1-Ethylpyrrolidin-2-yl)methanol.
-
CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.
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YPF Quimica. HAZARD IDENTIFICATION - methanol.
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Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
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Simson Pharma Limited. (1-Ethylpyrrolidin-2-yl)methanol | CAS No- 3433-34-9.
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Fisher Scientific. 3 - SAFETY DATA SHEET - 2-(Aminomethyl)-1-ethylpyrrolidine.
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Sigma-Aldrich. Methanol - SAFETY DATA SHEET.
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Apollo Scientific. Pyrrolidine - Safety Data Sheet.
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Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.
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Solvents & Petroleum Service, Inc. Methanol - SAFETY DATA SHEET.
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Sigma-Aldrich. SAFETY DATA SHEET - 1-Ethylpyrrolidin-2-ylmethylamine.
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Carl ROTH. Safety Data Sheet: Methanol.
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Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.
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Cayman Chemical. Safety Data Sheet - Methanol.
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CPAchem Ltd. Safety data sheet - 1-Ethyl-2-pyrrolidone.
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- 3. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



